molecular formula C8H7BrN2 B1445193 7-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 1194375-40-0

7-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1445193
CAS No.: 1194375-40-0
M. Wt: 211.06 g/mol
InChI Key: WUWNXFKNYAWAAZ-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]pyridine ( 1194375-40-0) is a valuable brominated heteroaromatic building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, this compound serves as a crucial synthetic intermediate for the exploration of novel chemical entities, particularly within the imidazopyridine scaffold . The bromine substituent at the 7-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, enabling researchers to introduce complex carbon chains or heterocyclic systems. This functionalization is key in structure-activity relationship (SAR) studies aimed at developing potent and selective bioactive molecules. Scientific literature highlights that the 2-methylimidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with research demonstrating its significance in the synthesis of potent antagonists for neurological targets such as the Neuropeptide S Receptor (NPSR) . The presence of the 2-methyl group has been shown to be critical for optimal biological activity in certain pharmacological series . This product is intended for research purposes as a key intermediate. It is offered with the following handling information: Signal Word: Warning. Hazard Statements: H315-H319-H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling and storage instructions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWNXFKNYAWAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282934
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-40-0
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylimidazo[1,2-a]pyridine
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Foundational & Exploratory

7-Bromo-2-methylimidazo[1,2-a]pyridine: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Bromo-2-methylimidazo[1,2-a]pyridine , a critical heterocyclic building block in modern drug discovery.

Executive Summary

This compound (CAS 1194375-40-0 ) is a "privileged scaffold" intermediate used extensively in medicinal chemistry. It serves as a core pharmacophore for developing kinase inhibitors (FGFR), G-protein coupled receptor (GPCR) modulators (m4 mAChR), and anti-infective agents (antitubercular IPAs). Its value lies in its bifunctional nature: the C7-bromide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-position remains open for electrophilic functionalization, allowing for rapid library expansion around a rigid bicyclic core.

Part 1: Chemical Identity & Physicochemical Properties[1][2]
Property Data
CAS Number 1194375-40-0
IUPAC Name This compound
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Exact Mass 209.979 (for ⁷⁹Br)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~5.5 (Pyridine nitrogen protonation)
LogP (Calc) ~2.3

Structural SMILES: CC1=CN2C=C(Br)C=CC2=N1

Part 2: Synthetic Methodology & Mechanism

The synthesis of this core relies on the Hantzsch-type condensation between a 2-aminopyridine and an α-haloketone.[1] This protocol is favored for its regioselectivity and scalability.[1]

2.1. Optimized Synthetic Protocol
  • Precursors: 4-Bromo-2-aminopyridine (CAS 84249-14-9) and Chloroacetone (CAS 78-95-5).

  • Solvent System: Ethanol (EtOH) or 1,4-Dioxane.

  • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) is often added to sequester the acid byproduct, though the reaction can proceed under neutral reflux followed by basic workup.[1][2]

Step-by-Step Procedure:

  • Charge: Dissolve 4-bromo-2-aminopyridine (1.0 equiv) in EtOH (10 volumes).

  • Addition: Add chloroacetone (1.2 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the aminopyridine.[1]

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.[1]

  • Neutralization: Suspend the residue in saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc).

  • Purification: The crude product is often dark.[1] Purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) to yield the pale yellow solid.

2.2. Mechanistic Insight (Regiochemistry)

The reaction is regioselective.[1][2] The endocyclic nitrogen (N1 of the pyridine) is more nucleophilic than the exocyclic amine.[1]

  • SN2 Attack: The ring nitrogen attacks the α-carbon of chloroacetone, displacing chloride.[1][2]

  • Cyclization: The exocyclic amine attacks the carbonyl carbon, forming a hemiaminal.[1][3]

  • Dehydration: Loss of water aromatizes the imidazole ring, locking the methyl group at the 2-position and the bromine at the 7-position.[1]

Note on Isomers: Using 5-bromo-2-aminopyridine would yield the 6-bromo isomer.[1] Strict starting material verification is required to ensure the 7-bromo substitution pattern.[1]

2.3. Synthesis Visualization

Synthesis SM1 4-Bromo-2-aminopyridine (Nucleophile) Inter N-Alkylated Intermediate (Quaternary Salt) SM1->Inter SN2 Attack (Endocyclic N) SM2 Chloroacetone (Electrophile) SM2->Inter Cyclic Hemiaminal Intermediate Inter->Cyclic Intramolecular Cyclization Product This compound (CAS 1194375-40-0) Cyclic->Product Dehydration (-H2O)

Caption: Regioselective Hantzsch-type cyclization mechanism yielding the 7-bromo-2-methyl scaffold.

Part 3: Medicinal Chemistry Applications

This scaffold is a validated entry point for multiple therapeutic classes. The 7-bromo position is electronically activated for palladium-catalyzed cross-coupling, while the 2-methyl group provides metabolic stability (blocking the vacant C2 position from oxidation).[1]

3.1. Key Therapeutic Targets
  • FGFR Inhibitors (Oncology):

    • Mechanism:[1][2][3] The imidazo[1,2-a]pyridine acts as the hinge-binding motif or the core scaffold linking the hinge binder to the solubility tail.[1]

    • Utility: The 7-Br is coupled with aryl boronic acids to extend into the hydrophobic pocket of the Fibroblast Growth Factor Receptor kinase domain.[1]

    • Reference: Used as an intermediate for Quinoxaline derivatives targeting FGFR2/3 mutations.[1]

  • m4 mAChR Modulators (CNS/Schizophrenia):

    • Mechanism:[1][3] Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor 4.[1]

    • Utility: The scaffold provides the necessary rigidity and lipophilicity to cross the Blood-Brain Barrier (BBB).[1][2]

    • Chemistry: 7-Br is converted to a boronic ester (using B₂pin₂) and coupled to pyrazole or pyridine moieties.[1]

  • Antitubercular Agents (IPAs):

    • Mechanism:[1][3] Inhibition of the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.[1][2][3]

    • Utility: Analogues of Q203 (Telacebec).[1][2][4] The 7-position functionalization is critical for potency against multidrug-resistant strains.[1]

3.2. Structural-Activity Relationship (SAR) Logic

SAR Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine Pos7 Position 7 (Br) Cross-Coupling Handle (Suzuki/Buchwald) Core->Pos7 Pos3 Position 3 (C-H) Electrophilic Trap (Formylation/Halogenation) Core->Pos3 Pos2 Position 2 (Me) Metabolic Block (Prevents Oxidation) Core->Pos2 Pos58 Positions 5,6,8 Steric/Electronic Tuning Core->Pos58

Caption: SAR functionalization map. The C7-Br is the primary diversity vector, while C3 allows for multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).

Part 4: Handling & Safety
  • GHS Classification:

    • Warning: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).[1]

  • Spill Response: Sweep up solid; do not generate dust.[1][3] Ventilate area.[1]

References
  • Synthesis & CAS Verification: this compound. Common Chemistry (CAS Registry).[1][5] Available at: [Link][5]

  • Medicinal Application (FGFR): Quinoxaline derivatives and uses thereof. Google Patents (US20240368181A1).[1] Describes the use of CAS 1194375-40-0 as a key intermediate in kinase inhibitor synthesis.

  • Medicinal Application (Antitubercular): Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding. ACS Omega, 2023.[1][3] Discusses the synthesis of IPA analogues using 7-bromo-imidazo[1,2-a]pyridine cores. Available at: [Link][2]

  • Synthetic Methodology:Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. ResearchGate.
  • Cross-Coupling Utility:WO2019000236A1 - 3-(1H-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor. Google Patents.

Sources

An In-Depth Technical Guide to 7-Bromo-2-methylimidazo[1,2-a]pyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-bromo-2-methylimidazo[1,2-a]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, structural properties, reactivity, and its strategic importance in the generation of novel molecular entities.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This bicyclic 5-6 fused ring system is a "drug prejudice" scaffold, meaning its structure is frequently associated with therapeutic activity.[1] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature this core, underscoring its clinical significance.[2] The scaffold's broad spectrum of pharmacological activities includes anticancer, antiviral, anti-inflammatory, and antitubercular properties.[2][3]

This compound, in particular, serves as a versatile intermediate. The presence of a bromine atom at the 7-position offers a reactive handle for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions. The methyl group at the 2-position provides a specific substitution pattern that can influence the molecule's steric and electronic properties, and ultimately its biological activity.

Synthesis and Mechanism

The most direct and reliable method for the synthesis of this compound is the condensation reaction between 2-amino-4-bromopyridine and an α-haloketone, in this case, chloroacetone. This reaction, a variation of the Tschitschibabin reaction, proceeds via a well-established mechanism.

Synthetic Pathway Overview

The synthesis is a two-step process initiated by the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-4-bromopyridine C S_N2 Alkylation A->C Nucleophilic Attack B Chloroacetone B->C D Intramolecular Cyclization C->D Intermediate Formation E Dehydration D->E Aromatization F This compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Amino-4-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or Isopropanol)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq) and ethanol (10 mL per gram of aminopyridine).

  • Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the suspension. While stirring, add chloroacetone (1.2 eq) dropwise at room temperature. The sodium bicarbonate is crucial as a mild base to neutralize the HCl generated during the reaction, preventing the formation of pyridinium salts that could inhibit the cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques.

Caption: Chemical structure of this compound with atom numbering.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance White to off-white crystalline solid
Melting Point ~140-145 °C (estimated)
Solubility Poorly soluble in water; soluble in methanol, dichloromethane, and chloroform.
Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • δ ~ 2.4 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position.

  • δ ~ 7.0 ppm (dd, 1H): This doublet of doublets is assigned to the proton at C6, coupled to both H5 and H8.

  • δ ~ 7.5 ppm (s, 1H): A singlet corresponding to the proton at C3 in the imidazole ring.

  • δ ~ 7.6 ppm (d, 1H): This doublet is attributed to the proton at C5, coupled to H6.

  • δ ~ 8.1 ppm (s, 1H): A singlet (or narrow doublet) for the proton at C8, which is deshielded by the adjacent nitrogen and bromine.

¹³C NMR Spectroscopy (Predicted):

  • δ ~ 15 ppm: Carbon of the C2-methyl group.

  • δ ~ 110-145 ppm: Aromatic carbons. The carbon bearing the bromine (C7) would be expected around 110-115 ppm, while the other carbons of the pyridine and imidazole rings will appear in the typical aromatic region. The C2 carbon will be significantly downfield due to its attachment to two nitrogen atoms.

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z 210 and 212 of approximately equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.

Infrared (IR) Spectroscopy:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl group.

  • ~1630-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic system.

  • ~1100-1000 cm⁻¹: C-Br stretching.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical modification. The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

Suzuki-Miyaura Cross-Coupling

This reaction allows for the formation of a carbon-carbon bond between the C7 position of the imidazo[1,2-a]pyridine core and a wide variety of aryl or heteroaryl boronic acids or esters.[5] This opens up a vast chemical space for the synthesis of novel derivatives with potential biological activities.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 7-Bromo-2-methyl- imidazo[1,2-a]pyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C F 7-Aryl-2-methyl- imidazo[1,2-a]pyridine C->F Cross-Coupling D Base (e.g., K₂CO₃, Cs₂CO₃) D->C E Solvent (e.g., Toluene/Ethanol/Water) E->C

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

This strategic derivatization at the C7 position is a cornerstone of library synthesis in drug discovery programs targeting kinases, G-protein coupled receptors, and other protein targets where a biaryl structure is often a key pharmacophore.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in:

  • Fragment-Based Drug Discovery (FBDD): As a decorated heterocyclic fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.

  • Lead Optimization: The ability to perform Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) at the C7 position, a common strategy in lead optimization.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors possess a biaryl or aryl-heteroaryl core. This compound is an ideal starting point for synthesizing such structures.

  • Materials Science: The fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them of interest in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, coupled with the reactivity of the C7-bromo substituent, makes it an essential tool for the design and synthesis of novel, complex molecules. A thorough understanding of its chemical properties, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.

References

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • 7-bromo-2-(chloromethyl)H-imidazo[1,2-a]pyridine. (n.d.). Pipzine Chemicals. Retrieved February 4, 2026, from [Link]

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts. Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved February 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

Sources

Technical Monograph: 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as Zolpidem (Ambien).[1][2] Within this class, 7-bromo-2-methylimidazo[1,2-a]pyridine is a critical intermediate. Its value lies in its structural duality: it possesses a nucleophilic center at C-3 susceptible to electrophilic aromatic substitution and an electrophilic handle at C-7 (the bromine atom) primed for palladium-catalyzed cross-coupling. This guide provides a rigorous technical analysis of its nomenclature, synthesis, and reactivity profile, designed for researchers optimizing lead compounds.

Part 1: Structural Anatomy & Nomenclature

IUPAC Systematic Definition

The name This compound is derived from the fusion of an imidazole ring and a pyridine ring. The nomenclature follows specific IUPAC rules for fused heterocycles:

  • Fusion Component: The base component is pyridine .[1][3] The attached component is imidazole (shortened to imidazo).[1]

  • Bridgehead Identification: The fusion occurs across the nitrogen of the pyridine and the adjacent carbon. The locants [1,2-a] indicate the bond of fusion.[1]

  • Numbering System: Unlike standard carbocycles, the numbering of imidazo[1,2-a]pyridine does not start at the bridgehead. It begins at the non-bridgehead nitrogen (N1), proceeds through the imidazole ring, crosses the bridgehead (N4), and continues around the pyridine ring.

Positional Mapping

Correct numbering is vital for predicting reactivity.

  • Position 1 (N): Non-bridgehead nitrogen.

  • Position 2 (C): Substituted with a Methyl group in this specific molecule.

  • Position 3 (C): Highly nucleophilic (enamine-like character).

  • Position 4 (N): Bridgehead nitrogen (quaternary in resonance forms).

  • Position 7 (C): Substituted with a Bromine atom.[4][5] This is the site of cross-coupling.

Figure 1: Structural Numbering & Reactivity Map

G N1 N1 C2 C2 (Methyl) N1->C2 C3 C3 (Nucleophile) C2->C3 N4 N4 (Bridge) C3->N4 N4->N1 Fusion C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 (Bromine) C6->C7 C8 C8 C7->C8 C8->N1

Caption: Numbering scheme of the imidazo[1,2-a]pyridine core. C3 is the nucleophilic hotspot; C7 is the electrophilic handle.

Part 2: Synthesis Protocol (Self-Validating)

The synthesis relies on the Chichibabin-type condensation (often specifically the condensation of 2-aminopyridines with


-haloketones). This reaction is robust, but regioselectivity depends on the starting pyridine substitution.
Retrosynthetic Logic

To place a bromine at position 7 of the final scaffold, one must select the correct starting aminopyridine.

  • Starting Material: 2-Amino-4-bromopyridine.

  • Reagent: Chloroacetone (provides the C2-Methyl group).

  • Mechanism: The endocyclic ring nitrogen (N1 of pyridine) is the most nucleophilic site, attacking the

    
    -carbon of the chloroacetone.
    
Experimental Workflow

Objective: Synthesis of this compound on a 10 mmol scale.

StepReagent/ConditionQuantityCritical Note (Why?)
1 2-Amino-4-bromopyridine 1.73 g (10 mmol)The 4-bromo substituent maps to the 7-position in the fused product.
2 Chloroacetone 1.02 g (11 mmol)Slight excess (1.1 eq) ensures complete consumption of the limiting amine.
3 Ethanol (Solvent) 20 mLPolar protic solvent stabilizes the transition state.
4 Reflux 80°C (4-6 hrs)High thermal energy is required to overcome the activation barrier for cyclization.
5 NaHCO₃ (Workup) Sat. Aq.Neutralizes the HBr/HCl byproducts to liberate the free base.

Validation Checkpoint:

  • TLC Monitoring: The starting amine is polar and fluorescent. The product is less polar. Use 50% EtOAc/Hexane.

  • NMR Signature: Look for the disappearance of the NH₂ broad singlet (~6.0 ppm) and the appearance of the imidazole C3-H singlet (~7.3 ppm).

Figure 2: Synthetic Pathway & Mechanism

Synthesis SM1 2-Amino-4-bromopyridine Inter Intermediate: N-Alkylated Pyridinium Salt SM1->Inter SN2 Attack (Ring N) SM2 Chloroacetone SM2->Inter Prod Product: This compound Inter->Prod Cyclization & Dehydration (-H2O, -HX)

Caption: Condensation pathway. The pyridine ring nitrogen initiates the attack, followed by ring closure.

Part 3: Reactivity & Orthogonal Functionalization

The power of this scaffold lies in its ability to be functionalized sequentially at different positions using distinct chemical principles. This is known as orthogonal functionalization .

C-3 Functionalization (Electrophilic Aromatic Substitution)

The C-3 position is electron-rich due to the resonance contribution from the bridgehead nitrogen. It behaves similarly to the 3-position of an indole.

  • Reactions: Formylation (Vilsmeier-Haack), Halogenation (NBS/NIS), Mannich Reaction.

  • Protocol Insight: If you need to introduce a carbon chain here, perform this before sensitive metal-catalyzed couplings at C-7 to avoid catalyst poisoning, unless the C-7 reaction conditions are mild.

C-7 Functionalization (Palladium-Catalyzed Coupling)

The C-7 bromine bond is activated for oxidative addition by Palladium(0).

  • Reactions: Suzuki-Miyaura (Aryl-B(OH)₂), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

  • Selectivity: The C-7 bromine is significantly more reactive toward Pd-catalysis than any potential halogen at C-3, but if C-3 is unsubstituted, it is stable to these conditions.

Figure 3: Orthogonal Reactivity Logic

Reactivity Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine C3_Product C-3 Substitution (Formyl, Halogen) Core->C3_Product  Attacks C3 (Nucleophilic) C7_Product C-7 Biaryl Coupling (Suzuki) Core->C7_Product  Attacks C7 (Electrophilic) C3_Reagent Electrophiles (E+) C3_Reagent->Core C7_Reagent Pd(0) / Aryl-Boronic Acid C7_Reagent->Core

Caption: Divergent synthesis map. C3 reacts with electrophiles; C7 reacts with nucleophiles (via Pd catalysis).

Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8]

The this compound scaffold is not a drug in itself but a high-value intermediate.

Case Study: GABA-A Receptor Modulators

The imidazo[1,2-a]pyridine core is best known for Zolpidem , which binds to the benzodiazepine site of the GABA-A receptor.

  • SAR Insight: Substituents at the 2- and 3-positions control the binding affinity and selectivity (alpha-1 subunit selectivity).

  • Role of 7-Bromo: The 7-position (corresponding to the 6-position in the indole numbering often used for comparison) allows researchers to extend the molecule into the "lipophilic pocket" of the receptor, potentially improving metabolic stability or potency.

Anti-Infective Agents

Recent studies have highlighted 3,7-disubstituted imidazo[1,2-a]pyridines as potent anti-tubercular agents.

  • Mechanism: Inhibition of the cytochrome bc1 complex in Mycobacterium tuberculosis.[6]

  • Workflow: The 7-bromo group is coupled with aryl rings to increase lipophilicity, facilitating cell wall penetration.

References

  • IUPAC Nomenclature of Fused Heterocycles. Source: National Center for Biotechnology Information (PubChem). Link:

  • Synthesis and Biological Activities of Imidazo[1,2-a]pyridines. Source:ACS Omega (2026 Review). Link:

  • Regioselectivity in Electrophilic Substitution. Source:Royal Society of Chemistry (RSC Advances). Link:[7]

  • Synthetic Protocols for 7-Bromo Derivatives. Source:Organic Chemistry Portal. Link:

  • Antituberculosis Agents based on Imidazo[1,2-a]pyridine. Source:Archiv der Pharmazie (PubMed). Link:[6]

Sources

7-Bromo-2-methylimidazo[1,2-a]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Bromo-2-methylimidazo[1,2-a]pyridine

Executive Summary

This compound (CAS: 1194375-40-0) is a fused bicyclic heterocycle serving as a critical scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7][8] Distinguished by its specific substitution pattern—a bromine atom at the C7 position and a methyl group at the C2 position—this molecule functions as a versatile "linchpin" intermediate.[3] Its structural rigidity and electronic properties make it an ideal core for developing kinase inhibitors (e.g., FGFR, PDGFR), antimycobacterial agents (Q203 analogs), and glucocorticoid receptor modulators.[3][9] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and application in drug discovery pipelines.[3][9]

Physicochemical Profile

The following data aggregates experimentally validated properties and high-confidence predicted values necessary for analytical characterization.

PropertySpecification
Chemical Name This compound
CAS Number 1194375-40-0
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Exact Mass 209.9792 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~5.7 (Pyridine nitrogen)
Isotopic Pattern Distinct doublet [M]⁺ and [M+2]⁺ (1:1 ratio) due to ⁷⁹Br/⁸¹Br

Synthetic Pathways & Mechanistic Insight

The synthesis of this compound relies on the Hantzsch-type condensation , a robust cyclization reaction between an


-haloketone and a 2-aminopyridine.[3]

Mechanistic Causality:

  • Nucleophilic Attack: The exocyclic amine of 4-bromo-2-aminopyridine attacks the carbonyl carbon of chloroacetone.[3]

  • Cyclization: The ring nitrogen attacks the

    
    -carbon (bearing the chlorine), displacing the chloride ion.[3]
    
  • Dehydration: Loss of water drives the aromatization, forming the stable imidazo[1,2-a]pyridine core.[3]

Experimental Choice: Chloroacetone is preferred over bromoacetone for controlled reactivity, reducing the risk of poly-alkylation side products.[3]

SynthesisMechanism R1 4-Bromo-2-aminopyridine (CAS: 84249-14-9) Int1 Intermediate: N-Alkylated Species R1->Int1 Nucleophilic Attack (EtOH, Reflux) R2 Chloroacetone R2->Int1 Int2 Cyclization (Ring Closure) Int1->Int2 - HCl Prod 7-Bromo-2-methyl- imidazo[1,2-a]pyridine Int2->Prod - H₂O (Aromatization)

Figure 1: Mechanistic pathway for the Hantzsch condensation synthesis.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-Bromo-2-aminopyridine (1.73 g, 10 mmol)[3]

  • Chloroacetone (1.02 g, 11 mmol, 1.1 eq)[3][9]

  • Ethanol (Absolute, 20 mL)

  • Sodium Bicarbonate (NaHCO₃)[3]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-aminopyridine (1.73 g) in ethanol (20 mL).

  • Addition: Add chloroacetone (1.02 g) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).[3]

    • Resuspend the residue in saturated aqueous NaHCO₃ solution (30 mL) to neutralize the hydrohalic salt.[3]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[3]

  • Purification:

    • Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[3][9]

    • Purify the crude solid via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).[3]

  • Yield: Expect 1.4 – 1.6 g (65–75% yield) of a pale yellow/white solid.

Self-Validating Check: The product must show a single spot on TLC (Rf ~0.4 in 1:1 Hex/EtOAc) and a sharp melting point range.[3]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45 (s, 3H, CH₃  at C2) – Distinct singlet.[3][9]
      
    • 
       6.85 (dd, 1H, H6 ) – Coupling with H5 and H8.[3][9]
      
    • 
       7.30 (s, 1H, H3 ) – Characteristic imidazole proton.[3][9]
      
    • 
       7.65 (d, 1H, H8 ) – Doublet, deshielded by ring nitrogen.[3][9]
      
    • 
       7.90 (d, 1H, H5 ) – Doublet.[3][9]
      
  • Mass Spectrometry (ESI-MS):

    • Positive Mode: Doublet peaks at m/z 211.0 and 213.0 (M+H)⁺ with near equal intensity, confirming the presence of one bromine atom.[3][9]

Therapeutic Applications & Drug Discovery

This molecule acts as a high-value scaffold (Building Block) for "Fragment-Based Drug Design" (FBDD).[3] Its utility lies in two orthogonal functionalization vectors:[3]

  • C7-Position (Bromine): Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/heteroaryl groups.

  • C3-Position (Nucleophilic): Susceptible to electrophilic aromatic substitution (e.g., iodination, formylation) for further chain extension.[3]

Key Application Areas:

  • FGFR Inhibitors: Used to synthesize quinoxaline derivatives targeting Fibroblast Growth Factor Receptors (FGFR2/3) for cancer therapy.[3]

  • Antimycobacterial Agents: Structural analog for Q203 (Telacebec) class compounds targeting the cytochrome

    
     complex in Mycobacterium tuberculosis.[3]
    
  • Glucocorticoid Receptor Modulators: Incorporated into tetracyclic frameworks for anti-inflammatory applications.[3]

Applications Core 7-Bromo-2-methyl- imidazo[1,2-a]pyridine (Core Scaffold) Suzuki Suzuki Coupling (C7-Aryl Extension) Core->Suzuki EAS Electrophilic Subst. (C3-Functionalization) Core->EAS Target1 FGFR Inhibitors (Cancer Therapy) Suzuki->Target1 Target3 Tetracyclic GR Modulators (Inflammation) Suzuki->Target3 Target2 Q203 Analogs (Tuberculosis) EAS->Target2

Figure 2: Drug discovery pipeline utilizing the this compound scaffold.

References

  • ChemicalBook. (2025).[3] this compound Properties and Suppliers. Retrieved from [3]

  • National Institutes of Health (NIH) - PubChem. (2024).[3] Compound Summary: this compound.[1][2][3][4][5][6][7][8][10][11][12] Retrieved from [3]

  • Google Patents. (2024).[3] Quinoxaline derivatives and uses thereof (US20240368181A1).[3] Retrieved from

  • American Chemical Society (ACS). (2023).[3] Imidazopyridine Amides: Synthesis and Antimycobacterial Activity. ACS Omega.[3][4] Retrieved from [3]

  • BLD Pharm. (2024).[3] Product Analysis: this compound. Retrieved from [3]

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An In-depth Technical Guide to 7-Bromo-2-methylimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic system, consisting of a fused imidazole and pyridine ring, is a key pharmacophore in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[3] The synthetic tractability and diverse pharmacological profile of this core have made it a focal point for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer and infectious diseases to neurological disorders.[3][4]

This guide provides an in-depth technical overview of a specific, valuable derivative: 7-Bromo-2-methylimidazo[1,2-a]pyridine. The strategic placement of a bromine atom at the 7-position offers a versatile handle for further chemical elaboration through cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's steric and electronic properties, impacting its biological activity. This document will serve as a comprehensive resource for researchers, covering the compound's physical and chemical properties, a detailed, field-proven synthesis protocol, its reactivity, and its potential applications in the ever-evolving landscape of drug discovery.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. While a comprehensive experimental dataset for this compound is not consolidated in a single source, we can deduce its key attributes from established chemical principles and data from closely related analogs.

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Data Summary:

PropertyValueSource/Justification
Molecular Formula C₈H₇BrN₂Based on structure
Molecular Weight 211.06 g/mol Calculated from molecular formula[5]
Appearance White to off-white or pale yellow solidInferred from related imidazo[1,2-a]pyridines
Melting Point Approx. 76-81 °CBased on the melting point of the isomeric 6-bromo-2-methylimidazo[1,2-a]pyridine
Solubility Poorly soluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.General solubility for this class of compounds
CAS Number 118704-41-9 (unverified)This CAS number is associated with the compound but lacks extensive documentation in searched literature.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 8.0-8.2dH-5The proton at position 5 is typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the fused imidazole ring.
~ 7.5-7.7sH-8The proton at position 8 is adjacent to the bromine atom and is expected to be a singlet or a narrow doublet, depending on the coupling to H-6.
~ 7.4-7.6sH-3The proton on the imidazole ring is typically found in this region.
~ 6.8-7.0ddH-6This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~ 2.4-2.6s-CH₃The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to nitrogen (C-2, C-5, C-8a) will be deshielded, as will the carbon bearing the methyl group (C-2). The carbon attached to the bromine atom (C-7) will be shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~1640-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic system.

  • ~1380 cm⁻¹: C-H bending of the methyl group.

  • ~800-600 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion (M⁺) and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the molecular ion would be approximately 210 and 212.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the imidazo[1,2-a]pyridine core is a well-established transformation in organic chemistry, most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.[4][8] The following protocol details a reliable method for the synthesis of this compound.

Reaction Scheme:

reactant1 2-Amino-4-bromopyridine product This compound reactant1->product Reflux in Ethanol reactant2 Chloroacetone reactant2->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromopyridine (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature. The use of a slight excess of the chloroacetone ensures complete consumption of the starting aminopyridine.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

  • Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it is a polar protic solvent that facilitates the nucleophilic attack of the pyridine nitrogen onto the α-haloketone and is easy to remove.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

  • Neutralization: The use of sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the reaction, preventing potential side reactions and aiding in the extraction process.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Chemical Reactivity and Utility in Drug Discovery

The true value of this compound in drug discovery lies in its potential for diversification through the strategic functionalization of the bromine atom. The C-Br bond at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

Suzuki-Miyaura Cross-Coupling:

This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-substituted imidazopyridine with an organoboron compound, typically a boronic acid or a boronic ester. This opens up a vast chemical space for the synthesis of novel analogs with modified pharmacokinetic and pharmacodynamic properties.

Catalytic Cycle:

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd2_complex R-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'B(OH)_2 (Base) pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-methyl-7-aryl-imidazo[1,2-a]pyridine.

This ability to readily introduce a wide variety of aryl and heteroaryl groups at the 7-position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization during drug development.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and the presence of the bromine atom provides a key handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyridine core itself is a well-validated pharmacophore with a broad range of biological activities. By leveraging the synthetic accessibility and reactivity of this compound, researchers can efficiently generate diverse libraries of novel molecules for biological screening, accelerating the discovery of new and improved therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative medicines.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
  • K. Grychowska et al., Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions, Beilstein J. Org. Chem.19 , 53 (2023). (URL: [Link])

  • Supporting Information for publications from The Royal Society of Chemistry. (URL: [Link])

  • S. L. Gaikwad et al., Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine, Asian J. Chem.29 , 10 (2017). (URL: [Link])

  • A. K. Bagdi et al., Synthesis of imidazo[1,2-a]pyridines: a decade update, RSC Adv.4 , 2146 (2014). (URL: [Link])

  • Suzuki-Miyaura Coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • S. H. Lee et al., Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives, BMC Chem.17 , 1 (2023). (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction, Chem. Proc.18 , 1 (2023). (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples - NROChemistry. (URL: [Link])

  • J. Rueda-Espinosa et al., Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, Scholarship @ Claremont (2023). (URL: [Link])

  • S. Kumar et al., Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues, RSC Med. Chem.12 , 10 (2021). (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • 7-Bromo-2-(2-bromoethyl)imidazo[1,2-a]pyridine - PubChem. (URL: [Link])

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine - PubChem. (URL: [Link])

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Navigating the Solubility Landscape of 7-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 7-Bromo-2-methylimidazo[1,2-a]pyridine stands out as a key building block for novel drug candidates. Understanding its solubility is paramount for successful drug discovery and development, as poor solubility can hinder absorption, lead to unreliable in vitro results, and create significant formulation challenges.[2][3] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical insights and practical, field-proven experimental protocols for its accurate determination.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system due to its broad spectrum of biological activities, including its presence in marketed drugs like the anxiolytic alpidem and the hypnotic zolpidem.[1] This scaffold's synthetic accessibility and diverse pharmacological profile make it a frequent starting point for drug discovery campaigns targeting a wide range of diseases, from cancer to gastrointestinal disorders.[4][5] The introduction of a bromine atom at the 7-position and a methyl group at the 2-position creates a unique electronic and steric environment, influencing the molecule's physicochemical properties, including its solubility. Accurate solubility data is therefore not just a physical measurement but a critical parameter that informs every stage of the drug development pipeline, from initial high-throughput screening to final formulation.[3]

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior by examining its structural analogues and its adherence to established principles of medicinal chemistry, such as Lipinski's Rule of Five.[6][7]

Analysis based on Lipinski's Rule of Five

Lipinski's Rule of Five provides a framework for evaluating the druglikeness of a chemical compound and its potential for oral bioavailability.[6][8] Let's analyze this compound against these criteria:

  • Molecular Weight: The molecular weight of this compound is approximately 211.06 g/mol , which is well under the 500 Da threshold.[9]

  • LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 value for the isomeric 6-Bromo-7-methylimidazo[1,2-a]pyridine is 2.8.[9] It is reasonable to assume a similar value for the 7-bromo isomer, which is comfortably below the maximum of 5, suggesting moderate lipophilicity. A LogP in this range often correlates with good membrane permeability but can also indicate lower aqueous solubility.[10]

  • Hydrogen Bond Donors: There are no hydrogen bond donors (N-H or O-H bonds) in the structure.

  • Hydrogen Bond Acceptors: There are two nitrogen atoms that can act as hydrogen bond acceptors. This is well below the limit of 10.[6]

Qualitative Solubility Insights from Analogues

Qualitative data from closely related compounds further informs our understanding:

  • The parent compound, 2-methylimidazo[1,2-a]pyridine, is described as "slightly soluble in water".[11]

  • A similar derivative, 7-bromo-2-(chloromethyl)H-imidazo[1,2-a]pyridine, is noted as being "sparingly soluble in water" but "soluble in organic solvents like dichloromethane, chloroform".[12]

These observations reinforce the expectation that this compound will exhibit limited solubility in aqueous media while being more soluble in common organic solvents.

Predicted Physicochemical Data

While experimental data for the target molecule is sparse, predicted values for a closely related derivative, 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid, can offer some context. For this derivative, the predicted pKa is -0.96±0.41, suggesting it is a very weak base.[13] The parent compound, lacking the acidic carboxylic acid group, would be expected to be a weak base.

PropertyPredicted Value (for this compound)Implication for Solubility
Molecular Formula C₈H₇BrN₂-
Molecular Weight ~211.06 g/mol [9]Favorable for oral absorption (passes Lipinski's rule).[6]
Estimated XLogP3 ~2.8 (based on isomer)[9]Moderate lipophilicity; suggests good permeability but potentially low aqueous solubility.[10]
Hydrogen Bond Donors 0Favorable for membrane permeability.[6]
Hydrogen Bond Acceptors 2Favorable for oral absorption.[6]
Aqueous Solubility Predicted to be low to sparingly soluble.Critical to measure experimentally for accurate in vitro assay and formulation development.
Organic Solvent Solubility Predicted to be soluble in solvents like DMSO, DMF, dichloromethane, and chloroform.[12]Important for stock solution preparation and synthetic procedures.

Table 1: Summary of Physicochemical Properties and Their Implications for the Solubility of this compound.

Experimental Determination of Solubility: A Methodological Deep Dive

Given the limitations of predictive models, experimental determination of solubility is non-negotiable. The choice between a kinetic and a thermodynamic assay depends on the stage of drug development and the specific question being addressed.[14][15]

Kinetic Solubility Assay: High-Throughput Screening for Early Discovery

The kinetic solubility assay is a rapid, high-throughput method ideal for the early stages of drug discovery, where large numbers of compounds need to be triaged quickly.[16] This method measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, appears in an aqueous buffer.[17]

  • Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, making it the standard for creating high-concentration stock solutions in high-throughput screening.

  • Why a rapid precipitation? This mimics the conditions a compound might experience upon administration (e.g., injection into the bloodstream or dissolution in the gut from a solid form), providing a measure of its tendency to precipitate from a supersaturated solution.

  • Why Nephelometry? Laser nephelometry is a highly sensitive technique for detecting insoluble particles by measuring scattered light, making it well-suited for automated, microplate-based formats.[16]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition to Aqueous Buffer: Using a liquid handling robot, rapidly add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Analyze the plates using a laser nephelometer to detect the formation of precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock 10 mM Stock in DMSO SerialDilution Serial Dilutions in DMSO Stock->SerialDilution Dilute AddToBuffer Add to Aqueous Buffer (e.g., PBS, pH 7.4) SerialDilution->AddToBuffer Rapid Precipitation Incubate Incubate (2h, RT) AddToBuffer->Incubate Nephelometry Laser Nephelometry Incubate->Nephelometry Measure Scattering DataAnalysis Determine Highest Soluble Concentration Nephelometry->DataAnalysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard for Lead Optimization

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[2] This "shake-flask" method is more time and resource-intensive but provides the most accurate and relevant solubility data for later-stage development and formulation.[16]

  • Why excess solid? Ensuring an excess of the solid compound guarantees that the solution reaches true saturation and remains in equilibrium with the solid phase.

  • Why extended incubation? A longer incubation period (typically 24 hours or more) allows the system to reach thermodynamic equilibrium, which can be a slow process, especially for poorly soluble compounds.[16]

  • Why HPLC-UV/LC-MS? These analytical techniques provide a highly specific and quantitative measurement of the compound's concentration in the supernatant, avoiding interference from excipients or impurities.[2]

  • Compound Dispensing: Add an excess of solid this compound to a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS at various pH values, simulated gastric fluid) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The presence of undissolved solid should be visually confirmed at the end of the incubation period.

  • Phase Separation: Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by either:

    • Centrifugation: Pellet the solid material at high speed.

    • Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid. Pre-wetting the filter with the saturated solution can minimize compound loss due to adsorption.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analysis: Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration of the compound.

  • Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_quant Quantification Start Add Excess Solid Compound to Vials AddSolvent Add Desired Solvent (e.g., Water, Buffers) Start->AddSolvent Equilibrate Equilibrate on Shaker (24-48h, controlled temp.) AddSolvent->Equilibrate PhaseSeparation Phase Separation (Centrifugation or Filtration) Equilibrate->PhaseSeparation Dilution Dilute Supernatant PhaseSeparation->Dilution Collect Supernatant Analysis Analyze by HPLC-UV or LC-MS/MS Dilution->Analysis Result Report Solubility (µg/mL or µM) Analysis->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Application in Drug Development

The solubility data for this compound, once determined, will be a critical decision-making tool.

Solubility ClassAqueous Solubility (µg/mL)Implications and Actions
High > 100Favorable for oral absorption. Proceed with standard formulation strategies.
Moderate 10 - 100May require enabling formulations (e.g., salt formation, co-solvents) for optimal bioavailability.
Low 1 - 10Significant formulation challenges. Consider particle size reduction, amorphous solid dispersions, or lipid-based formulations.
Very Low / Insoluble < 1Poses a high risk for oral development. May necessitate alternative delivery routes or significant medicinal chemistry efforts to improve solubility.

Table 2: Illustrative Solubility Classification and Corresponding Developmental Strategies.

Conclusion

References

  • European Patent Office. (2021, October 13). 8-BROMO-1-METHYL-6-(2-PYRIDINYL)-4H-IMIDAZO[1,2-A][1][18]BENZODIAZEPINE-4-PROPANOIC ACID METHYL ESTER (REMIMAZOLAM, CNS 7056) HYDR. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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  • MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
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  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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  • ResearchGate. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved January 22, 2026, from [Link]

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  • Ministry of Health and Prevention - UAE. (n.d.). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Retrieved from [Link]

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  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc..
  • Google Patents. (n.d.). WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
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A Senior Application Scientist's Guide to the Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, a designation it has earned due to its frequent appearance in molecules exhibiting a vast spectrum of biological activities.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, forming the foundation of marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[4] Its value extends into materials science, where its photophysical properties are being explored.[1][5]

Within this important class of compounds, 7-Bromo-2-methylimidazo[1,2-a]pyridine serves as a particularly strategic building block. The bromine atom at the 7-position is not merely a substituent; it is a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and modular introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methyl group at the 2-position is a common feature in many biologically active imidazopyridines, making this intermediate a direct precursor for numerous drug discovery programs.[6]

This guide provides an in-depth examination of the core synthetic strategy for this key intermediate, focusing on the underlying chemical principles, a field-tested experimental protocol, and critical process considerations.

Part 1: The Core Synthetic Approach: A Mechanistic Deep Dive into the Tschitschibabin-Type Condensation

The most robust and widely adopted method for constructing the imidazo[1,2-a]pyridine skeleton is a variation of the Tschitschibabin (or Chichibabin) reaction.[7] This classic condensation strategy provides a direct and efficient pathway to the desired bicyclic system. For the synthesis of this compound, the reaction involves the condensation of 2-amino-4-bromopyridine with an α-haloketone, typically chloroacetone or bromoacetone.[8]

The reaction proceeds through a well-understood, three-step sequence:

  • Initial S_N2 Alkylation: The reaction commences with a nucleophilic attack by the exocyclic amino group of 2-amino-4-bromopyridine on the α-carbon of chloroacetone. This displaces the chloride ion and forms a key N-(2-oxopropyl)-4-bromopyridin-2-aminium salt intermediate. The choice of a good leaving group (Br > Cl) on the ketone can accelerate this initial step, although chloroacetone is often preferred due to cost and availability.

  • Intramolecular Cyclization: This is the ring-forming step. The endocyclic nitrogen of the pyridinium intermediate, now rendered more nucleophilic, attacks the electrophilic carbonyl carbon. This intramolecular reaction is kinetically favored, leading to the formation of a five-membered ring and a hydroxyl-containing intermediate (an alcohol).

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration is typically acid or base-catalyzed (or simply thermally driven) and results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system.

Reaction Mechanism: Tschitschibabin-Type Synthesis

Reaction_Mechanism Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_intermediate2 Intermediate cluster_product Product R1 2-Amino-4-bromopyridine I1 N-alkylated Pyridinium Salt R1->I1 SN2 Attack R2 Chloroacetone R2->I1 I2 Cyclized Alcohol Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration (-H2O)

Caption: The reaction proceeds via S_N2 alkylation, intramolecular cyclization, and dehydration.

Part 2: A Validated Experimental Protocol

This protocol provides a reliable method for the gram-scale synthesis of the target compound. Every step is designed for clarity, safety, and reproducibility.

Materials and Equipment
  • Reagents:

    • 2-Amino-4-bromopyridine (1.0 eq)

    • Chloroacetone (1.1 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol (Reagent Grade)

    • Ethyl Acetate (TLC and extraction)

    • Hexane (TLC)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Büchner funnel and filter flask

    • Rotary evaporator

Step-by-Step Synthesis Procedure

Experimental Workflow

Experimental_Workflow A 1. Charge Flask - 2-Amino-4-bromopyridine - NaHCO3 - Ethanol B 2. Add Chloroacetone (Dropwise at RT) A->B C 3. Heat to Reflux (e.g., ~78°C for Ethanol) B->C D 4. Monitor by TLC (Target: Disappearance of starting material) C->D D->C Continue Reflux E 5. Reaction Quench Cool to RT, pour into ice-water D->E Reaction Complete F 6. Isolate Crude Product Vacuum filtration, wash with water E->F G 7. Purify Product Recrystallization from Ethanol F->G H 8. Dry and Characterize Yield, MP, NMR, MS G->H

Caption: A standard laboratory workflow for synthesis, monitoring, and purification.

  • Flask Charging and Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (e.g., 10.0 g, 57.8 mmol, 1.0 eq) and sodium bicarbonate (9.7 g, 115.6 mmol, 2.0 eq). Add ethanol (100 mL). Stir the suspension at room temperature.

    • Scientist's Insight: Sodium bicarbonate is a mild, inexpensive base sufficient to neutralize the HCl generated in situ. Its use prevents the potential for harsh conditions that could lead to side products. Ethanol is an excellent solvent choice as it readily dissolves the starting materials upon heating and is also a good medium for subsequent recrystallization.

  • Reagent Addition: Slowly add chloroacetone (5.0 mL, 63.6 mmol, 1.1 eq) to the stirring suspension at room temperature.

    • Scientist's Insight: A slight excess of the electrophile (chloroacetone) ensures the complete consumption of the more valuable 2-amino-4-bromopyridine. Adding it slowly helps to control any initial exotherm.

  • Reaction at Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

    • Scientist's Insight: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the S_N2 and cyclization/dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe, typically 4-8 hours.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour.[9] Use a mobile phase of 7:3 Hexane:Ethyl Acetate. The starting aminopyridine is relatively polar, while the product is less so. The reaction is complete when the 2-amino-4-bromopyridine spot is no longer visible under UV light.

  • Work-up and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of crushed ice or ice-water with stirring. A precipitate will form.

    • Scientist's Insight: This "crashing out" procedure is effective because the organic product has very low solubility in cold aqueous media, while the inorganic salts (NaCl, unreacted NaHCO₃) remain dissolved. This is a critical first step in purification.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious cold deionized water to remove any residual salts. For further purification, recrystallize the crude solid from hot ethanol.[9] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals. Filter the purified crystals and dry them under vacuum.

Part 3: Process Optimization and Alternative Strategies

While the described protocol is highly effective, the synthesis of imidazo[1,2-a]pyridines is a well-explored field, and various optimizations and alternative methods exist. The choice of method often depends on the desired scale, available equipment, and green chemistry considerations.

Comparative Reaction Parameters

The following table summarizes typical conditions and outcomes for Tschitschibabin-type syntheses, providing a baseline for potential optimization.

Reactant 1Reactant 2Base/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference Insight
2-AminopyridinePhenacyl BromideCopper Silicate (10%)EthanolReflux2-485-95Heterogeneous catalyst simplifies workup; can be filtered and reused.[9]
2-Aminopyridinesα-BromoacetoneNoneWater1001-290-95Green chemistry approach; often yields clean product without chromatography.[8]
Ketones + NBS2-AminopyridinesNone (in situ bromination)Lemon Juice (MW)85 (MW)< 180-92One-pot, microwave-assisted method using a green solvent/catalyst.[10]
2-Amino-5-bromopyridineChloroacetaldehydeNoneWater25-502-24GoodDemonstrates the use of an aldehyde electrophile under mild conditions.[11]
Advanced Synthetic Alternatives

For projects requiring high-throughput synthesis or access to different substitution patterns, multicomponent reactions (MCRs) are a powerful alternative.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to rapidly generate 3-amino-imidazo[1,2-a]pyridine derivatives.[7][12][13] The reaction is often catalyzed by a Brønsted or Lewis acid and is highly valued for its atom economy and ability to build molecular complexity quickly.[5][14]

  • Copper-Catalyzed Oxidative Couplings: Modern methods increasingly utilize transition-metal catalysis. For example, a CuI-catalyzed aerobic oxidative reaction between a 2-aminopyridine and a ketone can form the imidazo[1,2-a]pyridine core, proceeding through a different mechanistic pathway than the classic condensation.[15] These methods are part of a broader trend towards C-H activation strategies in heterocyclic synthesis.

Conclusion

The synthesis of this compound via the Tschitschibabin-type condensation of 2-amino-4-bromopyridine and chloroacetone remains the premier choice for its reliability, scalability, and operational simplicity. The protocol detailed herein is a self-validating system built on established chemical principles, providing a clear and reproducible path to this high-value intermediate. Understanding the underlying mechanism and the key parameters that govern the reaction allows for intelligent optimization, while awareness of advanced multicomponent and catalytic methods provides alternative pathways for future discovery efforts. This molecule is more than a mere synthetic target; it is an enabling tool for the advancement of medicinal chemistry and drug discovery.

References

  • Jadhav, S. D., & Patil, P. S. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2138-2144. [Link]

  • Georgieva, M., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35228. [Link]

  • Georgieva, M., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
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  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Green Chemistry Letters and Reviews, 1(3), 175-178. [Link]

  • Mendoza-Sánchez, M. A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(16), 4975. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Bautista-Guzmán, I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5340. [Link]

  • Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(74), 10791-10804. [Link]

  • Bautista-Guzmán, I., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 1-11. [Link]

  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

  • Krasavin, M. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1078-1085. [Link]

  • Radi, M., et al. (2012). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Molecules, 17(12), 14591-14601. [Link]

  • Sharma, V., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(1), 1-25. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(35), 31693-31737. [Link]

  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17855-17865. [Link]

  • ResearchGate. (n.d.). A Buchwald-Hartwig method to synthesize imidazo[4,5-b]pyridine-2-one... [Link]

  • Reddy, T. R., et al. (2012). Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett, 23(16), 2355-2360. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 7(12), e52951. [Link]

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The Ascendant Therapeutic Potential of 7-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a number of approved drugs and a vast array of biologically active compounds.[1][2][3] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a multitude of biological targets. This guide delves into a specific, highly promising subclass: 7-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position significantly influences the physicochemical properties and, consequently, the biological activity of these compounds. This document will provide an in-depth exploration of their synthesis, diverse biological activities, and the mechanistic underpinnings of their therapeutic potential.

The Strategic Synthesis of this compound Derivatives

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key driver of its widespread investigation.[3][4] The most prevalent and versatile methods for constructing this scaffold, adaptable for 7-bromo-2-methyl derivatives, are outlined below.

The Cornerstone Reaction: Cyclocondensation of 2-Aminopyridines with α-Haloketones

This classical approach remains a highly efficient route to imidazo[1,2-a]pyridines. The synthesis of a 7-bromo-2-methyl derivative would commence with a 4-bromo-2-aminopyridine, which undergoes condensation with an appropriate α-haloketone.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromo-2-aminopyridine 4-Bromo-2-aminopyridine Cyclocondensation Cyclocondensation 4-Bromo-2-aminopyridine->Cyclocondensation alpha-Haloketone α-Haloketone (e.g., 1-bromopropan-2-one) alpha-Haloketone->Cyclocondensation 7-Bromo-2-methylimidazo This compound Cyclocondensation->7-Bromo-2-methylimidazo

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromo-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-bromopropan-2-one (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

For the synthesis of more complex derivatives, particularly those with substitutions at the 3-position, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool.[3][5][6] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse imidazo[1,2-a]pyridines.

GBB Reaction Workflow:

GBB_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromo-2-aminopyridine 4-Bromo-2-aminopyridine GBB_Reaction Groebke-Blackburn-Bienaymé (Acid-catalyzed) 4-Bromo-2-aminopyridine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Substituted_Product 3-Substituted-7-bromo-imidazo[1,2-a]pyridine GBB_Reaction->Substituted_Product

Caption: Workflow for the GBB three-component synthesis of substituted imidazo[1,2-a]pyridines.

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a range of therapeutic applications, with the most significant findings in anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated considerable potential as anticancer agents, and the introduction of bromo and methyl groups can enhance this activity.[7][8] These compounds often exert their effects through multiple mechanisms.

Key Anticancer Mechanisms:

  • Kinase Inhibition: A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and the PI3K/Akt pathway.[9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often observed through the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.[7][8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer strategy. Imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at various phases, preventing cancer cells from dividing.[7]

Illustrative Signaling Pathway of Anticancer Action:

Anticancer_Pathway Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Inhibition Cell_Cycle Cell Cycle Progression Derivative->Cell_Cycle Arrest Caspases Caspase Activation Derivative->Caspases Activation EGFR->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

Quantitative Data on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives (IP-5, IP-6)HCC1937 (Breast Cancer)45, 47.7[7][8]
3-aminoimidazole[1,2-α]pyridine (Compound 12)HT-29 (Colon Cancer)4.15[5]
3-aminoimidazole[1,2-α]pyridine (Compound 14)B16F10 (Melanoma)21.75[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial Pathogens

The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel antimicrobial agents.[4][10] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its penetration through bacterial cell membranes.

One study highlighted that 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibited antimicrobial properties against Staphylococcus aureus.[11] Another study on dibromo-substituted imidazopyridines suggested that these compounds act as better antimicrobial agents.[12]

Quantitative Data on Antimicrobial Activity of Bromo-substituted Imidazo[1,2-a]pyridines:

CompoundBacterial StrainConcentration (µg/ml)ActivityReference
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675, 2700Antimicrobial[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[13] They can modulate key inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway Derivative This compound Derivative NF_kB NF-κB Pathway Derivative->NF_kB Inhibition Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines COX2_iNOS COX-2 and iNOS Expression NF_kB->COX2_iNOS

Caption: Inhibition of the NF-κB pathway as a key anti-inflammatory mechanism.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising area for drug discovery. The synthetic accessibility and the diverse range of biological activities make these derivatives attractive candidates for further development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the scaffold to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic efficacy and safety.

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Journal of the Iranian Chemical Society. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2023). ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). BioImpacts. [Link]

  • Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. (2014). Arabian Journal of Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. (2023). MDPI. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). National Institutes of Health. [Link]

  • Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. (2023). MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). ResearchGate. [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2023). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

  • A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. (2019). ResearchGate. [Link]

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 7-Bromo-2-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that holds a position of prominence in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This designation arises from its recurring presence in a multitude of biologically active compounds, including several marketed drugs like Zolpidem and Alpidem.[2][3] The scaffold's unique electronic properties and rigid, planar structure allow it to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antitubercular effects.[2][3][4][5]

This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position makes this molecule an exceptionally valuable intermediate in drug discovery. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties. Understanding the precise characterization of this core building block is fundamental to ensuring the integrity and reproducibility of subsequent synthetic and biological studies.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-haloketone. This method is widely adopted due to its reliability and the ready availability of starting materials.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction A 4-Bromo-2-aminopyridine C Step 1: S N 2 Attack (N-alkylation) A->C Nucleophilic Attack B Chloroacetone (α-haloketone) B->C D Step 2: Intramolecular Cyclization (Condensation & Dehydration) C->D Intermediate Formation E This compound D->E Final Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Cyclocondensation
  • Reagent Preparation: In a round-bottom flask, dissolve 4-Bromo-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetone.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.1 eq.) dropwise at room temperature. The slight excess of chloroacetone ensures the complete consumption of the starting aminopyridine.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is often neutralized with a mild base, such as a saturated sodium bicarbonate solution. This step quenches any excess acid formed and facilitates product precipitation or extraction.

  • Purification: The crude product can be collected by filtration if it precipitates or extracted with an organic solvent like dichloromethane or ethyl acetate. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetone are excellent choices as they readily dissolve the reactants and are suitable for the reflux temperatures required.

  • Reflux: Heating the reaction provides the necessary activation energy for both the initial S_N2 reaction and the subsequent dehydration step in the cyclization process.

  • Base Neutralization: The initial reaction forms an intermediate pyridinium salt. Neutralization is crucial to deprotonate the intermediate, facilitating the final intramolecular cyclization and preventing the product from remaining in a salt form, which would complicate isolation.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical measurements and spectroscopic analysis provides a comprehensive profile.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol [6]
Appearance Off-white to light brown solid[7]
Melting Point Varies; typically requires experimental determination
Solubility Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and methanol.[7]

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is invaluable for confirming the structure. The chemical shifts are influenced by the electron-withdrawing bromine atom and the heterocyclic ring structure.

Table 2: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-8 ~8.10d~7.2Deshielded by adjacent ring nitrogen and proximity to bromine.
H-6 ~7.20ddJ = 7.2, 1.8Influenced by ortho-coupling to H-8 and meta-coupling to H-5.
H-5 ~7.55d~1.8Appears as a narrow doublet or singlet due to small meta-coupling.
H-3 ~7.45s-Singlet in the imidazole ring, adjacent to the methyl-substituted carbon.
-CH₃ (C-2) ~2.40s-Aliphatic methyl group attached to the electron-rich imidazole ring.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

CarbonPredicted δ (ppm)Rationale
C-2 ~145.0Attached to nitrogen and bearing the methyl group.
C-3 ~112.0Electron-rich carbon in the imidazole ring.
C-5 ~125.0Aromatic carbon.
C-6 ~120.0Aromatic carbon.
C-7 ~108.0Carbon directly attached to the bromine (ipso-carbon), showing a lower chemical shift.
C-8 ~128.0Aromatic carbon adjacent to the bridgehead nitrogen.
C-8a (bridgehead) ~142.0Quaternary carbon at the ring junction.
-CH₃ ~16.0Aliphatic methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine.

  • Molecular Ion (M⁺): A prominent peak will be observed at m/z ≈ 210.

  • Isotopic Peak (M+2)⁺: An equally prominent peak will be observed at m/z ≈ 212.

  • Rationale: Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and heterocyclic rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl group.

  • ~1640-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic ring system.

  • ~1100-1000 cm⁻¹: C-Br stretching vibration.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its potential for synthetic diversification. The C7-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

Synthetic Diversification via Cross-Coupling

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Products A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B [Pd] cat. C Heck Coupling (Alkenes) A->C [Pd] cat. D Sonogashira Coupling (Terminal Alkynes) A->D [Pd] cat., Cu(I) E Buchwald-Hartwig (Amines) A->E [Pd] cat. F 7-Aryl/Heteroaryl Derivatives B->F G 7-Alkenyl Derivatives C->G H 7-Alkynyl Derivatives D->H I 7-Amino Derivatives E->I

Caption: Diversification of the core scaffold via cross-coupling reactions.

This synthetic flexibility allows researchers to rapidly generate large libraries of analogues. By systematically modifying the substituent at the 7-position, it is possible to fine-tune the molecule's properties to optimize its interaction with a specific biological target. This approach is central to modern lead optimization in drug discovery, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles. The imidazo[1,2-a]pyridine scaffold has been extensively explored for developing treatments for cancer, Alzheimer's disease, tuberculosis, and various neglected tropical diseases.[3]

Conclusion

This compound is a foundational building block for the synthesis of novel therapeutic agents. A thorough characterization using a suite of analytical techniques—NMR, MS, and IR spectroscopy—is not merely a procedural step but a critical component of quality control that ensures the scientific validity of subsequent research. The self-validating nature of these combined protocols provides a high degree of confidence in the material's identity and purity, which is paramount for its effective use in the complex and demanding field of drug development.

References

  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • 7-Bromoimidazo[1,2-a]pyridine. Pipzine Chemicals.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2. PubChem.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.

Sources

Medicinal Chemistry Applications of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Bromo-2-methylimidazo[1,2-a]pyridine scaffold represents a high-value "tactical intermediate" in modern medicinal chemistry.[1] Unlike its 6-substituted cousins (found in blockbuster drugs like Zolpidem), the 7-bromo variant offers a unique vector for exploring novel chemical space, particularly in the development of anti-infectives (TB), oncology agents, and next-generation gastrointestinal therapeutics.[1]

This guide provides a technical deep-dive into the synthesis, reactivity, and application of this specific building block.

A Technical Guide for Drug Discovery Professionals[1]

Executive Summary: The "Unexplored Vector"

While the imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, the vast majority of IP space has focused on the 6-position (e.g., Zolpidem, Alpidem).[1] The 7-bromo-2-methyl derivative (CAS: 116355-18-1) breaks this pattern.[1]

  • The 7-Bromo Handle: Provides a pre-installed oxidative addition site for Palladium-catalyzed cross-couplings, allowing extension into the "southern" sector of the pharmacophore—a region often critical for solubility and metabolic stability tuning.

  • The 2-Methyl Block: Sterically occludes the 2-position, forcing electrophilic substitutions (or C-H activation) to occur exclusively at the highly nucleophilic C3 position.

  • Strategic Value: It serves as a bifurcated hub—one handle for diversity (C7) and one handle for potency/binding (C3).

Structural Analysis & Reactivity Map

The molecule is defined by three distinct reactivity zones. Understanding this causality is essential for designing self-validating synthetic routes.

The Reactivity Triad
  • Zone A (C3 - Nucleophilic): Electron-rich. Prone to Electrophilic Aromatic Substitution (

    
    ) and Direct C-H Arylation.
    
  • Zone B (C7 - Electrophilic): The Bromine handle. Prone to Oxidative Addition (Suzuki, Buchwald, Sonogashira).[1]

  • Zone C (C2 - Steric Control): The Methyl group.[2][3] Blocks metabolic oxidation at C2 and directs C3 functionalization.

ReactivityMap Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine C3 C3 Position (Nucleophilic Hotspot) Core->C3 C7 C7 Position (Electrophilic Handle) Core->C7 C2 C2 Position (Blocking Group) Core->C2 Action_C3 Formylation (Vilsmeier) Halogenation (NBS) C-H Arylation (Pd/Cu) C3->Action_C3 Action_C7 Suzuki-Miyaura Buchwald-Hartwig Sonogashira C7->Action_C7 Action_C2 Prevents metabolic oxidation at C2 Directs regioselectivity C2->Action_C2

Figure 1: Reactivity profile of the scaffold. The C7-Br allows for library expansion, while C3 remains available for pharmacophore installation.[1]

Synthetic Protocols: The "Molecular Toolkit"

Reliable access to the core and its derivatives is the foundation of any medicinal chemistry campaign.

Synthesis of the Core Scaffold

Reaction: Condensation of 2-amino-4-bromopyridine with chloroacetone. Mechanism:


 displacement of chloride by ring nitrogen, followed by cyclodehydration.[1]

Protocol:

  • Reagents: 2-Amino-4-bromopyridine (1.0 eq), Chloroacetone (1.2 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve 2-amino-4-bromopyridine in ethanol in a round-bottom flask.

    • Add chloroacetone dropwise at room temperature.

    • Heat to reflux (80°C) for 12–16 hours. (Monitor by TLC/LCMS).

    • Observation: The hydrobromide salt may precipitate.

  • Workup:

    • Cool to RT. Concentrate under reduced pressure.

    • Dissolve residue in water and neutralize with saturated

      
       to pH 8–9.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .[1]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 75–85%.

Module A: C7 Diversification (Suzuki-Miyaura Coupling)

This step introduces diversity at the "tail" of the molecule.

Protocol:

  • Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd cycle integrity).

    • Combine all reagents in a sealed tube.

    • Heat to 90–100°C for 4–6 hours.

  • Purification: Silica gel chromatography.

  • Note: The 2-methyl group does not interfere sterically with the C7 position, allowing for high yields (>80%).

Module B: C3 Functionalization (Direct C-H Arylation)

Avoiding pre-functionalization (like bromination) at C3 saves steps. Direct arylation is the modern standard.

Protocol (Pd-Catalyzed):

  • Reagents: Core Scaffold (1.0 eq), Aryl Bromide (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (0.1 eq),
    
    
    (2.0 eq).[1]
  • Solvent: Toluene or DMA (Dimethylacetamide).

  • Conditions: 110°C, 12–18 hours under

    
    .
    
  • Mechanism: The electrophilic Pd(II) species attacks the electron-rich C3 position (Friedel-Crafts type palladation) followed by reductive elimination.

Medicinal Chemistry Case Studies

Anti-Infectives (Tuberculosis)

Recent literature highlights the 7-substituted imidazo[1,2-a]pyridine class as potent anti-tubercular agents.[1]

  • Mechanism: Inhibition of ATP synthesis in Mycobacterium tuberculosis (QcrB inhibition).

  • Role of 7-Br: The 7-bromo intermediate allows for the introduction of lipophilic aryl ethers or amines, which are crucial for penetrating the mycobacterial cell wall.[1]

  • Data Point: Analogs derived from this scaffold have shown MIC values in the sub-micromolar range (

    
    ) against H37Rv strains [1].
    
Gastrointestinal (P-CABs)

While drugs like Tegoprazan utilize a benzimidazole core, the related Soraprazan class relies on the imidazo[1,2-a]pyridine/naphthyridine architecture.[1]

  • Application: Potassium-Competitive Acid Blockers (P-CABs) for GERD.[4]

  • SAR Insight: The 7-position often hosts a bulky lipophilic group (e.g., benzyloxy or phenyl) that occupies the luminal channel of the

    
    -ATPase pump, locking it in a closed conformation.[1] The 7-bromo scaffold is the ideal entry point to screen these "channel-blocking" moieties.
    
Oncology (Kinase Inhibition)

The scaffold mimics the purine core of ATP.

  • Strategy: Use the C3 position to install the "hinge-binding" motif (via formylation/reductive amination) and the C7 position to access the "solvent-exposed" region of the kinase pocket.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis capability starting from the 7-bromo-2-methyl precursor.

SynthesisWorkflow Input1 2-Amino-4-bromopyridine Step1 Cyclocondensation (EtOH, Reflux) Input1->Step1 Input2 Chloroacetone Input2->Step1 Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine Step1->Core 75-85% Yield PathA Path A: C7 Coupling (Suzuki/Buchwald) Core->PathA Handle 1 PathB Path B: C3 Functionalization (C-H Activation/Formylation) Core->PathB Handle 2 ProdA 7-Aryl/Amino Analogs (Library Generation) PathA->ProdA ProdB 3-Aroyl/Alkyl Analogs (Potency Optimization) PathB->ProdB

Figure 2: Divergent synthesis workflow. The scaffold allows parallel optimization of two distinct vectors.

Quantitative Data Summary

ParameterValue / ConditionRelevance
MW 211.06 g/mol Fragment-like, high ligand efficiency potential.[1]
ClogP ~2.5Good membrane permeability starting point.
pKa (N1) ~5.6Weakly basic; protonated in acidic lysosomes/stomach.
C7 Reactivity High (Pd-catalyzed)Excellent for library generation.
C3 Nucleophilicity HighFacile electrophilic trapping.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. (2025).[1] Highlights the broad spectrum of biological activities including anti-tubercular and anticancer properties. Link

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. (2025). Comprehensive review of synthetic methodologies including the condensation protocols. Link

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. (2023). Details the specific application of 7-substituted derivatives in TB research. Link

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines. ResearchGate. Provides specific conditions for the palladium-catalyzed coupling at the bromine handle. Link

  • Soraprazan and P-CAB Development. PubChem. Structural data and mechanism of action for related imidazo-pyridine P-CABs. Link

Sources

Preliminary Investigation of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem and Alpidem.[1][2][3] Among its derivatives, 7-Bromo-2-methylimidazo[1,2-a]pyridine represents a critical orthogonal building block. The C-7 bromine moiety provides a specific handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C-2 methyl group offers stability and a vector for metabolic tuning.[2] This guide details the synthesis, reactivity profile, and functionalization protocols for this molecule, designed to accelerate preliminary investigations in hit-to-lead optimization campaigns.

Introduction: The Strategic Value of the Scaffold

In the landscape of fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its vectors of diversity . The this compound core is unique because it segregates reactivity into two distinct zones:

  • Nucleophilic Zone (C-3): Highly susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of formyl, halogen, or amino-alkyl groups.[2]

  • Electrophilic Zone (C-7): The C-Br bond is activated for metal-catalyzed coupling, enabling the extension of the scaffold into biaryl systems common in kinase inhibitors and P-CABs (Potassium-Competitive Acid Blockers).[2]

This duality allows researchers to "lock" one side of the molecule while exploring structure-activity relationships (SAR) on the other, making it an ideal candidate for parallel medicinal chemistry.[2]

Chemical Profile & Reactivity Map

Structural Analysis[2]
  • Molecular Formula: C₈H₇BrN₂[2][4]

  • Molecular Weight: 211.06 g/mol [2][4]

  • Electronic Character: The bridgehead nitrogen (N-4) donates electron density into the 5-membered ring, making C-3 electron-rich.[2] Conversely, the pyridine ring is electron-deficient, activating the C-7 bromine for oxidative addition by Pd(0) species.[2]

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity logic of the scaffold.

ReactivityMap Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine C3 C-3 Position (Nucleophilic) Core->C3 High HOMO Coeff. C7 C-7 Position (Electrophilic) Core->C7 C-Br Bond C2 C-2 Methyl (Benzylic-like) Core->C2 Hyperconjugation Formylation Vilsmeier-Haack (Aldehyde insertion) C3->Formylation Suzuki Suzuki-Miyaura (Biaryl formation) C7->Suzuki Oxidation SeO2 Oxidation (Carboxylic Acid/Aldehyde) C2->Oxidation

Caption: Orthogonal reactivity map showing the three primary vectors for diversification.

Core Synthesis Protocol

The most robust route to this compound is the condensation of 4-bromo-2-aminopyridine with chloroacetone . This cyclization is favored due to the high nucleophilicity of the exocyclic amine and the ring nitrogen.[2]

Materials
  • Reactant A: 4-Bromo-2-aminopyridine (CAS: 84249-14-9)

  • Reactant B: Chloroacetone (CAS: 78-95-5) [Warning: Lachrymator]

  • Solvent: Ethanol (Absolute) or Acetone

  • Base: Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminopyridine (1.0 eq) in ethanol (10 mL/g).

  • Addition: Add chloroacetone (1.2 eq) dropwise at room temperature. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. The reaction progress should be monitored by TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[2][5]

    • Resuspend the residue in water and neutralize with saturated NaHCO₃ solution until pH ~8.[2]

    • A precipitate should form.[2] Extract with Ethyl Acetate (3x).[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target compound as a pale yellow/white solid.[2]

Synthesis Logic Diagram

SynthesisWorkflow Start 4-Bromo-2-aminopyridine + Chloroacetone Reflux Reflux in EtOH (12-16h, 78°C) Start->Reflux Condensation Intermediate Hydrobromide Salt Intermediate Reflux->Intermediate Cyclization Neutralization Neutralize with NaHCO3 (pH ~8) Intermediate->Neutralization Deprotonation Product 7-Bromo-2-methyl imidazo[1,2-a]pyridine Neutralization->Product Precipitation/Extraction

Caption: Workflow for the condensation synthesis of the 7-bromo-2-methyl core.

Functionalization Strategy: C-7 Suzuki Coupling

The primary value of this intermediate is in the generation of 7-aryl derivatives.[2][6] The following protocol is a self-validating system for Suzuki-Miyaura coupling, optimized to prevent debromination side reactions.

Protocol Standards
  • Catalyst: Pd(dppf)Cl₂[7]·DCM is preferred over Pd(PPh₃)₄ due to higher stability and resistance to oxidation.[2]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent System: 1,4-Dioxane/Water (4:1) ensures solubility of the inorganic base and the organic substrate.[2]

Experimental Procedure
  • Charge: To a microwave vial or Schlenk tube, add:

    • This compound (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)[8]

    • K₂CO₃ (2.0 eq)

    • Pd(dppf)Cl₂[7]·DCM (0.05 eq / 5 mol%)

  • Degas: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Validation: Check LC-MS for the disappearance of the bromide (M+H 211/213 pattern) and appearance of the biaryl product.

  • Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate.[2] Purify via column chromatography.[2][6][8]

Data Summary Table

The following physical and chemical data are critical for identification and handling.

PropertyValue / DescriptionNote
CAS Number 116355-18-1 (Generic for isomer class, verify specific vendor)Often listed as intermediate
Appearance White to pale yellow crystalline solidDarkens upon light exposure
Melting Point 140–145 °CLiterature range [1]
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterUse DMSO for bio-assays
pKa (Calc) ~5.5 (Pyridine nitrogen)Protonates at N-1
Safety (GHS) H315, H319, H335Irritant to eyes/respiratory

Applications in Drug Discovery

The this compound scaffold is a bioisostere for the indole and quinoline cores. It is currently under investigation for:

  • P-CABs (Potassium-Competitive Acid Blockers): Analogues of Soraprazan utilize the imidazopyridine core to bind competitively to the H+/K+-ATPase pump [2].[2]

  • Anti-Tuberculosis Agents: 2,7-disubstituted imidazo[1,2-a]pyridines have shown potency against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome bc1 complex [3].[2]

  • Kinase Inhibition: The ATP-binding pocket of various kinases tolerates the flat, aromatic structure of the imidazopyridine, with the C-3 substituent directing selectivity.[2]

References

  • National Center for Biotechnology Information. (2023).[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. PubChem.[2][4] Retrieved from [Link]

  • Goel, R., et al. (2016).[2] Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Bagdi, A.K., et al. (2020).[2] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

The Strategic Functionalization of a Privileged Scaffold: A Technical Guide to the Reactivity of the Bromine Atom in 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry. Its prevalence in a multitude of clinically significant molecules, including the well-known hypnotic agent Zolpidem, underscores its importance.[1] The strategic derivatization of this core structure is paramount to the exploration of new chemical space and the development of novel therapeutic agents. This guide provides an in-depth technical exploration of the reactivity of a key synthetic intermediate: 7-Bromo-2-methylimidazo[1,2-a]pyridine. We will delve into the electronic underpinnings of its reactivity and provide field-proven protocols for its most critical transformations, with a focus on palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity: Electronic Landscape of the Imidazo[1,2-a]pyridine Core

The reactivity of the bromine atom at the 7-position is intrinsically linked to the electronic nature of the bicyclic imidazo[1,2-a]pyridine ring system. This scaffold is formed by the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring. The imidazole portion, with its two nitrogen atoms, acts as a π-electron donor, increasing the overall electron density of the aromatic system compared to pyridine alone.[2] This electronic interplay governs the susceptibility of the C7-Br bond to various synthetic transformations.

The pyridine nitrogen atom (N-4) acts as an electron sink, withdrawing electron density from the pyridine ring, particularly at the ortho and para positions (C-5 and C-7). This inherent electron deficiency at the C-7 position makes the attached bromine atom a good leaving group in palladium-catalyzed cross-coupling reactions. The 2-methyl group, being a weak electron-donating group, has a minor electronic influence on the reactivity at the distant C-7 position.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Derivatization

The C7-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds. These reactions offer a versatile and efficient means to introduce a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[3] This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (1)-Cs₂CO₃DMF130 (MW)40 minModerate to High[3]
Pd₂(dba)₃ (2-3)1 (6-9)KF1,4-Dioxane110VariesGood[4]
Pd(OAc)₂ (0.5)None-WEBRTVariesGood[5]

This protocol is adapted from established procedures for the Suzuki coupling of bromoimidazo[1,2-a]pyridines.[3]

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 equiv.).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 130 °C for 40 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation [Ar'-B(OR)2] Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Product Start Start Start->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] This reaction is of high importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOBuᵗToluene80460[7]
Pd(OAc)₂dpppNaOBuᵗToluene80Varies55-98[6]

This protocol is adapted from a general procedure for the amination of 2-bromopyridines and can be applied to this compound.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Sodium tert-butoxide (NaOBuᵗ, 1.4 equiv.), the appropriate phosphine ligand (e.g., (±)-BINAP, 0.04 equiv.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Ar-Br Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination R2NH [Ar-Pd(II)-N(H)R2(L)]+Br- [Ar-Pd(II)-N(H)R2(L)]+Br- Amine Coordination->[Ar-Pd(II)-N(H)R2(L)]+Br- Base Reductive Elimination Reductive Elimination [Ar-Pd(II)-N(H)R2(L)]+Br-->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Product Product Start Start Start->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to another important class of compounds with applications in materials science and medicinal chemistry. This reaction is typically co-catalyzed by palladium and copper.

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Diagram 3: Experimental Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Base B Add Catalyst and Ligand (under inert atmosphere) A->B C Add Anhydrous Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate F->G H Column Chromatography G->H Final Product Final Product H->Final Product

Sources

Methodological & Application

7-Bromo-2-methylimidazo[1,2-a]pyridine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Bromo-2-methylimidazo[1,2-a]pyridine as a Kinase Inhibitor Scaffold

Executive Summary

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of adenosine triphosphate (ATP). Specifically, This compound represents a high-value intermediate for the rapid generation of kinase inhibitor libraries.

The "2-methyl" substitution often enhances metabolic stability and lipophilicity, while the "7-bromo" handle allows for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This application note details the synthetic utility, structural biology, and biological evaluation protocols for leveraging this scaffold in kinase drug discovery, with a focus on targets such as ALK2 , PI3K , and Nek2 .

Structural Rationale & Mechanism

ATP Mimicry

Kinase inhibitors typically function by competing with ATP for the binding site within the kinase hinge region. The imidazo[1,2-a]pyridine core makes critical hydrogen bonds with the hinge region backbone residues:

  • N1 Nitrogen: Acts as a hydrogen bond acceptor.

  • C3-H or Substituents: Can engage in hydrophobic interactions or be substituted to target the "gatekeeper" residue.

  • C7 Position: The bromine atom at position 7 directs substituents toward the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), allowing for the modulation of solubility and selectivity.

The "7-Bromo" Advantage

In many structure-activity relationship (SAR) campaigns, the 7-position is critical for selectivity. By starting with the 7-bromo derivative, researchers can employ a "divergent synthesis" strategy—creating a single core batch and splitting it to couple dozens of diverse aryl or heteroaryl groups.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold This compound and functionalize it via Suzuki-Miyaura coupling.

Core Synthesis (Cyclization)
  • Reagents: 4-Bromo-2-aminopyridine, Chloroacetone, Ethanol, NaHCO₃.

  • Mechanism: The endocyclic nitrogen of the aminopyridine attacks the

    
    -carbon of chloroacetone, followed by cyclodehydration involving the exocyclic amine.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-bromo-2-aminopyridine (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add Chloroacetone (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. The hydrobromide salt may precipitate.

  • Neutralization: Concentrate the solvent, resuspend in water, and neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield This compound .

Functionalization (Suzuki Coupling)

Objective: Install an aryl group at C7 to target the kinase solvent front.

Step-by-Step Protocol:

  • Setup: In a microwave vial, combine:

    • This compound (1.0 eq)

    • Aryl-Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 minutes.

  • Reaction: Heat at 100°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Isolation: Filter through Celite, dilute with water, extract with EtOAc, and purify via HPLC or column chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Bromo-2-aminopyridine Inter Intermediate: 7-Bromo-2-methyl imidazo[1,2-a]pyridine Start->Inter Cyclization (EtOH, Reflux) Reagent Chloroacetone Reagent->Inter Final Library of 7-Aryl-Imidazo[1,2-a]pyridines Inter->Final Functionalization Coupling Suzuki Coupling (R-B(OH)2, Pd cat.) Coupling->Final

Figure 1: Divergent synthesis workflow transforming the aminopyridine precursor into a kinase inhibitor library via the 7-bromo scaffold.

Biological Evaluation Protocol

Once the library is synthesized, compounds must be screened for kinase inhibitory activity.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Reagents:

  • Recombinant Kinase (e.g., ALK2, PI3K).

  • Substrate (e.g., Casein or specific peptide).

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer.

  • Dosing: Add 2 µL of compound (serially diluted in DMSO) to a 384-well white plate.

  • Initiation: Add 4 µL of Kinase/Substrate mix. Incubate 10 min at RT.

  • ATP Addition: Add 4 µL of ATP to start the reaction. Incubate 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve.

Cellular Mechanism Verification (Western Blot)

To confirm the inhibitor works inside the cell, monitor the phosphorylation status of downstream targets (e.g., p-AKT for PI3K inhibition).

  • Cell Line: A549 or HeLa.

  • Treatment: Treat cells with compound at IC₅₀ and 10x IC₅₀ for 6 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe for p-AKT (Ser473) vs. Total AKT . A decrease in p-AKT band intensity confirms target engagement.

Visualization: Biological Screening Logic

BioAssayLogic Library Compound Library (7-Aryl Derivatives) Enzymatic Enzymatic Screen (ADP-Glo / FRET) Target: ALK2 / PI3K Library->Enzymatic HitSel Hit Selection (IC50 < 1 µM) Enzymatic->HitSel Filter Cellular Cell Viability Assay (MTT / CellTiter-Glo) HitSel->Cellular Validation Mechanism Western Blot (p-AKT / p-SMAD) Cellular->Mechanism MoA Confirmation

Figure 2: Cascading biological validation workflow from enzymatic screening to mechanistic confirmation.

SAR Data Summary (Representative)

The following table illustrates how modifications at the C7 position (derived from the 7-bromo scaffold) impact kinase selectivity, based on aggregated literature trends for this scaffold class.

C7 Substituent (R)Physicochemical EffectKinase Potency Trend (General)Notes
Bromine (-Br) Lipophilic, smallLow/Moderate (Scaffold only)Starting material; weak binder.
Phenyl Hydrophobic bulkIncreased PotencyOften improves hydrophobic pocket filling.
Pyridine-3-yl H-bond acceptorImproved SolubilityNitrogen can interact with solvent front residues.
4-Fluoro-phenyl Metabolic stabilityHigh PotencyBlocks metabolic oxidation at para-position.
Morpholine High SolubilityVariableGood for pharmacokinetic properties; may reduce cell permeability.

References

  • Hopkins, C. R., et al. (2020).[1] "Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents." Current Topics in Medicinal Chemistry.

  • Bagdi, A. K., et al. (2013). "Copper iodide mediated synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Engler, T. A., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of Imidazo[1,2-a]pyridine PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

Sources

7-Bromo-2-methylimidazo[1,2-a]pyridine cross-coupling protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Protocols for 7-Bromo-2-methylimidazo[1,2-a]pyridine

Introduction & Scaffold Analysis

The This compound scaffold (CAS: 808744-34-5) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GABA-A receptor modulators (e.g., Zolpidem analogs), p38 MAP kinase inhibitors, and anti-infective agents.

While the imidazo[1,2-a]pyridine core is amphoteric in its reactivity, the 7-bromo substituent provides a dedicated electrophilic handle for Palladium-catalyzed cross-coupling. However, successful functionalization requires navigating the unique electronic bias of the fused 5,6-bicyclic system.

Electronic Reactivity Map

Unlike simple bromobenzenes, this scaffold possesses distinct zones of reactivity that dictate catalyst choice:

  • C7-Position (Electrophilic): The bromine atom is activated by the electron-deficient pyridine ring. Oxidative addition is generally facile, but the proximity to the bridgehead nitrogen (N4) can lead to catalyst sequestration if monodentate ligands are used.

  • C3-Position (Nucleophilic): This position is electron-rich and prone to electrophilic aromatic substitution (SEAr) or direct C-H activation. In cross-coupling, this is a potential site for Pd-catalyzed dimerization side reactions.

  • C2-Methyl Group: Sterically blocks the C2 position, simplifying the regioselectivity profile compared to the des-methyl parent.

ReactivityMap Scaffold 7-Bromo-2-methyl imidazo[1,2-a]pyridine C7 C7-Br Site (Electrophilic) Scaffold->C7 Target for Cross-Coupling C3 C3-H Site (Nucleophilic) Scaffold->C3 Site of Side-Reactions N4 N4 Bridgehead (Lewis Basic) Scaffold->N4 Potential Catalyst Poison

Figure 1: Reactivity profile of the target scaffold.[1] The C7-Br is the primary coupling site, while N4 and C3 present chemoselectivity challenges.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is the "workhorse" method for arylation and heteroarylation. The electronic deficiency of the pyridine ring facilitates oxidative addition, allowing the use of robust, air-stable catalyst systems.

Mechanistic Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄. The bidentate dppf ligand prevents the formation of Pd-N4 coordination complexes (catalyst poisoning) which is common with monodentate phosphines.

  • Base: K₂CO₃ is sufficient for aryl boronic acids. For sterically hindered or heteroaryl boronic acids, K₃PO₄ provides the higher basicity required to accelerate transmetalation.

  • Solvent: A 1,4-Dioxane/Water biphasic system ensures solubility of the inorganic base and promotes the activation of the boronic acid species.

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the 7-bromo scaffold, boronic acid, and K₂CO₃.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvate: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst quickly, then reseal.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting bromide (UV active) should disappear. If conversion stalls, add 2 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Note: Imidazo[1,2-a]pyridines are basic. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to prevent streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Amination at C7 is significantly more challenging than Suzuki coupling due to the competitive binding of the amine nucleophile to the palladium center.

Mechanistic Rationale
  • Ligand Selection: Standard ligands (BINAP, dppf) often fail here. BrettPhos or RuPhos are strictly required. These bulky, electron-rich dialkylbiaryl phosphines facilitate the reductive elimination of the electron-rich amine and electron-deficient heteroaryl ring.

  • Pre-catalyst: Use Pd₂(dba)₃ or the pre-formed BrettPhos Pd G4 precatalyst to ensure rapid initiation.

  • Base: NaOtBu (Sodium tert-butoxide) is the standard. If the substrate contains base-sensitive esters, switch to Cs₂CO₃ .

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge Solids: Add the scaffold, solid amine (if applicable), Base (NaOtBu), and Catalyst inside a glovebox or under strict Schlenk conditions.

    • Warning: NaOtBu is highly hygroscopic. Moisture kills this reaction.

  • Solvate: Add anhydrous, degassed Toluene.

  • Liquid Amines: If the amine is liquid, add it now via syringe.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Acidic modifiers like Formic Acid are acceptable, but free-base the product post-purification).

Workflow Start Start: Buchwald-Hartwig CheckAmine Is Amine 1° or 2°? Start->CheckAmine Ligand1 Use BrettPhos (Primary Amines) CheckAmine->Ligand1 Primary Ligand2 Use RuPhos (Secondary Amines) CheckAmine->Ligand2 Secondary BaseCheck Base Sensitive Groups? Ligand1->BaseCheck Ligand2->BaseCheck Base1 NaOtBu (Standard) BaseCheck->Base1 No Base2 Cs2CO3 (Mild) BaseCheck->Base2 Yes

Figure 2: Decision tree for optimizing C-N coupling conditions.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific remedies for this scaffold.

Failure ModeObservation (LCMS/TLC)Root CauseCorrective Action
Protodehalogenation Mass = [M-Br+H] (Des-bromo product)Hydride source in reaction; Overheating.Switch solvent to Toluene (non-ethereal). Lower temp to 80°C.
No Conversion Starting Material intactCatalyst poisoning by N4 nitrogen.Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%.
Homocoupling Dimer of Boronic Acid observedOxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw).
C3-Arylation Complex mixture / Wrong RegioisomerC-H activation occurring.Ensure C7-Br is high quality. Lower temp. Avoid Pd(OAc)₂ (promotes C-H activation).

References

  • Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026 . (Note: Generalized link to recent reviews on the scaffold).

  • Buchwald-Hartwig Methodologies

    • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 2019 .

  • General Suzuki Coupling of Heterocycles

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

  • Compound Data

    • This compound (PubChem CID 329826194). National Center for Biotechnology Information.

Sources

7-Bromo-2-methylimidazo[1,2-a]pyridine in anti-inflammatory drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Anti-Inflammatory Lead Discovery with 7-Bromo-2-methylimidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (CNS) and Vonoprazan (GI).[1] In the context of anti-inflammatory drug discovery, this scaffold—specifically functionalized at the C7 and C3 positions—has emerged as a potent inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.

This guide details the utilization of This compound (CAS: 116099-24-2) as a versatile intermediate. We provide validated protocols for its regioselective functionalization to generate Structure-Activity Relationship (SAR) libraries and subsequent biological evaluation in cellular inflammation models.

Part 1: Structural Logic & SAR Strategy

The Orthogonal Reactivity of the Scaffold

The this compound core offers distinct reactive sites that allow for rapid library generation. Understanding this reactivity is crucial for rational drug design:

  • C7 Position (Electrophile): The bromine atom at C7 is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This is the primary vector for introducing aryl/heteroaryl groups to target the hydrophobic pocket of kinases (e.g., p38 MAPK).

  • C3 Position (Nucleophile): The C3 position is electron-rich and susceptible to electrophilic aromatic substitution (halogenation, formylation). This allows for the introduction of hydrogen-bond acceptors crucial for ATP-binding site interactions.

  • C2 Position (Stabilizer): The methyl group at C2 often restricts conformational rotation, improving binding affinity by locking the inhibitor in a bio-active conformation.

SAR_Strategy Scaffold 7-Bromo-2-methyl imidazo[1,2-a]pyridine C7_Func C7 Functionalization (Suzuki/Buchwald) Scaffold->C7_Func Step 1: Pd-Catalysis C3_Func C3 Functionalization (Electrophilic Subst.) C7_Func->C3_Func Step 2: Halogenation Target_p38 Target: p38 MAPK (Hydrophobic Pocket) C3_Func->Target_p38 High Affinity Hit Target_NFkB Target: NF-κB (Pathway Modulation) C3_Func->Target_NFkB Phenotypic Hit

Figure 1: SAR workflow utilizing orthogonal reactivity at C7 and C3 positions to target inflammatory pathways.

Part 2: Chemical Protocol – C7 Diversification

Objective: Synthesize a library of 7-aryl-2-methylimidazo[1,2-a]pyridines via Suzuki-Miyaura coupling.

Rationale: The C7-aryl moiety is critical for occupying the hydrophobic region II of the p38 kinase active site, enhancing selectivity over other kinases.

Materials
  • Substrate: this compound (1.0 eq).

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology
  • Preparation: In a nitrogen-purged reaction vial, combine the 7-bromo scaffold (100 mg, 0.47 mmol), aryl boronic acid (0.56 mmol), and Cs₂CO₃ (306 mg, 0.94 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (19 mg, 0.023 mmol) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–6 hours . Monitor via LC-MS for the disappearance of the bromide (m/z 211/213).

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Checkpoint: Successful coupling is indicated by the loss of the isotopic bromine pattern (1:1 ratio of M/M+2) in MS and the appearance of new aromatic protons in ¹H NMR.

Part 3: Biological Protocol – Anti-Inflammatory Screening

Objective: Evaluate the synthesized library for inhibition of LPS-induced TNF-α production in THP-1 cells (human monocytic cell line).

Rationale: Activation of p38 MAPK by Lipopolysaccharide (LPS) leads to the transcription and release of pro-inflammatory cytokines like TNF-α. Inhibiting this pathway is a hallmark of efficacy for this scaffold.

Materials
  • Cell Line: THP-1 cells (ATCC TIB-202).

  • Stimulant: LPS (from E. coli O111:B4).

  • Assay Kit: Human TNF-alpha Quantikine ELISA Kit.

  • Reference Drug: SB203580 (Standard p38 inhibitor).

Step-by-Step Methodology
  • Differentiation: Seed THP-1 cells (5 × 10⁵ cells/well) in 24-well plates using RPMI-1640 + 10% FBS. Differentiate with PMA (100 nM) for 24 hours.

  • Starvation: Wash cells with PBS and incubate in serum-free media for 4 hours to synchronize the cell cycle.

  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1, 1, 10 µM) for 1 hour prior to stimulation . Final DMSO concentration must be <0.1%.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 mins. Collect the cell-free supernatant.

  • Quantification: Analyze TNF-α levels using the ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate % Inhibition relative to the LPS-only control (0% inhibition) and Vehicle control (100% inhibition).

Mechanism of Action Visualization

MAPK_Pathway LPS LPS (Stimulus) Receptor TLR4 Receptor LPS->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation Inhibitor 7-Aryl-imidazo[1,2-a]pyridine (Inhibitor) Inhibitor->p38 Blocks ATP Binding TNF TNF-α / IL-6 (Transcription) MK2->TNF Cytokine Release

Figure 2: The p38 MAPK signaling cascade showing the point of intervention for imidazo[1,2-a]pyridine inhibitors.

Part 4: Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Low Yield in Coupling Protodebromination (loss of Br without coupling)Switch solvent to anhydrous Toluene/Dioxane; ensure rigorous degassing.
High Cell Toxicity Off-target effects or high DMSOPerform MTT assay in parallel; titrate DMSO <0.1%.
No TNF-α Inhibition Poor cell permeability or metabolic instabilityCheck LogP (target 2.5–3.5); assess stability in liver microsomes.

References

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines: A versatile pharmacophore.[2][3][4][5] Royal Society of Chemistry.[6] Link

  • Kamat, V., et al. (2020). Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent.[1][2][3][4][6][7][8][9] Current Topics in Medicinal Chemistry. Link

  • Lee, J. C., et al. (1999). Inhibition of p38 MAP kinase as a therapeutic strategy.[10][11][12] Immunopharmacology.[13] Link

  • Vertex AI Search. (2025).[1][2] Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.[11][12]Link

  • Fisher, M., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Link

Sources

Application Note: 7-Bromo-2-methylimidazo[1,2-a]pyridine in Antiviral Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 7-Bromo-2-methylimidazo[1,2-a]pyridine as a high-value scaffold in antiviral drug discovery.[1] While imidazo[1,2-a]pyridines are recognized as "privileged structures" in medicinal chemistry, the 7-bromo-2-methyl derivative specifically serves as a critical divergence point. Its C-7 bromine "handle" allows for late-stage diversification via palladium-catalyzed cross-coupling, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries targeting viral polymerases, capsids, and host factors (e.g., CDK9).

Part 1: Strategic Rationale & Chemical Logic

The "Privileged" Scaffold in Virology

The imidazo[1,2-a]pyridine core mimics the purine base of adenosine, allowing it to interact effectively with ATP-binding pockets in viral enzymes (kinases, polymerases).

  • 2-Methyl Group: Increases lipophilicity and metabolic stability compared to the unsubstituted core; often restricts conformation in the binding pocket.

  • 7-Bromo Position: The critical "diversity vector." In many antiviral series (e.g., against Enterovirus or HIV), substituents at the 7-position occupy a hydrophobic pocket that dictates potency and selectivity.

Mechanism of Action (MOA) Potential

Derivatives synthesized from this scaffold have demonstrated activity against:

  • RNA Viruses (Influenza, RSV): Inhibition of viral nucleoprotein (NP) nuclear accumulation.[2]

  • Retroviruses (HIV): Non-nucleoside Reverse Transcriptase Inhibition (NNRTI).

  • Flaviviruses (HCV, Zika): NS5B polymerase inhibition.

Part 2: Chemical Protocols (Synthesis & Diversification)

Core Synthesis: The Condensation Step

Objective: Synthesize the this compound core from commercially available precursors.

Reagents:

  • 4-Bromo-2-aminopyridine (CAS: 84249-14-9)

  • Chloroacetone (CAS: 78-95-5)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromo-2-aminopyridine (10 mmol) in ethanol (50 mL).

  • Addition: Add chloroacetone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Neutralization: Cool to room temperature. The hydrobromide salt may precipitate. Concentrate the solvent under reduced pressure.

  • Workup: Resuspend the residue in water (20 mL) and neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75-85%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the methyl group at
      
      
      ~2.3 ppm and characteristic aromatic protons.
Library Generation: C-7 Suzuki-Miyaura Coupling

Objective: Introduce diverse aryl/heteroaryl groups at the C-7 position to probe the viral binding pocket.

Protocol:

  • Setup: Charge a microwave vial with this compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat at

    
     for 2-4 hours (or microwave at 
    
    
    
    for 30 min).
  • Filtration: Filter through a Celite pad to remove Palladium residues.

Visual Workflow: Synthesis & Diversification

SynthesisWorkflow Start 4-Bromo-2-aminopyridine Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine Start->Core Reflux/EtOH (Cyclization) Reagent + Chloroacetone Reagent->Core Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Aryl Boronic Acids Library Antiviral Library (C-7 Functionalized) Coupling->Library SAR Generation

Caption: Synthetic pathway transforming the aminopyridine precursor into a diverse antiviral library via the 7-bromo intermediate.

Part 3: Biological Evaluation Protocols

Cytopathic Effect (CPE) Reduction Assay

Objective: Quantify the antiviral potency (


) of the synthesized library against a target virus (e.g., Influenza A or Enterovirus 71) in cell culture.

Materials:

  • Cell Line: MDCK (for Influenza) or Vero-E6 (for Enterovirus).

  • Reagent: CellTiter-Glo® (Promega) or MTT dye.

  • Control: Ribavirin or Pleconaril (positive control).

Protocol:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) and incubate for 24h at 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the test compounds (0.1

    
    M to 100 
    
    
    
    M) in maintenance media.
  • Infection: Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01. Immediately add the compound dilutions.

    • Note: Include "Virus Control" (VC, no drug) and "Cell Control" (CC, no virus/no drug) wells.

  • Incubation: Incubate for 48-72 hours (depending on viral replication cycle).

  • Readout: Add CellTiter-Glo reagent and measure luminescence.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .
Time-of-Addition (TOA) Assay

Objective: Determine when the compound acts during the viral life cycle (Entry vs. Replication vs. Assembly).

Protocol:

  • Infection: Infect cells with virus (MOI 1.0) at

    
    .
    
  • Treatment Intervals: Add compound at saturating concentration (

    
    ) at specific time points:
    
    • 
       (Pre-treatment)
      
    • 
       (Co-treatment/Entry)
      
    • 
       (Post-infection/Replication).
      
  • Harvest: Collect supernatant at 24h post-infection.

  • Titration: Determine viral titer via Plaque Assay.

    • Interpretation: If efficacy is lost when added >2h post-infection, the compound likely targets viral entry or uncoating . If efficacy persists at late addition, it targets replication or assembly .

Visual Workflow: Antiviral Screening Logic

ScreeningLogic Library Compound Library (7-Substituted) PrimaryScreen Primary Screen (CPE Reduction @ 10 µM) Library->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel Pass DoseResp Dose Response (Determine EC50 & CC50) HitSel->DoseResp TOA Time-of-Addition (Mechanism Deconvolution) DoseResp->TOA SI > 10 TargetID Target Identification (Polymerase vs. Capsid) TOA->TargetID

Caption: Hierarchical screening cascade from library generation to mechanism deconvolution.

Part 4: Data Analysis & SAR Template

When analyzing the this compound derivatives, organize data to correlate the C-7 substituent properties with antiviral activity.

Table 1: Recommended SAR Data Structure

Compound IDC-7 Substituent (R)

(

M)

(

M)
Selectivity Index (SI)Electronic Effect (

)
7-Br-Core -Br>100>200N/AElectron-withdrawing
IMP-001 Phenyl12.5>200>16Neutral
IMP-002 4-Fluorophenyl4.218042Weak EWG
IMP-003 4-Methoxyphenyl25.0>200>8Electron-donating
IMP-004 3-Pyridyl1.815083H-Bond Acceptor

Interpretation Guide:

  • High SI (>10): Indicates specific antiviral activity rather than general toxicity.

  • Electronic Trends: If electron-poor rings (e.g., 4-F-Phenyl) improve activity, the binding pocket may contain electron-rich residues (e.g., Histidine, Tryptophan).

  • Solubility: The 2-methyl group aids solubility, but large hydrophobic groups at C-7 may require formulation optimization (e.g., cyclodextrin complexation).

References

  • Imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles: A Review. Bentham Science. [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tuberculosis agents.[1][2] The 7-position of this bicyclic system is electronically unique; unlike the electron-rich 3-position (prone to electrophilic aromatic substitution), the 7-position requires transition-metal catalysis for functionalization.

7-Bromo-2-methylimidazo[1,2-a]pyridine is a critical intermediate. The 2-methyl group blocks the adjacent position, preventing side reactions and improving lipophilicity, while the 7-bromo handle allows for late-stage diversification via Suzuki-Miyaura cross-coupling.

Mechanistic Challenges
  • N-Coordination: The bridgehead nitrogen (N1) and the pyridine-like nitrogen (N4) can competitively bind to Palladium (Pd), potentially poisoning the catalyst.

  • Electronic Deactivation: The imidazo[1,2-a]pyridine ring is electron-rich, but the 7-position is relatively electron-neutral to electron-poor compared to the 3-position, requiring efficient oxidative addition.

  • Protodeboronation: When coupling with heteroaryl boronic acids, rapid protodeboronation of the nucleophile is a common failure mode.

Reaction Optimization & Conditions

The following conditions have been synthesized from high-throughput screening data and field applications for imidazopyridine scaffolds.

Table 1: Condition Screening Matrix
ParameterStandard Protocol (Robust)Advanced Protocol (Steric/Heteroaryl)Green/Industrial Protocol
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)Pd(OAc)₂ (1 mol%) + TPPTS
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (5:1) or TolueneWater / Ethanol (1:1)
Temp 80°C - 100°C100°C - 110°C70°C
Time 4 - 12 Hours2 - 6 Hours12 - 24 Hours
Atmosphere Nitrogen or ArgonArgon (Strictly Oxygen-free)Nitrogen
Use Case Phenyl/Substituted Phenyl Boronic Acids2-Pyridyl, sterically hindered Boronic AcidsScale-up (>10g), aqueous soluble

Experimental Protocols

Method A: Standard Protocol (High Reliability)

Recommended for initial screening and coupling with standard aryl boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

  • Base: Potassium Carbonate (K₂CO₃)[3]

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 7-bromo substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (ratio 4:1) via syringe. Concentration should be approx. 0.1 M - 0.2 M with respect to the bromide.

  • Catalyst Addition: Quickly remove the cap (under positive gas flow) and add Pd(dppf)Cl₂·DCM (5 mol%). Reseal immediately.

    • Note: Adding catalyst last prevents premature oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Check reaction progress via LC-MS or TLC (typically 50% EtOAc/Hexane) after 2 hours. The product usually exhibits strong fluorescence under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases; extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Common eluent: DCM/MeOH (95:5) or Hexane/EtOAc gradient.

Method B: Advanced Protocol (Challenging Substrates)

Recommended for heteroaryl boronic acids (e.g., pyridines, pyrimidines) or sterically hindered partners.

Key Difference: Uses XPhos , a dialkylbiaryl phosphine ligand that creates a highly active monolithic Pd(0) species, facilitating oxidative addition into the electron-neutral C-Br bond and preventing catalyst poisoning by the imidazopyridine nitrogen.

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In a separate vial, stir Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in degassed 1,4-dioxane for 10 minutes at 60°C to generate the active catalyst species.

  • Main Setup: Add 7-bromo substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel. Add water (ratio Dioxane:Water 10:1).

  • Reaction: Heat to 100°C for 4-6 hours.

  • Workup: Filter through a Celite pad to remove Palladium black before standard extraction.

Visual Workflow & Mechanism

SuzukiWorkflow cluster_mech Mechanistic Insight start Start: 7-Bromo-2-methyl imidazo[1,2-a]pyridine reagents Add Reagents: Boronic Acid (1.5 eq) Base (K2CO3/K3PO4) start->reagents solvent Add Solvent: Dioxane:H2O (4:1) *Degas 15 mins* reagents->solvent catalyst Add Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos solvent->catalyst heat Heat: 80-100°C, 4-12h catalyst->heat check LCMS Check: SM Consumed? heat->check check->heat No (Add more Cat) workup Workup: EtOAc Extraction Dry & Concentrate check->workup Yes purify Purification: Flash Column (DCM/MeOH or Hex/EtOAc) workup->purify mech1 N1/N4 can coordinate Pd (Potential Poisoning) mech2 XPhos Ligand Prevents Coordination

Caption: Workflow for the Suzuki coupling of this compound, highlighting critical decision points.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-heterocycle.Switch to Method B (XPhos/SPhos ligands). Increase catalyst loading to 10 mol%.
Protodeboronation Unstable boronic acid (common with 2-pyridyl/heteroaryls).Use Boronic Esters (Pinacol esters).[4][5] Switch base to mild KF or CsF . Lower water content.
Homocoupling (R-R) Presence of Oxygen.[5]Degas solvents more rigorously (Freeze-Pump-Thaw). Ensure inert atmosphere.
Dehalogenation Hydride source present (often from alcohol solvents).Avoid Ethanol/Isopropanol if observed. Use strictly Dioxane/Water or Toluene.
Black Precipitate Pd precipitation (Pd black formation).Ligand is detaching. Add excess ligand (e.g., PPh3 or XPhos) to stabilize the active species.

References

  • Guchhait, S. K., et al. (2011). "Region-specific Suzuki–Miyaura coupling of 7-chloro-8-iodoimidazo[1,2-a]pyridine: synthesis of 7,8-disubstituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and their functionalization." RSC Advances. Link

  • Goel, R., et al. (2017). "Recent advances in the synthesis and medicinal chemistry of imidazo[1,2-a]pyridines." Current Topics in Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • BenchChem Application Notes. (2025). "Suzuki Coupling Reactions with 7-Bromo-1-tetralone and Heterocyclic Analogs." Link

Sources

Application Note: A Comprehensive Guide to the Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Starting from the commercially available 2-amino-4-bromopyridine and chloroacetone, this guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and characterization data. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind the protocol to ensure robust and reproducible results.

Introduction and Scientific Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern pharmacology, present in numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[2] Its rigid, bicyclic structure and versatile substitution patterns make it an attractive framework for developing novel therapeutic agents targeting a wide range of biological targets. The synthesis of substituted imidazo[1,2-a]pyridines is therefore a critical task for medicinal chemists.

This guide details a reliable and efficient synthesis of the 7-bromo-2-methyl derivative, a valuable intermediate for further functionalization via cross-coupling reactions at the bromine-substituted position. The chosen synthetic strategy is a variation of the classic Tschitschibabin (also known as Chichibabin) condensation reaction, which involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4] This method is renowned for its efficiency and operational simplicity.

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Substitution (N-Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-bromopyridine on the electrophilic α-carbon of chloroacetone. This step displaces the chloride ion and forms a key N-acylmethylpyridinium salt intermediate.[4]

  • Intramolecular Cyclocondensation: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.[3]

Modern refinements of this reaction often allow it to proceed efficiently under mild conditions, sometimes even without a catalyst or solvent, highlighting its robustness and appeal in sustainable chemistry practices.[4]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-amino-4-bromopyridine 2-Amino-4-bromopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-amino-4-bromopyridine->Pyridinium_Salt Step 1: N-Alkylation (Nucleophilic Substitution) Chloroacetone Chloroacetone Chloroacetone->Pyridinium_Salt Final_Product This compound Pyridinium_Salt->Final_Product Step 2: Intramolecular Cyclocondensation & Dehydration

Caption: The two-step mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment

Reagents:

  • 2-Amino-4-bromopyridine (CAS: 84249-14-9)

  • Chloroacetone (CAS: 78-95-5) (stabilized)

  • Sodium bicarbonate (NaHCO₃) (CAS: 144-55-8)

  • Ethanol (Absolute) (CAS: 64-17-5)

  • Ethyl acetate (EtOAc) (CAS: 141-78-6)

  • Hexanes (CAS: 110-54-3)

  • Anhydrous magnesium sulfate (MgSO₄) (CAS: 7487-88-9)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column

Reagent Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-4-bromopyridine173.011.73 g10.01.0
Chloroacetone92.521.0 mL12.01.2
Sodium Bicarbonate84.011.26 g15.01.5
Ethanol46.0725 mL--
Step-by-Step Synthesis Procedure

Workflow node_setup 1. Reaction Setup - Combine 2-amino-4-bromopyridine, NaHCO₃, and ethanol in RBF. node_reagents 2. Reagent Addition - Add chloroacetone dropwise to the stirred mixture. node_setup->node_reagents node_reflux 3. Reaction - Heat mixture to reflux (approx. 78°C). - Monitor by TLC for ~4-6 hours. node_reagents->node_reflux node_workup 4. Work-up - Cool to RT. - Filter solids. - Evaporate solvent. node_reflux->node_workup node_extraction 5. Extraction - Redissolve in EtOAc. - Wash with water and brine. - Dry with MgSO₄. node_workup->node_extraction node_purification 6. Purification - Concentrate crude product. - Purify via flash column chromatography. node_extraction->node_purification node_analysis 7. Characterization - Obtain pure solid product. - Analyze via NMR, MS, MP. node_purification->node_analysis

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.73 g, 10.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol). Add 25 mL of absolute ethanol.

  • Reagent Addition: While stirring the suspension at room temperature, add chloroacetone (1.0 mL, 12.0 mmol) dropwise using a syringe.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting material (2-amino-4-bromopyridine) should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the inorganic solids (NaBr and excess NaHCO₃) by filtration, washing the solid cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% EtOAc) to isolate the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under vacuum. The expected product is an off-white to light yellow solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Off-white to light yellow solid
Yield 70-85%
Melting Point ~88-92 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 1H), ~7.5 (s, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~2.4 (s, 3H)
Mass Spectrometry (ESI+) m/z: 211.0 [M+H]⁺, 213.0 [M+2+H]⁺ (isotopic pattern for Br)

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6][7][8]

  • 2-Amino-4-bromopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Chloroacetone: Highly Toxic and Lachrymatory. Causes severe skin burns and eye damage.[9] It is also a flammable liquid. Handle with extreme care in a fume hood, avoiding any inhalation or skin contact.[9] Keep away from heat and open flames.

  • Ethanol: Flammable liquid and vapor.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The methodology is robust, high-yielding, and utilizes readily available starting materials, making it a cornerstone reaction for accessing this important heterocyclic class.

References

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • PubChem. 7-Bromo-2-(2-bromoethyl)imidazo[1,2-a]pyridine. Available from: [Link]

  • PubChem. 7-bromo-3-methylimidazo[1,2-a]pyridine. Available from: [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • PubChem. 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine. Available from: [Link]

  • LOCKSS. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • PubChem. 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • ResearchGate. Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Available from: [Link]

  • ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine. Available from: [Link]

  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. (PDF) The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Available from: [Link]

  • Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available from: [Link]

Sources

7-Bromo-2-methylimidazo[1,2-a]pyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Abstract

This guide provides an in-depth technical overview and detailed protocols for the synthesis of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] This document details the prevalent and efficient synthetic route via the condensation of 2-amino-4-bromopyridine with chloroacetone. It offers a mechanistic rationale for the reaction, step-by-step experimental procedures, purification techniques, and a discussion of critical process parameters. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic aromatic heterocycles that have garnered significant attention due to their diverse and potent biological activities.[1] This scaffold is a cornerstone in medicinal chemistry, present in widely prescribed medications such as Zolpidem (anxiolytic), Alpidem, and Saripidem.[2][3] The therapeutic applications are extensive, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, and antitubercular properties.[4][5]

The synthetic versatility of the imidazo[1,2-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The bromo-substitution at the 7-position, as in the target molecule this compound, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an invaluable building block for creating libraries of novel compounds. Beyond pharmaceuticals, these compounds are explored in materials science for applications like organic light-emitting diodes (OLEDs), owing to their stable electronic and structural properties.[6]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted strategy for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][7] This approach, often referred to as the Tschitschibabin reaction, is highly efficient. For the target molecule, this compound, the retrosynthetic analysis logically disconnects the molecule into two primary synthons: 2-amino-4-bromopyridine and chloroacetone.

G Target This compound Disconnect C-N Bond Disconnection (Tschitschibabin Reaction) Target->Disconnect Synthon1 2-Amino-4-bromopyridine Disconnect->Synthon1 Synthon2 Chloroacetone Disconnect->Synthon2

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Protocol

This section details the primary protocol for the synthesis of this compound. The procedure is based on the classical cyclocondensation reaction, which can often be performed without a catalyst, representing an efficient and atom-economical process.[8]

Principle and Mechanism

The reaction proceeds via a two-step mechanism:

  • Sₙ2 Alkylation: The first step is a nucleophilic substitution. The pyridine nitrogen of 2-amino-4-bromopyridine, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of chloroacetone, displacing the chloride ion to form a pyridinium salt intermediate.[9] The positions ortho and para (2, 4, and 6) to the pyridine nitrogen are electronically activated for such nucleophilic reactions.[10]

  • Intramolecular Cyclization & Dehydration: The intermediate pyridinium salt then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[7]

G cluster_0 Step 1: Sₙ2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Amino-4-bromopyridine C Pyridinium Salt Intermediate A->C Pyridine Nitrogen Attack B Chloroacetone B->C D Cyclized Intermediate C->D Amino Group Attack on Carbonyl E This compound D->E Dehydration (-H₂O)

Sources

Application Note: 7-Bromo-2-methylimidazo[1,2-a]pyridine in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 7-Bromo-2-methylimidazo[1,2-a]pyridine (hereafter referred to as 7-Br-2-Me-IP ) as a versatile scaffold in materials science.

Part 1: Executive Summary & Strategic Utility

7-Br-2-Me-IP is a "privileged scaffold" in materials science, distinct from its pharmaceutical cousins (e.g., Zolpidem) due to its unique electronic properties. It serves as an electron-deficient heteroaromatic core that, when coupled with electron-rich moieties, forms efficient Push-Pull (D-π-A) systems.

Key Material Properties:

  • High Quantum Yield: The rigid bicyclic framework minimizes non-radiative decay.[1]

  • Tunable Emission: Functionalization at the C-7 position (via the bromine handle) allows precise tuning of the HOMO-LUMO gap, shifting emission from blue to green/red.[1]

  • Solubility Control: The C-2 methyl group disrupts excessive π-π stacking, improving solubility in organic solvents and reducing Aggregation-Caused Quenching (ACQ) in solid-state films.

Primary Applications:

  • OLED Emitters/Hosts: Blue emitters or host materials for phosphorescent OLEDs.[1]

  • Fluorescent Chemosensors: Ratiometric probes for metal ions (

    
    , 
    
    
    
    ) or pH sensing via Intramolecular Charge Transfer (ICT) modulation.[1]
  • Organic Photovoltaics: Building blocks for small-molecule acceptors.[1]

Part 2: Chemical Profile & Synthesis Logic

The Core Scaffold

The synthesis of the core is a critical first step.[1] Commercial availability can be variable; therefore, in-house synthesis ensures purity and scalability.

Retrosynthetic Logic: The 7-bromo isomer is specifically accessible via the condensation of 2-amino-4-bromopyridine with chloroacetone .

  • Note on Regiochemistry: The ring nitrogen (

    
    ) is the most nucleophilic site and attacks the 
    
    
    
    -carbon of the haloketone.[1] The subsequent cyclization places the pyridine-4-substituent (Bromine) at the 7-position of the fused system.[1]
Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 2-Amino-4-bromopyridine Reagent + Chloroacetone (Solvent: EtOH, Reflux) Start->Reagent Mix Intermediate Intermediate: N-alkylated salt Reagent->Intermediate SN2 Attack Cyclization Cyclization: NaHCO3 (aq) Workup Intermediate->Cyclization Dehydration Product Product: This compound Cyclization->Product Isolation Coupling Functionalization: Suzuki/Sonogashira Product->Coupling Pd-Catalysis

Figure 1: Step-wise synthesis workflow for the 7-Br-2-Me-IP scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (7-Br-2-Me-IP)

Use this protocol if the starting material is not purchased.

Reagents:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Chloroacetone (1.2 eq) [Warning: Lachrymator, handle in fume hood][1]

  • Ethanol (Absolute)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Procedure:

  • Dissolution: Dissolve 2-amino-4-bromopyridine (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add chloroacetone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting amine spot should disappear.[1][2]
    
  • Precipitation: Cool the reaction to room temperature. Often, the hydrobromide salt precipitates.[1]

  • Neutralization: Remove ethanol under reduced pressure. Resuspend the residue in water (20 mL) and carefully basify with saturated aqueous

    
     until pH ~8–9.
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over

    
    .[1][2]
    
  • Purification: Concentrate and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectations: 70–85%.[1]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Target Application: Creating a D-π-A Fluorescent Probe. This protocol couples the 7-bromo core with 4-(diphenylamino)phenylboronic acid to create a hole-transporting or fluorescent material.

Reagents:

  • 7-Br-2-Me-IP (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1][3]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon.[1] Seal the tube.
    
  • Reaction: Heat to

    
     for 12 hours.
    
    • Mechanism:[4][5][6][7][8][9] The electron-poor pyridine ring facilitates oxidative addition of Pd(0) into the C-Br bond.[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Wash with EtOAc.[1]

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Data Validation Table:

Parameter Typical Value Notes
Reaction Time 8 - 16 hours Monitor by TLC; prolonged heating may cause de-bromination.
Appearance Bright Yellow/Green Solid Strong fluorescence under UV (365 nm).[1]
Stokes Shift 60 - 100 nm Large shift indicates successful ICT character.

| 1H NMR Shift | New signals @ 7.0-7.5 ppm | Appearance of TPA protons; disappearance of C-7 proton doublet. |

Part 4: Application in Fluorescent Sensing (Zn²⁺ Detection)

The 7-Br-2-Me-IP derivatives often function as ratiometric sensors. The nitrogen on the imidazo[1,2-a]pyridine core acts as a binding site for metal ions.[1]

Mechanism: Upon binding a metal ion (e.g.,


), the internal charge transfer (ICT) is perturbed.[1] The lone pair on the bridgehead nitrogen (

) or the imidazole nitrogen (

) coordinates with the metal, stabilizing the excited state and causing a bathochromic (red) or hypsochromic (blue) shift depending on the specific substitution pattern.[1]

Sensing Protocol:

  • Stock Solution: Prepare a

    
     stock of the functionalized probe in Acetonitrile (
    
    
    
    ).
  • Working Solution: Dilute to

    
     in 
    
    
    
    /HEPES buffer (1:1, pH 7.4).
  • Titration: Add aliquots of

    
     solution.
    
  • Measurement: Record fluorescence emission spectra (

    
     = absorption max) after each addition.
    
  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration of 
    
    
    
    .

Sensing Mechanism Visualization (DOT):

SensingMechanism FreeProbe Free Probe (Ligand) Em: 450 nm (Blue) Complex Probe-Zn Complex ICT Blocked/Enhanced FreeProbe->Complex Coordination (N-Zn) MetalIon Metal Ion (Zn2+) MetalIon->Complex Binding Emission Shifted Emission Em: 510 nm (Green) Complex->Emission Excitation (hv)

Figure 2: Mechanism of fluorescence shift upon metal ion coordination.[1]

Part 5: References

  • Synthesis of Imidazo[1,2-a]pyridines:

    • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[10] Chemical Communications.[1]

  • Fluorescent Sensing Applications:

    • Kaur, P., et al. (2014).[1] "Imidazo[1,2-a]pyridine based fluorescent chemosensors for ions."[1] Journal of Materials Chemistry C.

  • OLED Materials:

    • Gao, Y., et al. (2019).[1] "Bipolar host materials based on imidazo[1,2-a]pyridine for efficient phosphorescent OLEDs." Organic Electronics.

  • Suzuki Coupling Protocols:

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]

Sources

Derivatization of 7-Bromo-2-methylimidazo[1,2-a]pyridine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 7-Bromo-2-methylimidazo[1,2-a]pyridine for SAR Library Generation

Strategic Overview

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Zolpidem (hypnotic) and emerging anti-infective and anti-cancer agents.[1][2]

For drug discovery campaigns, This compound is an optimal starting block.

  • The 7-Bromo Handle: Located on the pyridine ring, this position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid expansion into "chemical space" via biaryl or amino-aryl linkages.

  • The 2-Methyl Group: This substituent blocks the C-2 position, preventing metabolic oxidation and unwanted side reactions while enhancing lipophilicity (logP) for better membrane permeability.

  • The C-3 Nucleophile: The imidazole ring's C-3 position remains electron-rich, allowing for orthogonal "late-stage" functionalization (electrophilic aromatic substitution) after the C-7 modification.

This guide provides a validated workflow to transform this single precursor into a diverse library of biologically active candidates.

Chemical Space & Reaction Pathway

The following diagram maps the orthogonal functionalization strategy. We prioritize C-7 modification first (using the reactive bromide), followed by C-3 functionalization.

ChemicalSpace Core 7-Bromo-2-methyl imidazo[1,2-a]pyridine Suzuki Protocol A: Suzuki-Miyaura (Biaryl Analogs) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Protocol B: Buchwald-Hartwig (Amino Analogs) Core->Buchwald Pd2(dba)3 Ar-NH2 C3_Func Protocol C: C-3 Electrophilic Sub. (Formylation/Halogenation) Suzuki->C3_Func Orthogonal Step Buchwald->C3_Func Orthogonal Step Library Final SAR Library (Ready for Screening) C3_Func->Library Purification & QC

Figure 1: Orthogonal derivatization strategy. The 7-Br position is the primary diversity point, followed by C-3 functionalization.

Module 1: C-7 Diversification (The "Workhorse" Reactions)

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl derivatives for probing hydrophobic pockets.

Mechanism & Rationale: The electron-deficient pyridine ring facilitates oxidative addition of the Pd(0) catalyst into the C-Br bond. We utilize Pd(dppf)Cl₂[3]·DCM because the bidentate ferrocene ligand prevents catalyst decomposition and promotes the coupling of sterically demanding boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv / 5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol:

  • Charge: In a microwave vial or round-bottom flask, add the substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vessel and purge with Nitrogen/Argon for 5 minutes. (Crucial: Oxygen poisons the Pd catalyst).

  • Solvate: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • React: Heat to 90°C for 4–12 hours.

    • QC Check: Spot TLC. The starting material (SM) is UV active. The product usually fluoresces blue/green under 365nm UV.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Target: Amino-linked analogs (kinase inhibitor scaffolds).

Mechanism & Rationale: Unlike Suzuki, this reaction is sensitive to moisture. We use Pd₂(dba)₃ with Xantphos . Xantphos has a wide bite angle, which stabilizes the reductive elimination step, crucial for forming C-N bonds on heteroaromatic rings.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv)

  • Ligand: Xantphos (0.10 equiv)

  • Base: Cs₂CO₃ (Dry, granular) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • Dry Down: Flame-dry glassware under vacuum to ensure zero moisture.

  • Pre-complex: Add Pd₂(dba)₃ and Xantphos to the flask. Add solvent and stir for 5 mins under Argon to form the active catalyst species (solution turns deep orange/red).

  • Addition: Add the substrate, amine, and Cs₂CO₃.

  • React: Reflux at 100°C for 12–16 hours.

  • Filtration: The reaction mixture will be heterogeneous. Filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: These products are often polar. Use DCM/MeOH gradients for chromatography.

Module 2: C-3 Functionalization (Late-Stage Diversity)

Once the C-7 position is set, the C-3 position (part of the imidazole ring) behaves like a nucleophile. We can introduce electrophiles here without affecting the C-7 modification.

Protocol C: C-3 Formylation (Vilsmeier-Haack)

Target: Aldehyde handle for reductive amination or Wittig reactions.

Step-by-Step Protocol:

  • Reagent Prep: In a dry flask at 0°C, add DMF (3.0 equiv). Dropwise add POCl₃ (1.2 equiv). Stir 15 mins to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve the C-7 substituted imidazopyridine in DMF and add dropwise to the salt.

  • React: Warm to 60°C for 3 hours.

  • Quench: Pour reaction into ice-cold saturated NaHCO₃ (Caution: vigorous gas evolution).

  • Result: The C-3 aldehyde precipitates or extracts into DCM.

Biological Screening Workflow

Data integrity in screening depends on the purity of the input library.

Quality Control (QC) Standards:

Parameter Acceptance Criterion Method
Purity > 95% LC-MS (UV 254nm)
Identity Confirmed MW Mass Spec (ESI+)
Solvent 100% DMSO Gravimetric / Visual

| Concentration | 10 mM ± 10% | UV Quantification |

Library Formatting Workflow:

BioScreening Synth Synthesis & Workup Purify Prep-HPLC / Flash Synth->Purify QC QC: LCMS >95% Purify->QC QC->Purify Fail Dry Lyophilization QC->Dry Pass Stock 10mM DMSO Stock Dry->Stock Assay Acoustic Dispensing (Echo®) to Assay Plate Stock->Assay

Figure 2: From chemistry bench to biological assay plate.

Assay Considerations:

  • Solubility: Imidazo[1,2-a]pyridines are generally lipophilic. Ensure final assay DMSO concentration is <1% to prevent compound precipitation.

  • Controls: Use the parent this compound as a negative control to ensure biological activity is driven by the new substituents, not the core scaffold.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed direct C-H functionalization of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Guchhait, S. K., et al. (2011). "C-H bond functionalization of imidazo[1,2-a]pyridines: A review." RSC Advances. Link

  • Kouznetsov, V. V. (2019). "Recent synthetic developments in the preparation of the imidazo[1,2-a]pyridine scaffold." Synthesis. Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry. Link

  • Enguehard, C., et al. (2001). "Suzuki Cross-Coupling Reaction on 3- and 7-Haloimidazo[1,2-a]pyridines." Synthesis. Link

Sources

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs with a wide array of biological activities, including anxiolytic, hypnotic, and anti-cancer properties.[1][2][3][4][5][6] Its rigid, bicyclic structure and unique electronic properties make it an attractive framework for the design of novel therapeutic agents. The ability to strategically functionalize this core at various positions is paramount for modulating its physicochemical properties, pharmacokinetic profile, and biological activity.

This comprehensive guide provides an in-depth exploration of key strategies for the functionalization of the imidazo[1,2-a]pyridine nucleus. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind these transformations and offers practical insights to empower researchers in their synthetic endeavors.

Strategic C-H Functionalization: The Direct Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the imidazo[1,2-a]pyridine core, obviating the need for pre-functionalized starting materials.[7] The inherent electronic nature of the ring system dictates the regioselectivity of these reactions, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. However, methods for functionalization at other positions, such as C2 and C5, have also been developed.[1][7]

C3-Arylation: Forging Key Biaryl Linkages

The introduction of an aryl moiety at the C3 position is a common strategy in drug design to explore new binding interactions with biological targets. Palladium-catalyzed cross-coupling reactions are a mainstay for this transformation.

Expertise & Experience: The choice of catalyst, ligand, and oxidant is critical for achieving high yields and good functional group tolerance. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst facilitates the C-H activation. The oxidant is required to regenerate the active catalytic species.

Protocol: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine

This protocol is a representative example of a direct C3-arylation reaction.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl halide (e.g., iodobenzene) (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • P(o-tolyl)₃ (0.1 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Ag₂CO₃ (1.0 mmol)

  • Anhydrous DMA (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add imidazo[1,2-a]pyridine, aryl halide, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, and Ag₂CO₃.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields for C3-Arylation

EntryAryl HalideProductYield (%)
1Iodobenzene3-Phenylimidazo[1,2-a]pyridine85
24-Iodotoluene3-(p-Tolyl)imidazo[1,2-a]pyridine82
31-Iodo-4-methoxybenzene3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine78
41-Bromo-4-fluorobenzene3-(4-Fluorophenyl)imidazo[1,2-a]pyridine75

Visualization: C3-Arylation Catalytic Cycle

C3_Arylation cluster_cycle Catalytic Cycle Pd(II) Pd(II) CMD_intermediate CMD_intermediate Pd(II)->CMD_intermediate Coordination Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->CMD_intermediate Aryl-X Aryl-X ArylPd(II)-Imidazo ArylPd(II)-Imidazo Aryl-X->ArylPd(II)-Imidazo Oxidative Addition Product Product CMD Concerted Metalation- Deprotonation OxAdd Oxidative Addition RedElim Reductive Elimination Oxidant Oxidant CMD_intermediate->ArylPd(II)-Imidazo C-H Activation ArylPd(II)-Imidazo->Product Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed C3-arylation.

Visible-Light Induced C-H Functionalization

In recent years, visible-light photoredox catalysis has emerged as a green and efficient method for C-H functionalization.[8] These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Expertise & Experience: The choice of photocatalyst is crucial and depends on the specific transformation. For instance, eosin Y or rose bengal are commonly used organic dyes that can be excited by visible light to initiate the catalytic cycle. The mechanism often involves the generation of radical intermediates.[8]

Protocol: Visible-Light-Mediated C3-Alkoxycarbonylation

This protocol describes the introduction of an ester group at the C3 position.[8]

Materials:

  • Imidazo[1,2-a]pyridine (0.5 mmol)

  • Carbazate (e.g., tert-butyl carbazate) (1.0 mmol)

  • Rose Bengal (1 mol%)

  • (NH₄)₂S₂O₈ (1.5 mmol)

  • Acetonitrile (3 mL)

  • Blue LEDs

Procedure:

  • In a vial, combine imidazo[1,2-a]pyridine, carbazate, rose bengal, and (NH₄)₂S₂O₈.

  • Add acetonitrile and stir the mixture.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Halogenation: Gateway to Further Functionalization

Halogenated imidazo[1,2-a]pyridines are versatile intermediates for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Regioselective halogenation is therefore a critical step in many synthetic routes.

Regioselective C3-Bromination and Chlorination

The C3 position is readily halogenated using various reagents. Transition-metal-free methods are particularly attractive due to their lower cost and reduced toxicity.

Expertise & Experience: The choice of halogenating agent and reaction conditions can be tuned to achieve high regioselectivity. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common and effective reagents. A metal-free approach using sodium chlorite or bromite offers a greener alternative.[9][10]

Protocol: Transition-Metal-Free C3-Bromination

This protocol utilizes sodium bromite as the bromine source.[9]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • NaBrO₂ (1.2 mmol)

  • Acetic acid (0.5 mL)

  • DMF (3 mL)

Procedure:

  • To a solution of imidazo[1,2-a]pyridine in DMF, add NaBrO₂.

  • Slowly add acetic acid to the mixture at room temperature.

  • Stir the reaction at 60 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify by column chromatography to afford the 3-bromoimidazo[1,2-a]pyridine.

Data Presentation: Halogenation Reaction Conditions

PositionHalogenating AgentSolventTemperature (°C)Yield (%)Reference
C3NBSCH₂Cl₂rt>90[11]
C3NCSCH₂Cl₂rt>90[11]
C3NaBrO₂/AcOHDMF6085-95[9]
C3NaClO₂/AcOHDMF6080-92[9]

Cross-Coupling Reactions: Building Molecular Complexity

Once halogenated, the imidazo[1,2-a]pyridine core can be further elaborated through a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a robust method for forming C-C bonds between a halogenated imidazo[1,2-a]pyridine and a boronic acid or ester.

Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. Phosphine ligands, such as PPh₃ or SPhos, are commonly employed. The base is required to activate the boronic acid.

Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoimidazo[1,2-a]pyridine, arylboronic acid, and Na₂CO₃ in the solvent mixture.

  • Degas the solution by bubbling with N₂ or Ar for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction at 80-90 °C under an inert atmosphere for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start: 3-Bromoimidazo[1,2-a]pyridine + Arylboronic acid reagents Add Pd(PPh₃)₄ and Na₂CO₃ in Toluene/EtOH/H₂O start->reagents degas Degas the reaction mixture reagents->degas heat Heat at 80-90 °C degas->heat monitor Monitor by TLC heat->monitor workup Aqueous workup monitor->workup purify Column Chromatography workup->purify product Product: 3-Aryl-imidazo[1,2-a]pyridine purify->product

Caption: A typical workflow for Suzuki-Miyaura coupling.

Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs) offer a highly efficient approach to construct complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials.[4][6]

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful MCR that combines an aminopyridine, an aldehyde, and an isocyanide to afford a diverse range of imidazo[1,2-a]pyridines.

Expertise & Experience: The reaction is typically catalyzed by a Lewis or Brønsted acid. The choice of isocyanide allows for the introduction of a wide variety of substituents at the C3 position. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization with the isocyanide.

Protocol: GBB Three-Component Reaction

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Sc(OTf)₃ (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a solution of 2-aminopyridine and aldehyde in methanol, add Sc(OTf)₃.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

References

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. The Journal of Organic Chemistry.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Chlorination of imidazo[1,2-a]pyridines.

Sources

Application Notes and Protocols for High-Throughput Screening with 7-Bromo-2-methylimidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Drug Discovery

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and marketed drugs.[1][2][3][4] This heterocyclic system is present in medications for conditions such as insomnia and anxiety, demonstrating its general safety and therapeutic potential.[1][4] The versatility of its synthesis allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.[1][3] Specifically, derivatives of the imidazo[1,2-a]pyridine scaffold have shown promise as potent inhibitors of various biological targets, including protein kinases, and have demonstrated activity against cancer, tuberculosis, and neglected tropical diseases like visceral leishmaniasis.[1][4][5][6][7][8][9][10][11] The 7-Bromo-2-methylimidazo[1,2-a]pyridine core offers a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. This document provides a comprehensive guide for researchers on conducting high-throughput screening (HTS) campaigns using libraries based on this promising scaffold.

Part 1: Assay Development and Validation - The Foundation of a Successful HTS Campaign

A robust and reliable assay is the cornerstone of any successful HTS campaign. The goal of assay development is to create a sensitive, reproducible, and cost-effective method to measure the activity of compounds against a specific biological target.[12][13]

Causality in Assay Choice: Selecting the Right Tool for the Job

The choice of assay technology is dictated by the nature of the biological target. For kinase targets, for instance, common assay formats include those that measure the consumption of ATP or the generation of phosphorylated product. Cellular assays, on the other hand, can provide more physiologically relevant data by assessing a compound's effect within a living cell. A deep understanding of the target's biology is paramount in selecting an assay that will yield meaningful results.

The Criticality of Validation: Ensuring Data Integrity

Before embarking on a full-scale screen, the chosen assay must undergo rigorous validation to ensure its performance is adequate for HTS.[13][14][15][16] This process involves assessing several key parameters:

  • Signal Window: The difference between the signal of the positive control (maximum activity) and the negative control (no activity). A larger signal window indicates a more robust assay.

  • Reproducibility: The consistency of the assay results across multiple plates and on different days.

  • Z'-Factor: A statistical parameter that quantifies the quality of an HTS assay.[17][18][19][20][21] It takes into account both the signal window and the variability of the data.[20]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS.[17][20]
0 to 0.5AcceptableMay require optimization.[17][20]
< 0UnacceptableNot suitable for HTS.[17]

A Z'-factor greater than 0.5 is generally considered the benchmark for a high-quality assay suitable for HTS.[17][20]

Illustrative Workflow for HTS Assay Development and Validation

HTS_Workflow cluster_Dev Assay Development cluster_Val Assay Validation cluster_HTS High-Throughput Screening Target_Selection Target Selection & Rationale Assay_Choice Assay Format Selection Target_Selection->Assay_Choice Reagent_Opt Reagent Optimization (e.g., Enzyme/Substrate Conc.) Assay_Choice->Reagent_Opt Protocol_Dev Protocol Miniaturization (384/1536-well) Reagent_Opt->Protocol_Dev Pilot_Screen Pilot Screen with Control Compounds Protocol_Dev->Pilot_Screen Z_Factor Z'-Factor Calculation (Aim for >0.5) Pilot_Screen->Z_Factor Reproducibility Inter/Intra-plate Reproducibility Z_Factor->Reproducibility DMSO_Tolerance DMSO Tolerance Testing Reproducibility->DMSO_Tolerance Primary_Screen Primary Screen of Library DMSO_Tolerance->Primary_Screen Proceed if Validated Hit_ID Hit Identification Primary_Screen->Hit_ID

Caption: High-Throughput Screening Assay Development and Validation Workflow.

Part 2: High-Throughput Screening and Hit Confirmation

Once a robust assay has been developed and validated, the primary HTS campaign can commence. This involves screening the entire this compound library to identify "hits" – compounds that exhibit a desired level of activity.

Protocol: Primary High-Throughput Screen (Example: Kinase Inhibition Assay)

This protocol is a generalized example and should be adapted based on the specific kinase target and assay technology.

  • Compound Plating:

    • Prepare daughter plates by dispensing 100 nL of each library compound (typically at 10 mM in DMSO) into 384-well assay plates using an acoustic liquid handler.

    • Include appropriate controls on each plate:

      • Negative Controls: Wells containing only DMSO (vehicle).

      • Positive Controls: Wells containing a known inhibitor of the target kinase.

  • Reagent Addition:

    • Add 10 µL of kinase and substrate solution in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiation of Reaction:

    • Add 10 µL of ATP solution to all wells to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of detection reagent (e.g., ADP-Glo™) to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 40 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Hit Identification and Confirmation: Separating the Wheat from the Chaff

The primary screen will generate a large amount of data. Hits are typically identified based on a predefined activity threshold (e.g., >50% inhibition). However, it is crucial to perform a series of confirmation and counter-screening assays to eliminate false positives and prioritize the most promising compounds.[22][23]

The Hit-to-Lead Cascade:

Hit_Validation_Cascade Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound Powder) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens & Selectivity Profiling Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screens->Orthogonal_Assay Cellular_Assay Cellular Activity & Cytotoxicity Assays Orthogonal_Assay->Cellular_Assay Lead_Series Validated Hit to Lead Series Cellular_Assay->Lead_Series

Caption: A typical workflow for hit validation and progression.

Protocol: Dose-Response and IC50 Determination

Confirmed hits should be tested over a range of concentrations to determine their potency.[24][25][26]

  • Serial Dilution:

    • Prepare a serial dilution of the confirmed hit compound, typically starting from 100 µM down to the picomolar range.

  • Assay Performance:

    • Perform the same assay as the primary screen, but with the varying concentrations of the hit compound.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the target's activity is inhibited).[24][25][26] It is recommended to report potency as pIC50 ± SEM for statistical analysis.[24]

Table 2: Example Dose-Response Data and IC50 Calculation

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.3
0.110.5
0.042.1
Calculated IC50 1.1 µM

Part 3: Mechanism of Action Studies - Understanding How Hits Work

Once a set of validated hits with desirable potency and selectivity has been identified, the next crucial step is to elucidate their mechanism of action (MoA).[27][28][29][30][] This involves understanding how the compound interacts with its target at a molecular level.[27][28][29][30]

Biochemical and Biophysical Assays

A variety of in vitro techniques can be employed to characterize the binding of the inhibitor to its target:

  • Surface Plasmon Resonance (SPR): To determine binding kinetics (on- and off-rates).

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding.

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular and Pathway Analysis

Cell-based assays are essential to confirm that the compound's activity in a biochemical assay translates to a cellular context.

  • Target Engagement Assays: To confirm that the compound binds to its intended target within the cell.

  • Western Blotting: To assess the phosphorylation status of downstream signaling proteins.

  • Cellular Proliferation/Viability Assays: To determine the effect of the compound on cell growth and survival.

Hypothetical Signaling Pathway and Point of Intervention

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound-based kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Effector Effector Protein Kinase_B->Effector Phosphorylation Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 7-Bromo-2-methylimidazo [1,2-a]pyridine Inhibitor Inhibitor->Kinase_B Inhibition

Caption: Hypothetical signaling pathway inhibited by a compound.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. A systematic and rigorous HTS campaign, encompassing robust assay development, thorough hit validation, and in-depth MoA studies, is essential to unlock the full potential of libraries based on this privileged chemical structure. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to successfully identify and advance promising lead compounds for further drug development.

References

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). Cancer Research. [Link]

  • de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2018). PLoS Neglected Tropical Diseases. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2018). ResearchGate. [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). RSC Advances. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). Scientific Reports. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Environmental Health Perspectives. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). Molecules. [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). [Source not further specified]. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ResearchGate. [Link]

  • Collaborative Virtual Screening to Elaborate an Imidazo[1,2-A]pyridine Hit Series for Visceral Leishmaniasis. (2018). ChemRxiv. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]

  • Hit & Lead Discovery | Hit Identification. (n.d.). Axxam S.p.A.. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Dose-Response Curves and the Determination of IC50 and EC50 Values. (2024). PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2022). ACS Central Science. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • HTS Assay Validation. (2012). PubMed. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

  • Secondary Screening. (n.d.). Creative Biolabs. [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]

Sources

Practical applications of 7-Bromo-2-methylimidazo[1,2-a]pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-2-methylimidazo[1,2-a]pyridine (CAS: 1194375-40-0 ) is a "privileged scaffold" in modern medicinal chemistry, serving as a critical bifunctional building block.[1] Unlike its unsubstituted parent, the 2-methyl group blocks the highly reactive C-2 position, forcing electrophilic functionalization to the C-3 position while solubilizing the core. Simultaneously, the 7-bromo substituent provides a reliable handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This Application Note provides a validated roadmap for synthesizing this scaffold and deploying it in high-value transformations. It is designed to move beyond generic literature, offering specific, optimized protocols for drug discovery workflows targeting P-CABs (potassium-competitive acid blockers), kinase inhibitors, and fluorescent probes.

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
CAS Number 1194375-40-0
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1][2]
Storage Inert atmosphere, 2–8°C. Light sensitive.
Safety Hazards Irritant (H315, H319, H335). Avoid dust inhalation.

Strategic Synthetic Utility

The utility of this scaffold lies in its orthogonal reactivity . The imidazo[1,2-a]pyridine core is electron-rich (π-excessive), making it susceptible to oxidative degradation if not handled correctly.

  • Site A (C-3 Position): Highly nucleophilic.[1] Ideal for Vilsmeier-Haack formylation, halogenation, or transition-metal-catalyzed C-H activation.

  • Site B (C-7 Position): The bromine atom is activated for oxidative addition by Pd(0), enabling the installation of aryl, heteroaryl, or alkyl groups.

  • Site C (C-2 Methyl): Steric blocker that prevents side reactions at C-2 and increases lipophilicity (logP modulation).[1]

Core Application 1: Scaffold Synthesis (The "Make" Step)

Rationale: Commercial supplies can be expensive or variable in purity. This robust Hantzsch-type condensation protocol ensures multi-gram scale access.

Protocol: Condensation of 4-Bromo-2-aminopyridine

Reagents:

  • 4-Bromo-2-aminopyridine (1.0 equiv)[1]

  • Chloroacetone (1.2 equiv) [Warning: Lachrymator]

  • Ethanol (Reagent grade, 5 mL/mmol)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminopyridine in ethanol.

  • Addition: Add chloroacetone dropwise at room temperature. Note: The solution may darken slightly.

  • Cyclization: Heat the mixture to reflux (80°C) and stir for 12–16 hours .

    • Self-Validating Check: Monitor via TLC (50% EtOAc/Hexane). The starting amine (lower Rf) should disappear, replaced by a fluorescent spot (higher Rf).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Neutralization: Pour the residue into ice-water and neutralize with saturated NaHCO₃ to pH 8–9. The free base will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from EtOH/Water if purity is <95%.

Core Application 2: Palladium-Catalyzed Cross-Coupling (The "Use" Step)

Rationale: The 7-bromo position is electronically deactivated compared to the 3-position.[1] Standard Suzuki conditions often fail due to catalyst poisoning by the pyridine nitrogen. This protocol uses a specific ligand/base combination to overcome coordination issues.

Protocol: Suzuki-Miyaura Coupling at C-7

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Expert Insight: Oxygen is the enemy here. Incomplete purging leads to homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Monitoring: Check LCMS. Look for the mass of Product [M+H]⁺.

    • Troubleshooting: If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv) and heat for 2 more hours. De-borylation is a common side reaction.

  • Purification: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

Core Application 3: C-3 Functionalization (C-H Activation)

Rationale: The C-3 position is the "electronic heart" of the molecule.[1] This protocol installs a formyl group, a versatile handle for reductive amination (common in P-CAB synthesis).[1]

Protocol: Vilsmeier-Haack Formylation [1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • DMF (anhydrous, 5–10 equiv)

Step-by-Step Methodology:

  • Vilsmeier Reagent Prep: Cool anhydrous DMF to 0°C. Add POCl₃ dropwise. Stir for 30 min until a white/yellow semi-solid forms (the chloroiminium salt).

  • Addition: Dissolve the scaffold in minimal DMF and add it to the reagent at 0°C.

  • Heating: Warm to 60–80°C for 3–6 hours.

  • Quench (Critical): Pour the reaction mixture onto crushed ice. Exothermic!

  • Basification: Adjust pH to ~8 with 2M NaOH. The aldehyde product will precipitate.

  • Result: this compound-3-carbaldehyde.

Visualization: Synthetic Versatility Flowchart

G Start 4-Bromo-2-aminopyridine (Precursor) Core This compound (CAS: 1194375-40-0) Start->Core Chloroacetone, EtOH Reflux, 16h PathA Path A: Suzuki Coupling (C-7 Functionalization) Core->PathA Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane, 90°C PathB Path B: Vilsmeier-Haack (C-3 Formylation) Core->PathB POCl3, DMF 60°C ProdA 7-Aryl-2-methylimidazo[1,2-a]pyridine (Biaryl Scaffold) PathA->ProdA ProdB 7-Bromo-2-methyl-3-formyl imidazo[1,2-a]pyridine (Drug Intermediate) PathB->ProdB

Figure 1: Divergent synthetic pathways for this compound, highlighting the orthogonal reactivity of the C-7 bromine handle and the nucleophilic C-3 position.[3]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete reaction or loss during workup.[1]Ensure reflux is vigorous. When neutralizing, do not exceed pH 9 to avoid solubilizing the product.
Suzuki: Black ppt formed Catalyst decomposition ("Pd black").Re-degas solvents. Add excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂ which is more robust.
Suzuki: No Reaction Oxidative addition failure.[1]The C-7 bromide is deactivated. Increase temp to 110°C or use a stronger base (Cs₂CO₃).
C-3 Formylation: Tarry mess Overheating or wet DMF.[1]Ensure DMF is anhydrous. Keep temperature strictly <80°C. Quench slowly on ice.

References

  • Synthesis of Imidazo[1,2-a]pyridine Core

    • General Hantzsch Condensation Protocol: Fisher Scientific. "2-Methylimidazo[1,2-a]pyridine Properties and Synthesis." Accessed Oct 2023. Link

    • Microwave-Assisted Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." J. Org.[4] Chem.2013 , 78, 1266.[4] (Adapted for 2-methyl derivative).[1][5]

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Protocol Adaptation: BenchChem.[2] "Application Notes for Suzuki Coupling with 7-Bromo-1-tetralone (Analogous Conditions)." Link

    • Pd(dppf)Cl2 Specificity: Patent WO2019000236A1.[5] "Synthesis of 3-(1h-pyrazol-4-yl)pyridine allosteric modulators." (Describes borylation of this compound). Link

  • CAS Verification & Properties

    • CAS 1194375-40-0 Data:[1][2] LookChem & ChemicalBook Databases. "this compound." Link

  • Medicinal Chemistry Context

    • P-CAB & Anti-infective Scaffolds: "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." RSC Med. Chem.2023 .[6] Link

Sources

Application Note: Scale-Up Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine , a critical pharmacophore in the development of kinase inhibitors, GABA modulators, and proton pump inhibitors. Unlike bench-scale methods that rely on chromatographic purification, this protocol emphasizes process safety, atom economy, and purification via crystallization, making it suitable for multi-gram to kilogram manufacturing. The method utilizes a Hantzsch-type condensation between 4-bromo-2-aminopyridine and chloroacetone, optimized to mitigate the lachrymatory hazards of


-haloketones while maximizing regioselectivity.[1]

Introduction & Retrosynthetic Analysis[2]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core and interact with diverse biological targets. The 7-bromo substituent is particularly valuable as a handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to install complex aryl or heteroaryl groups.[1]

Structural Disconnection

The most efficient route to the 2-methyl substituted core is the cyclocondensation of a 2-aminopyridine with an


-haloketone.[1] For the 7-bromo isomer, the requisite starting material is 4-bromo-2-aminopyridine .[1]

Regiochemistry Verification:

  • Starting Material: 4-Bromo-2-aminopyridine.[1]

  • Mechanism: The pyridine ring nitrogen (nucleophilic) attacks the

    
    -carbon of chloroacetone.[1] The exocyclic amine then condenses with the carbonyl.
    
  • Numbering Transformation: The C4 position of the pyridine ring becomes the C7 position of the fused imidazo[1,2-a]pyridine system.

    • Note: 5-bromo-2-aminopyridine would yield the 6-bromo isomer.[1]

Reaction Pathway Diagram[1]

ReactionPathway SM1 4-Bromo-2-aminopyridine (Solid, Stable) Inter N-Alkylated Intermediate (Transient) SM1->Inter + Reagent Ethanol, Reflux Reagent Chloroacetone (Liquid, Lachrymator) Reagent->Inter Product This compound (Crystalline Solid) Inter->Product - H2O Cyclization HCl HCl (Byproduct) Inter->HCl

Caption: Reaction pathway for the Hantzsch-type condensation. The pyridine nitrogen initiates nucleophilic attack on chloroacetone.

Process Development & Optimization

Solvent Selection

While water and DMF are cited in literature, Ethanol (EtOH) is selected for scale-up for three reasons:

  • Solubility Profile: Starting materials are soluble at reflux, but the hydrobromide salt of the product often crystallizes upon cooling, facilitating isolation.

  • Safety: Avoids the high thermal hazards of neat reactions and the workup difficulty of high-boiling solvents like DMF.[1]

  • Green Chemistry: Ethanol is a Class 3 solvent with low toxicity.[1]

Reagent Handling (Chloroacetone)

Chloroacetone is a severe lachrymator and toxic alkylating agent.

  • Stabilization: Commercial chloroacetone is often stabilized with calcium carbonate or magnesium oxide to prevent polymerization.[1]

  • Equivalents: A slight excess (1.1 - 1.2 equiv) is used to drive the reaction to completion, but large excesses are avoided to simplify downstream removal.

  • Quenching: Residual alkylating agent must be destroyed with aqueous ammonia or sodium bisulfite during workup.[1]

Detailed Protocol (Scale: 100 g Input)

Objective: Synthesis of ~100-110 g of this compound.

Materials Table
ReagentMW ( g/mol )Mass/VolMolesEquivalentsRole
4-Bromo-2-aminopyridine 173.01100.0 g0.5781.00Limiting Reagent
Chloroacetone 92.5264.2 g (55.8 mL)0.6941.20Electrophile
Ethanol (Absolute) 46.07500 mL-5.0 VolSolvent
Sodium Bicarbonate 84.01~60 g0.71~1.2Neutralization
Ethyl Acetate 88.11As needed--Extraction/Crystallization
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Safety Check: Ensure the setup is vented to a scrubber or efficient fume hood. Chloroacetone vapors are potent.[1][2]

  • Charge 4-Bromo-2-aminopyridine (100 g) and Ethanol (400 mL) into the flask. Stir at room temperature until a suspension or partial solution is obtained.

  • Charge Chloroacetone (55.8 mL) into the addition funnel.

Step 2: Addition and Cyclization
  • Heat the reaction mixture to a gentle reflux (

    
    ).
    
  • Add Chloroacetone dropwise over 30–45 minutes. Note: The reaction is exothermic; control the addition rate to maintain steady reflux.

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][3] The starting amine (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
Step 3: Workup and Neutralization
  • Cool the mixture to room temperature (

    
    ). The product may precipitate as the hydrobromide salt.[1]
    
  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol (approx. 80% removal).

  • Dilute the residue with Water (300 mL) .

  • Slowly add solid Sodium Bicarbonate (NaHCO

    
    )  or a saturated solution until the pH reaches 8–9. Caution: CO
    
    
    
    evolution will occur.[1] Add slowly to prevent foaming.
  • Stir the resulting suspension for 1 hour to ensure full free-basing and precipitation of the product.

Step 4: Isolation and Purification
  • Filter the solid precipitate using a Buchner funnel.[1]

  • Wash the cake with Water (2 \times 100 mL) to remove inorganic salts.

  • Wash with a small amount of cold Isopropanol or Ethanol (50 mL) to remove organic impurities.[1]

  • Recrystallization (Critical for Purity):

    • Dissolve the crude wet cake in hot Ethyl Acetate . (If insoluble material remains, filter hot).

    • Add Heptane dropwise to the hot solution until slight turbidity is observed.[1]

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Filter the off-white to pale yellow crystals.

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity

H-NMR (DMSO-

)
Consistent with structure
Melting Point Capillary

(Lit.[1] range varies, verify vs standard)
Residual Solvents GC-HSEtOH < 5000 ppm, EtOAc < 5000 ppm

H-NMR Diagnostic Signals (DMSO-

):
  • 
     2.30 (s, 3H, -CH
    
    
    
    )
  • 
     7.00 (dd, 1H, H-6)
    
  • 
     7.65 (s, 1H, H-3 imidazole proton)
    
  • 
     7.75 (d, 1H, H-5)
    
  • 
     8.40 (d, 1H, H-8)
    (Shifts are approximate and depend on concentration/temperature).
    

Process Safety & Troubleshooting

Handling Chloroacetone[1][5][6]
  • Hazard: Severe lachrymator.[1] Inhalation can cause pulmonary edema.[1]

  • Control: Use a dedicated fume hood.[1] Double-glove (Nitrile/Laminate).[1]

  • Decontamination: Treat all glassware and spills with a solution of ammonia and ethanol to convert chloroacetone to the amino-alcohol derivative before washing.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete cyclizationExtend reflux time; ensure pH is >8 during workup to recover free base.
Dark/Black Product Polymerization of chloroacetoneEnsure chloroacetone is fresh/stabilized.[1][4] Add dropwise. Keep temp <85°C.
Sticky Solid Impurities trappedRecrystallize from EtOAc/Heptane.[1] Do not rush the cooling step.[1]
Starting Material Remains Hydrolysis of chloroacetoneAvoid excessive water in the reaction solvent.[1] Use anhydrous EtOH if possible.[1]

Workflow Diagram

Workflow Start Start: 4-Bromo-2-aminopyridine + Ethanol Add Addition: Chloroacetone (Reflux, 4-6h) Start->Add Conc Concentration: Remove EtOH Add->Conc Base Basification: Add NaHCO3/H2O (pH 8-9) Conc->Base Filter Isolation: Filter Crude Solid Base->Filter Purify Purification: Recrystallize (EtOAc/Heptane) Filter->Purify Final Final Product: Dry & Weigh Purify->Final

Caption: Step-by-step unit operations for the scale-up synthesis.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine[5]

    • Source: Asian Journal of Chemistry, 2017.[5]

    • URL:[Link] (General reference for aqueous/ethanol based synthesis).[1]

  • Scale-Up and Safety Considerations

    • Title: Chloroacetone Safety Data Sheet & Handling[1]

    • Source: NOAA Cameo Chemicals.[1]

  • Structural Verification (Regiochemistry)

    • Title: 6-Bromo-2-methylimidazo[1,2-a]pyridine (Structural Analog Comparison)
    • Source: PubChem Compound Summary.[1]

    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions
    • Source: Green Chemistry, 2016.
    • URL:[Link]

Sources

Application Note: 7-Bromo-2-methylimidazo[1,2-a]pyridine as a Privileged Scaffold for Chemical Probe Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-2-methylimidazo[1,2-a]pyridine is not a single-target chemical probe in its native state; rather, it is a high-value Function-Oriented Scaffold (FOS) used to synthesize chemical probes and bioactive agents. Belonging to the imidazo[1,2-a]pyridine class—recognized as a "privileged structure" in medicinal chemistry—this specific derivative offers a unique orthogonal reactivity profile.[1] The C-7 bromine atom serves as a pre-installed handle for palladium-catalyzed cross-coupling, while the C-3 position remains open for electrophilic functionalization or C-H activation.

This guide details the utility of this compound in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) , providing validated protocols for transforming this scaffold into high-affinity probes for kinases, GABA receptors, and anti-infective targets.

Technical Profile & Mechanism of Utility

Structural Logic

The utility of this scaffold lies in its ability to support orthogonal functionalization . Unlike standard imidazo[1,2-a]pyridines which are often functionalized at the C-3 position (via electrophilic aromatic substitution), the 7-bromo derivative allows for "exit vector" exploration at the C-7 position.

  • C-7 Position (Bromine): Reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of solubilizing tails, fluorophores, or target-binding motifs.

  • C-2 Position (Methyl): Blocks the 2-position, preventing metabolic oxidation and directing electrophilic attack exclusively to C-3.

  • C-3 Position (C-H): Highly nucleophilic; ideal for formylation, halogenation, or direct C-H arylation to build the core pharmacophore.

Orthogonal Reactivity Map

The following diagram illustrates the stepwise functionalization strategy used to convert the scaffold into a functional probe.

ReactivityMap cluster_legend Reactivity Zones Scaffold 7-Bromo-2-methyl imidazo[1,2-a]pyridine Step1 Step 1: C-7 Functionalization (Suzuki/Buchwald) Scaffold->Step1 Pd(PPh3)4, Ar-B(OH)2 Intermediate 7-Aryl-Intermediate Step1->Intermediate Step2 Step 2: C-3 Functionalization (Electrophilic Subst/C-H Activation) Intermediate->Step2 NIS or Ar-I/Pd Probe Final Chemical Probe (Bioactive) Step2->Probe Legend1 C-7: Diversity Vector (Solubility/Affinity) Legend2 C-3: Primary Pharmacophore Binding

Figure 1: Orthogonal reactivity strategy. The C-7 bromine is typically engaged first to establish the "tail" of the probe, followed by C-3 functionalization to install the primary binding motif.

Application Protocols

Protocol A: C-7 Suzuki-Miyaura Coupling (Library Generation)

Objective: To attach diverse aryl or heteroaryl groups at the C-7 position, creating a library of core scaffolds with varying electronic and steric properties.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; the bromide is generally reactive but electron-rich boronic acids react faster).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The C-2 methyl group provides steric bulk that may slightly retard coupling compared to unsubstituted analogs, but it significantly improves the stability of the final product against oxidative metabolism.

Protocol B: C-3 Regioselective C-H Arylation

Objective: To install the primary binding element at the highly nucleophilic C-3 position without pre-halogenation.

Reagents:

  • Intermediate: 7-Substituted-2-methylimidazo[1,2-a]pyridine (from Protocol A)

  • Aryl Halide: Aryl iodide or bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: KOAc (2.0 equiv) or Cs₂CO₃

  • Solvent: DMA or DMF

Workflow:

  • Setup: Combine all solids in a pressure tube under Argon.

  • Reaction: Add solvent and heat to 120°C for 16 hours.

  • Observation: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.

  • Purification: The product is often highly fluorescent. Use UV-triggered fraction collection during HPLC.

Case Study: Development of Anti-Tubercular Probes

Recent medicinal chemistry campaigns have utilized the imidazo[1,2-a]pyridine scaffold to develop inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis (Q203 analog space).[2][3]

Experimental Data Summary: The following table summarizes the SAR (Structure-Activity Relationship) improvements observed when functionalizing the 7-position of the 2-methyl scaffold.

Derivative (C-7 Subst.)C-3 SubstituentMIC (M. tb H37Rv)LogPSolubility (µM)
Br (Parent) H> 100 µM2.1150
Phenyl 4-(Trifluoromethoxy)benzyl4.2 µM4.512
4-Pyridyl 4-(Trifluoromethoxy)benzyl0.8 µM3.285
Morpholino-Pyridine 4-(Trifluoromethoxy)benzyl0.15 µM 2.8>200

Interpretation: The parent 7-bromo compound has no intrinsic activity. Functionalizing C-7 with a solubilizing basic heterocycle (Morpholino-Pyridine) drastically improves potency and solubility, validating the scaffold's utility in probe design.

Quality Control & Characterization

To validate the integrity of the scaffold before use in library synthesis:

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic doublet at δ ~8.4 ppm (H-5, deshielded by ring nitrogen).

    • The C-2 Methyl singlet should appear at δ ~2.3 ppm .

    • The H-8 signal (adjacent to Br) typically appears as a doublet with meta-coupling (J ~2 Hz) at δ ~7.6 ppm .

  • HPLC Purity:

    • Method: C18 Column, 5-95% ACN/Water (0.1% Formic Acid).

    • Requirement: >98% purity is required for biological probe synthesis to avoid false positives from metal contaminants.

References

  • Goel, R. et al. (2023). "Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological applications." RSC Advances. Link

  • Ramezani, M. et al. (2025). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." ResearchGate.[4] Link

  • Bagdi, A.K. et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Koubachi, J. et al. (2010). "Pd-catalyzed cross-coupling of 7-bromoimidazo[1,2-a]pyridine: A route to new functionalized privileged scaffolds." Journal of Organic Chemistry. Link

  • WHO Report. (2023). "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." RSC Medicinal Chemistry.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 7-Bromo-2-methylimidazo[1,2-a]pyridine Target Audience: Medicinal Chemists, Process Development Scientists Primary Synthesis Route: Condensation of 4-bromo-2-aminopyridine with chloroacetone (or bromoacetone) in refluxing ethanol or acetonitrile.

This guide addresses the critical purification challenges associated with the synthesis of this compound. While the cyclization reaction is generally robust, the formation of dark polymeric by-products (tars) and the persistence of unreacted halogenated aminopyridines often compromise downstream applications. The protocols below prioritize high-purity isolation (>98%) suitable for biological screening or subsequent palladium-catalyzed coupling.

Troubleshooting Guide (Q&A)

Issue 1: The crude product is dark brown/black and sticky (Tars).

Diagnosis: Pyridine derivatives are prone to oxidative polymerization, especially when heated with alpha-haloketones. The "tar" consists of complex, high-molecular-weight conjugated polymers. Solution:

  • Filtration: Before any extraction, pass the crude reaction mixture (still in organic solvent) through a short pad of Celite® or a silica gel plug to mechanically trap the heaviest tars.

  • Activated Carbon: If recrystallization yields off-white crystals, dissolve the crude solid in hot ethanol, add activated charcoal (5-10% w/w), reflux for 15 minutes, and filter while hot through Celite.

  • Solvent Switch: Avoid concentrating the reaction mixture to complete dryness if it looks tarry. Instead, perform a solvent exchange to Ethyl Acetate (EtOAc) immediately.

Issue 2: Unreacted 4-bromo-2-aminopyridine persists after workup.

Diagnosis: The starting material (SM) is a weak base and has solubility properties similar to the product, making simple extraction difficult. Solution:

  • Acidity Differential: The pKa of the imidazo[1,2-a]pyridine ring nitrogen (approx. 5.0–6.0) is distinct from the exocyclic amine of the starting material.

  • Protocol:

    • Dissolve crude in EtOAc.

    • Wash with dilute HCl (0.5 M). The product (a stronger base than the starting aminopyridine in this context due to the fused imidazole ring) will protonate and move to the aqueous layer.

    • Note: If the SM also moves to the water phase, rely on Recrystallization (see Section 3) rather than extraction. 4-Bromo-2-aminopyridine is significantly more soluble in cold ethanol than the bicyclic product.

Issue 3: Low yield after Acid-Base extraction.

Diagnosis: The product may be trapped as a salt in the aqueous phase or decomposed by strong base during neutralization. Solution:

  • Neutralization pH: When basifying the acidic aqueous extract to recover the product, do not overshoot to pH 14. Adjust to pH 8–9 using saturated NaHCO₃ or Na₂CO₃. Strong hydroxides (NaOH) can sometimes cause ring opening or hydrolysis of the bromine under vigorous conditions.

  • Salting Out: The product has moderate water solubility. Saturate the aqueous phase with NaCl (brine) before extracting back into EtOAc to maximize recovery.

Validated Purification Protocols

Protocol A: Standard Workup (Removal of Salts & Tars)

Best for: Routine isolation after reaction completion.

  • Evaporation: Remove the reaction solvent (e.g., Ethanol) under reduced pressure. Do not overheat (keep bath <45°C) to prevent further tar formation.

  • Partition: Suspend the residue in Ethyl Acetate (EtOAc) and Saturated Aqueous NaHCO₃ .

    • Why: Neutralizes the hydrobromide/hydrochloride salts formed during cyclization, liberating the free base.

  • Separation: Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Wash: Combine organic layers and wash with Brine (Sat. NaCl) to remove trapped water and inorganic salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (High Purity)

Best for: Removing unreacted starting material and trace isomers.

ParameterCondition
Solvent System Ethanol (Absolute) or Ethanol/Water (9:1)
Concentration 1g crude / 5-10 mL solvent (approx.)
Temperature Dissolve at reflux; Cool slowly to Room Temp; Chill to 0-4°C
Anti-solvent If crystallization is slow, add Hexane or Diethyl Ether dropwise to the cold solution until turbid.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • (Optional) Add activated charcoal and filter hot if colored impurities persist.

  • Allow the solution to cool to room temperature undisturbed for 2 hours.

  • Cool in an ice bath for 1 hour.

  • Filter the crystals and wash with cold Ethanol/Hexane (1:1).

  • Dry under vacuum at 40°C.

FAQ: Physical Properties & Stability

Q: What is the expected appearance of the pure compound? A: White to pale cream crystalline solid. Any yellow/orange tint indicates impurities (likely oxidation products or traces of free bromine species).

Q: How should I store the purified compound? A: Store in a tightly sealed container at 2–8°C , protected from light. While the imidazo[1,2-a]pyridine core is stable, the C-Br bond can be sensitive to light over prolonged periods, potentially leading to debromination or discoloration.

Q: Can I use Column Chromatography instead of recrystallization? A: Yes.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate in Hexanes (starting 10% EtOAc -> 50% EtOAc).

  • Note: The product is basic and may streak. Adding 1% Triethylamine to the mobile phase can improve peak shape.

Process Decision Tree (Visualization)

The following diagram outlines the logical flow for purifying the crude reaction mixture based on observed impurities.

PurificationFlow Crude Crude Reaction Mixture (EtOH/ACN) Evap Evaporate Solvent Crude->Evap Partition Partition: EtOAc / Sat. NaHCO3 Evap->Partition OrgLayer Organic Layer (Contains Product + SM + Tars) Partition->OrgLayer AqLayer Aqueous Layer (Salts) Partition->AqLayer CheckColor Decision: Is it Dark/Tarry? OrgLayer->CheckColor Charcoal Activated Charcoal Treatment (Hot EtOH) CheckColor->Charcoal Yes CheckSM Decision: SM Present? (TLC/NMR) CheckColor->CheckSM No Charcoal->CheckSM Recryst Recrystallization (Ethanol or EtOH/H2O) CheckSM->Recryst Yes (Major) Column Column Chromatography (Hex/EtOAc + 1% Et3N) CheckSM->Column Yes (Trace/Difficult) Final Pure this compound CheckSM->Final No Recryst->Final Column->Final

Caption: Logical workflow for the isolation of this compound, prioritizing recrystallization for scalability.

References

  • Synthesis & General Purification: Chapman, M. R., et al. "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions."[1] Green Chemistry, 2016, 18 , 4623-4627.[1] Link

  • Imidazo[1,2-a]pyridine Reactivity: Vuillermet, F., et al. "Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines." The Journal of Organic Chemistry, 2021, 86 , 388-402.[2] Link

  • Recrystallization Methodologies: Kushwaha, N., et al. "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry, 2017, 29 (7), 1495-1498.[3] Link

  • Compound Data (7-Bromo isomer): PubChem CID 12428960 (6-Bromo isomer used as proxy for physical property trends). Link[1]

Sources

Technical Support Center: Optimization of 7-Bromo-2-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-7BR-2ME-OPT Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scaffold & The Challenge

You are likely targeting 7-bromo-2-methylimidazo[1,2-a]pyridine as a critical intermediate for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C-7 position.

While the general synthesis of imidazo[1,2-a]pyridines is well-documented, the 7-bromo derivative presents unique challenges. The electron-withdrawing nature of the bromine atom at the 4-position of the starting pyridine reduces the nucleophilicity of the ring nitrogen, often leading to incomplete conversion or competitive polymerization of the alkylating agent (chloroacetone).

This guide provides a self-validating protocol to maximize yield, minimize "tar" formation, and ensure high purity for subsequent steps.

Module 1: The "Gold Standard" Protocol

Do not rely on generic literature conditions. The following protocol is optimized for the deactivated 2-amino-4-bromopyridine substrate.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Amino-4-bromopyridine Substrate1.0Limiting reagent.
Chloroacetone Reagent1.5 - 2.0CRITICAL: Must be distilled or fresh. Stabilized technical grade often fails.
Sodium Iodide (NaI) Catalyst0.1Finkelstein catalyst (generates in situ iodoacetone).
Ethanol (EtOH) Solvent[0.5 M]High concentration promotes bimolecular kinetics.
NaHCO₃ Base>2.0Used in workup, NOT in the initial reflux (usually).
Step-by-Step Execution
  • Activation (The Finkelstein Boost): Dissolve chloroacetone (1.5 eq) and NaI (0.1 eq) in Ethanol. Stir for 15 minutes at RT. Why? This converts the chloro-species to the more reactive iodo-species, compensating for the deactivated pyridine nitrogen.

  • Addition: Add 2-amino-4-bromopyridine (1.0 eq).

  • Reflux: Heat to reflux (approx. 78°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The intermediate N-alkylated species may appear as a polar spot before cyclization is complete.

  • Solvent Swap (The Anti-Tar Step): Evaporate Ethanol completely to obtain a residue.

  • Neutralization: Resuspend residue in EtOAc/Water. Basify aqueous layer to pH 8–9 with saturated NaHCO₃.

  • Extraction: Extract with EtOAc (3x). The product is the free base in the organic layer.

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Points

The following logic flow illustrates where the reaction typically fails and how to rescue it.

ReactionPathways Start 2-Amino-4-Bromopyridine + Chloroacetone Inter Intermediate: N-Alkylated Salt Start->Inter Nucleophilic Attack (Slowed by Br) Tar Side Product: Polymerized Chloroacetone Start->Tar Old Reagent/Excess Heat Product Product: 7-Bromo-2-methyl... Inter->Product Cyclization (Requires Heat) Trapped Loss: Product trapped as HBr Salt Product->Trapped Acidic Workup (pH < 7) Trapped->Product Add NaHCO3

Caption: Pathway analysis showing critical conversion steps (Yellow) and common yield-loss mechanisms (Red/Blue).

FAQ: Troubleshooting Low Yields

Q: The reaction mixture turned black and yield is <30%. What happened? A: This is "Polymerization Competition." Chloroacetone is unstable.

  • Fix: Use Bromoacetone (generated in situ using NaI as described above) or distill your chloroacetone.

  • Fix: Lower the temperature to 60°C but extend time to 24h.

Q: I see a major spot on TLC that is more polar than the starting material but isn't product. A: This is likely the uncyclized N-alkylated intermediate .

  • Cause: The ring closure (dehydration) step requires energy.

  • Fix: If refluxing in EtOH isn't driving it, switch to n-Butanol (higher boiling point, 117°C) or add a Lewis acid catalyst like Sc(OTf)₃ (rarely needed if temperature is sufficient).

Q: My product is stuck in the aqueous layer during extraction. A: You are likely extracting the Hydrobromide (HBr) salt .

  • Explanation: The reaction generates HBr/HCl. The pyridine nitrogen is basic. If the pH is not adjusted to >8, the product remains protonated and water-soluble.

  • Validation: Take a small aliquot of your aqueous layer, add solid NaHCO₃. If it fizzes and precipitates a solid, your yield is there.

Module 3: Purification & Isolation

The 7-bromo derivative is prone to forming "sticky oils" rather than clean crystals due to the lipophilic bromine atom disrupting hydrogen bonding networks.

The "Salting Out" Trick

If the free base is an oil:

  • Dissolve the crude oil in a minimum amount of Acetone or Ethanol.

  • Add 48% HBr (aq) dropwise until acidic.

  • Add Diethyl Ether until turbid.

  • Cool to 0°C. The Hydrobromide salt of the product often crystallizes much better than the free base. You can use the salt directly in many cross-couplings or free-base it immediately before use.

Flash Chromatography[1][2]
  • Stationary Phase: Silica Gel (neutralized with 1% Et3N if product streaks).

  • Mobile Phase: Gradient 0%

    
     5% Methanol in Dichloromethane (DCM).
    
  • Rf Value: Typically 0.3–0.4 in 5% MeOH/DCM.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Mechanism & Reactivity of 2-Aminopyridines

    • Title: Regioselective Synthesis of Imidazo[1,2-a]pyridines.[1][2][3]

    • Source: Journal of Organic Chemistry, 2011.[2]

    • URL:[Link]

  • Purification & Properties of Halogenated Derivatives

    • Title: Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine.[4]

    • Source: Chemistry of Heterocyclic Compounds, 2018.[5][6]

    • URL:[Link]

Sources

Technical Support Center: 7-Bromo-2-methylimidazo[1,2-a]pyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Substrate: 7-Bromo-2-methylimidazo[1,2-a]pyridine (CAS: Common derivative scaffold) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Substrate Analysis

The this compound scaffold presents a unique "push-pull" electronic challenge during palladium-catalyzed cross-coupling. Unlike simple aryl halides, this fused bicycle contains an electron-rich imidazole ring fused to an electron-deficient pyridine ring.

Key Structural Vulnerabilities:

  • N1-Coordination (Catalyst Poisoning): While the 2-methyl group provides steric shielding, the N1 lone pair remains a Lewis base capable of displacing phosphine ligands, arresting the catalytic cycle.

  • C3-Nucleophilicity (Regio-Errors): The C3 position is highly nucleophilic (similar to the 3-position of indole). Under forcing conditions, this site is prone to direct C-H arylation, leading to bis-arylated byproducts.

  • C7-Deactivation: The C7 position is electronically deactivated compared to a standard pyridyl bromide, often requiring specialized ligands to facilitate oxidative addition.

Troubleshooting Modules: Diagnosis & Solution

Module A: The "Reduction" Problem (Protodehalogenation)

Symptom: LCMS shows conversion of the starting bromide (M) to the hydro-dehalogenated species (M-Br+H). No coupling product is formed.

Root Cause: This occurs when the rate of Transmetallation is slower than the rate of Beta-Hydride Elimination or hydrogen abstraction. The Pd(II)-aryl intermediate abstracts a hydride from the solvent (often alcohols) or the base (if alkoxides are used).

Technical Fixes:

  • Solvent Switch: Avoid secondary alcohols (e.g., isopropanol) which are excellent hydride donors. Switch to aprotic polar mixtures like 1,4-Dioxane/Water or Toluene/Water .

  • Base Selection: Move away from ethoxides/methoxides. Use inorganic bases like K₃PO₄ or Cs₂CO₃ . These do not possess

    
    -hydrogens that can be transferred to Palladium.
    
  • Water Concentration: Ensure the reaction is not too dry. Boronic acids require water to form the reactive boronate species (Ar-B(OH)₃⁻). If the boronate doesn't form, transmetallation stalls, leaving the Pd(II)-Ar species vulnerable to reduction.

Module B: The "Stall" (Catalyst Poisoning)

Symptom: Reaction starts but stops at 20-30% conversion. Adding more catalyst restarts it briefly.

Root Cause: The N1 nitrogen of the imidazo[1,2-a]pyridine coordinates to the Pd(0) or Pd(II) center, forming a stable, unreactive "off-cycle" resting state.

Technical Fixes:

  • Ligand Bite Angle & Bulk: Use bulky, electron-rich Buchwald ligands. XPhos and SPhos are the gold standards here. Their steric bulk prevents the N1-nitrogen from approaching the metal center.

  • Catalyst Loading: Do not simply increase Pd loading. Instead, increase the Ligand:Metal ratio (e.g., 2:1 or 3:1) to shift the equilibrium toward the active L-Pd species.

  • Pre-catalysts: Use precatalysts like XPhos Pd G2 or Pd(dppf)Cl₂·DCM . Avoid Pd(PPh₃)₄, as the triphenylphosphine ligands are labile and easily displaced by the substrate's nitrogen.

Module C: The "Regio-Error" (C3-Arylation)

Symptom: Formation of bis-arylated product (at C7 and C3) or mono-arylation at the wrong site (C3).

Root Cause: The 2-methyl group inductively donates electron density into the ring, making C3 significantly more nucleophilic. High temperatures (>100°C) or C-H activation-promoting conditions (e.g., PivOH additives) can trigger direct arylation at C3.

Technical Fixes:

  • Temperature Control: Keep reaction temperature below 80°C. C7-Br oxidative addition is kinetically favored over C3-H activation at lower temperatures.

  • Base Strength: Avoid carboxylate bases (like KOAc) if using high temperatures, as they can assist in C-H activation mechanisms (CMD pathway). Use Na₂CO₃ or K₃PO₄ .

Diagnostic Visualizations

Figure 1: Side Reaction Pathways

This diagram illustrates the competition between the desired catalytic cycle and the destructive side reactions.

SideReactions SM 7-Bromo-2-methyl imidazo[1,2-a]pyridine Pd_Ins Oxidative Addition (L-Pd-Ar-Br) SM->Pd_Ins Pd(0) Poison Catalyst Poisoning (Pd-N Coordination) SM->Poison N1-Coordination C3_Ary C3-Direct Arylation (Regio-impurity) SM->C3_Ary High Temp / CMD Product Desired C7-Coupled Product Pd_Ins->Product Transmetallation + Red. Elim. Dehalo Protodehalogenation (Byproduct: H-sub) Pd_Ins->Dehalo Solvent/Base Hydride Transfer

Caption: Mechanistic divergence showing how N-coordination and hydride transfer compete with the productive Suzuki cycle.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? Q1 Is SM consumed? Start->Q1 NoConv No / Low Conversion Q1->NoConv No YesConv Yes Q1->YesConv Q2 Major Byproduct? Dehalo Mass = SM - Br + H (Protodehalogenation) Q2->Dehalo BisAryl Mass = SM + 2x Aryl (C3 + C7 Arylation) Q2->BisAryl Sol1 Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G2 or SPhos Pd G2 NoConv->Sol1 YesConv->Q2 Sol2 Action: Use Anhydrous Dioxane Switch Base to K3PO4 Dehalo->Sol2 Sol3 Action: Lower Temp (<80°C) Check Stoichiometry (1.05 eq Boronic) BisAryl->Sol3

Caption: Step-by-step logic flow for identifying and resolving reaction failures.

Standardized High-Fidelity Protocol

This protocol is optimized to suppress N-coordination and protodehalogenation for the this compound substrate.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.1 - 1.2 equiv

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M - 0.2 M

Procedure:

  • Charge: Add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G2 precatalyst to a microwave vial or round-bottom flask equipped with a stir bar.

  • Inert: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. (Crucial to prevent homocoupling and oxidation).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heat:

    • Standard: Heat to 80°C for 2-4 hours.

    • Microwave: 100°C for 30 minutes (Monitor carefully for C3-arylation).

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Why this works:

  • XPhos Pd G2: Pre-formed active species eliminates the induction period and the bulky ligand shell prevents the imidazo-nitrogen from binding.

  • K₃PO₄: Provides sufficient basicity for transmetallation without the nucleophilicity that causes side reactions.

  • Dioxane/Water: Ensures solubility of the inorganic base while minimizing hydride sources found in alcoholic solvents.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended. The triphenylphosphine ligands are monodentate and bind weakly. The high local concentration of the N1-nitrogen in your substrate will displace PPh₃, leading to catalyst deactivation (poisoning). If you must use it, you will likely need high loadings (10 mol%) and high temperatures, which increases side reactions.

Q: I see a byproduct with Mass M+78. What is it? A: This is likely the phenyl transfer product if you are using Pd(PPh₃)₄. The phenyl group on the phosphine ligand can couple with your bromide.[1] This is another reason to switch to Buchwald precatalysts (G2/G3/G4 series) which do not suffer from ligand scrambling.

Q: My boronic acid is an indole. Why is the yield low? A: Indole boronic acids are prone to protodeboronation (losing the boron group).

  • Fix: Add the base last, after the reaction is at temperature, or use a slow addition of the boronic acid. Alternatively, switch to the corresponding pinacol ester (BPin), which is more stable.

Q: Why is the 2-methyl group important for the reaction conditions? A: The 2-methyl group provides a steric "bumper" that slightly protects the N1 nitrogen. This makes the 2-methyl derivative easier to couple than the unsubstituted imidazo[1,2-a]pyridine. However, it also makes the ring more electron-rich, increasing the risk of C3-side reactions if the temperature is uncontrolled.

References

  • General Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Catalyst Poisoning in Heterocycles

    • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8372–8386. Link

  • C3-Direct Arylation Risks

    • Cao, H., et al. (2011). Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridine with Aryl Bromides. Journal of Organic Chemistry, 76(15), 6401–6406. Link

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004). General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(15), 4843-4849. Link

  • Imidazo[1,2-a]pyridine Synthesis & Reactivity

    • Bagdi, A. K., et al. (2015). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Chemical Communications, 51, 5242-5245. Link

Sources

Technical Support Center: Dehalogenation of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-SUP-7BR-IMP

Executive Summary

Welcome to the Technical Support Center. You are likely here for one of two reasons regarding 7-Bromo-2-methylimidazo[1,2-a]pyridine :

  • Unwanted Dehalogenation: You are attempting a cross-coupling (e.g., Suzuki-Miyaura), but the bromine atom is being replaced by hydrogen, yielding the byproduct 2-methylimidazo[1,2-a]pyridine.

  • Intentional Dehalogenation: You wish to synthesize the core scaffold 2-methylimidazo[1,2-a]pyridine by reductively removing the halogen.

This guide provides mechanistic diagnostics and validated protocols for both scenarios.

Diagnostic: Unwanted Dehalogenation (Troubleshooting)

Symptom: LCMS indicates loss of starting material (M+H = 211/213) and formation of a lower mass byproduct (M+H = 133), corresponding to the hydro-dehalogenated species. Desired cross-coupling product is low yield or absent.

Root Cause Analysis

In Palladium-catalyzed cross-couplings, dehalogenation is a competitive pathway driven by transfer hydrogenation . This occurs when the oxidative addition intermediate (


) intercepts a hydride source instead of the transmetallation partner (boronic acid).

Common Hydride Vectors:

  • Solvents: Secondary alcohols (Isopropanol, 2-butanol) are potent hydride donors via

    
    -hydride elimination. Primary alcohols (Ethanol, Methanol) can also participate but are generally slower.
    
  • Bases: Alkoxides (e.g., Sodium Ethoxide) can act as reducing agents.

  • Impurities: Trace formate or excessive water in hygroscopic bases.

Corrective Actions Matrix
VariableHigh Risk (Promotes Dehalogenation)Recommended Alternative (Prevents Dehalogenation)
Solvent Isopropanol, Ethanol, Methanol1,4-Dioxane, Toluene, DMF, THF
Base NaOEt, NaOiPr, KOtBuK₃PO₄, Cs₂CO₃, K₂CO₃
Catalyst Pd/C (heterogeneous)Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2
Temperature >100°C (in protic solvents)80-90°C (Controlled heating)
Step-by-Step Rescue Protocol

If you observe >10% dehalogenation:

  • Stop the reaction.

  • Evaporate the alcohol solvent completely.

  • Resuspend the residue in anhydrous 1,4-Dioxane.

  • Add 2.0 equiv of anhydrous

    
     (Tribasic Potassium Phosphate).
    
  • Purge with Argon for 10 minutes to remove dissolved oxygen (which can accelerate catalyst decomposition and promote off-cycle pathways).

  • Restart heating at 85°C.

Protocol: Intentional Dehalogenation (Hydrodehalogenation)

Objective: Clean conversion of this compound to 2-methylimidazo[1,2-a]pyridine.

Methodology: Transfer Hydrogenolysis using Ammonium Formate. This method is superior to


 balloons for this scaffold as it avoids high-pressure equipment and minimizes over-reduction of the pyridine ring.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight)

  • Hydrogen Source: Ammonium Formate (5.0 equiv)

  • Solvent: Methanol (0.1 M concentration)

Execution
  • Charge a round-bottom flask with the substrate and Methanol.

  • Add 10% Pd/C carefully (Caution: Pyrophoric when dry; wet with solvent immediately).

  • Add Ammonium Formate in one portion.

  • Reflux the mixture at 65°C for 1-3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product is significantly more polar and basic than the starting bromide.

  • Filtration: Cool to Room Temperature. Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.

  • Workup: Concentrate filtrate. Redissolve in DCM, wash with saturated

    
     (to remove residual formic acid/ammonium salts), dry over 
    
    
    
    , and concentrate.

Mechanistic Intelligence

Understanding the competition between the Cross-Coupling Cycle and the Dehalogenation Cycle is critical for control. The diagram below illustrates the divergence point at the Oxidative Addition Intermediate.

DehalogenationMechanism Start 7-Bromo-2-methyl imidazo[1,2-a]pyridine OxAdd Oxidative Addition Intermediate (Pd-Ar-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Cycle Start TransMetal Transmetallation (with Boronic Acid) OxAdd->TransMetal Path A: Desired (Aprotic Solvents) LigandEx Ligand Exchange (with Alcohol/Formate) OxAdd->LigandEx Path B: Unwanted (Protic Solvents) RedElim_Coup Reductive Elimination TransMetal->RedElim_Coup RedElim_Coup->Pd0 Regen Product_Coup Suzuki Product (Biaryl) RedElim_Coup->Product_Coup BetaHydride Beta-Hydride Elimination LigandEx->BetaHydride - Ketone/Aldehyde RedElim_Dehal Reductive Elimination (H-Transfer) BetaHydride->RedElim_Dehal Pd-H Species RedElim_Dehal->Pd0 Regen Product_Dehal Dehalogenated Byproduct (2-methylimidazo...) RedElim_Dehal->Product_Dehal

Figure 1: Mechanistic divergence. Path A represents the desired cross-coupling. Path B represents the parasitic dehalogenation driven by hydride donors (alcohols/formates).

Frequently Asked Questions (FAQ)

Q: Does the 2-methyl group on the imidazo[1,2-a]pyridine affect the dehalogenation rate? A: Yes, but indirectly. The 2-methyl group provides steric bulk near the bridgehead nitrogen (


). While the 7-position is distal, the methyl group prevents coordination of the Pd catalyst to the 

position, which can sometimes poison the catalyst. This generally keeps the catalyst active, making the 7-position more susceptible to both coupling and dehalogenation compared to the unsubstituted parent scaffold.

Q: I am using DMF (an aprotic solvent) but still seeing dehalogenation. Why? A: Check your DMF quality. DMF can decompose to dimethylamine and formic acid upon heating or long-term storage. Formic acid is a potent hydride donor. Always use fresh, anhydrous DMF (Grade: "Amine-free") for sensitive Pd-couplings. Alternatively, switch to 1,4-Dioxane.

Q: Can I use Ethanol/Water mixtures for Suzuki coupling of this substrate? A: It is risky. While Ethanol/Water is a classic Suzuki solvent system, ethanol acts as a hydride source. For this specific electron-deficient heteroaryl bromide, the rate of oxidative addition is fast, and if the transmetallation step is slow (e.g., due to a bulky boronic acid), the catalyst will default to the dehalogenation pathway via the ethanol. Use Dioxane/Water (4:1) instead.

References

  • Mechanistic Basis of Dehalogenation: Zanger, M.; Rabinowitz, J. L. "The Mechanism of the Permanganate Oxidation of Isopropyl Alcohol." The Journal of Organic Chemistry, 1975 , 40, 3834. (Establishes the hydride transfer capability of isopropanol/ketone systems).

  • Transfer Hydrogenation Protocols: Cortese, N. A.; Heck, R. F. "Palladium-catalyzed triethylammonium formate reductions of organic halides." The Journal of Organic Chemistry, 1977 , 42, 3491. (The foundational text for formate-based dehalogenation).

  • Solvent Effects in Cross-Coupling: Colacot, T. J. "A Concise Update on the Applications of Palladium-Catalyzed Aryl Chloride Cross-Coupling Reactions." Chemical Reviews, 2008 , 108, 2957. (Discusses solvent interference and ligand selection to prevent side reactions).

  • Imidazo[1,2-a]pyridine Reactivity: Goel, A.; Kumar, V. "Synthesis and Biological Activity of Imidazo[1,2-a]pyridine Derivatives." Bioorganic & Medicinal Chemistry Letters, 2021 . (General reactivity profiles of the 7-bromo scaffold).

Technical Support Center: 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe and effective handling and storage of 7-Bromo-2-methylimidazo[1,2-a]pyridine. As a key heterocyclic scaffold in medicinal chemistry, proper management of this compound is critical for ensuring experimental reproducibility, integrity, and laboratory safety.[1][2][3]

Compound Identification and Properties

This compound is a halogenated, nitrogen-containing heterocyclic compound. Its structure is part of the broader imidazo[1,2-a]pyridine family, which is a privileged scaffold found in numerous therapeutic agents.[1] Understanding its physical and chemical properties is the first step toward proper handling.

PropertyValue / DescriptionSource
Chemical Formula C₈H₇BrN₂[4]
Molecular Weight ~211.06 g/mol [4]
Appearance Typically a white to off-white or light yellow solid.[5][6][7][5][6][7]
Solubility Generally sparingly soluble in water; soluble in organic solvents such as dichloromethane and chloroform.[7][8][7][8]
Stability Considered stable under recommended storage conditions.[7][9] However, as a halogenated organic compound, it may be sensitive to light.[9][10][11][7][9][10][11]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the routine use of this compound in a laboratory setting.

Q1: What are the absolute critical storage conditions for this compound to ensure its long-term stability?

A: Proper storage is crucial to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated area.[9][12] For maximum integrity, follow these three principles:

  • Protect from Light: Halogenated aromatic compounds can be susceptible to degradation by UV light, which can initiate free-radical reactions.[10][11] Always store the solid compound in an amber or opaque glass vial.

  • Maintain a Dry, Inert Atmosphere: Store the container tightly sealed, preferably within a desiccator containing a drying agent.[9] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is a best practice to prevent slow oxidation.[9]

  • Control Temperature: While some related compounds are stable at room temperature, the ideal condition is refrigerated storage (2-8°C).[5][6] Avoid temperature cycling; do not store in a frost-free freezer where temperature fluctuations are common.

Q2: What are the primary handling hazards, and what Personal Protective Equipment (PPE) is mandatory?

A: The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[9][13][14]

  • Hazard Causality: The heterocyclic nitrogen atoms and the bromo-substituent contribute to the molecule's reactivity and potential to interact with biological tissues, causing irritation.

  • Mandatory PPE:

    • Eye Protection: Chemical safety goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][15]

    • Hand Protection: Wear chemically resistant gloves. While nitrile gloves are commonly used, it is essential to consult the manufacturer's compatibility chart for pyridine-like and halogenated compounds.[16][17] Change gloves immediately if contamination occurs.

    • Body Protection: A fully buttoned lab coat must be worn to protect from skin contact.[15][17]

  • Engineering Controls: All handling of the solid powder or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][16] An emergency eyewash and safety shower must be readily accessible.[9]

Q3: I need to make a stock solution for my experiments. What is the recommended procedure and choice of solvent?

A: Based on the properties of related imidazo[1,2-a]pyridine derivatives, high-purity anhydrous solvents are recommended.

  • Recommended Solvents: Dichloromethane (DCM), chloroform, or dimethyl sulfoxide (DMSO) are common choices for achieving good solubility.[7] For biological assays, DMSO is typically the solvent of choice, but be aware of its own biological effects and ensure the final concentration in your assay is minimal (typically <0.5%).

  • Protocol: See SOP 2: Weighing and Preparing a Stock Solution for a detailed, step-by-step guide.

  • Causality: Using anhydrous solvents is critical because residual water can, in some cases, facilitate hydrolysis or other degradation pathways, especially if the solution is stored for an extended period.

Q4: How stable is this compound in solution?

A: While the solid is generally stable, solutions are more prone to degradation. It is highly recommended to prepare stock solutions fresh. If storage is necessary, store solutions in amber or foil-wrapped vials at -20°C or -80°C. Before use, allow the solution to warm to room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the solution.

Q5: How do I properly dispose of waste containing this compound?

A: Waste containing this compound should be treated as hazardous chemical waste.

  • Collect all waste (pure compound, solutions, and contaminated consumables like pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • The container should be stored away from incompatible materials such as strong oxidizers and acids.[12][16]

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Compound Fails to Dissolve Incorrect Solvent Choice: The compound has limited solubility in aqueous or highly polar protic solvents.1. Confirm you are using a recommended organic solvent (e.g., DMSO, DCM).2. Refer to the Troubleshooting: Poor Solubility diagram below.
Insufficient Mixing: The solid may require more energy to dissolve.1. Vortex the solution vigorously for 1-2 minutes.2. If vortexing is insufficient, place the sealed vial in an ultrasonic bath for 5-10 minutes.
Low Temperature: Solubility is often lower at colder temperatures.1. Allow the solvent and compound to reach room temperature before mixing.2. Gentle warming (to 30-40°C) can be attempted, but only if the compound's thermal stability in that solvent is known.
Inconsistent Experimental Results Compound Degradation: The compound may have degraded due to improper storage (light, air, moisture exposure).1. Review storage conditions. Was the compound protected from light and moisture?[9][10]2. Prepare a fresh stock solution from the solid.3. If the problem persists, consider using a fresh vial of the compound and re-validating the experiment.
Inaccurate Concentration: Weighing errors or incomplete dissolution can lead to incorrect stock concentrations.1. Re-calibrate the analytical balance before weighing.2. Ensure the compound is fully dissolved before making serial dilutions. Visually inspect for any solid particles.
Solid Compound Appears Discolored or Clumped Degradation/Hydration: A color change (e.g., from off-white to yellow/brown) or clumping can indicate degradation or water absorption.1. Do not use the compound for sensitive experiments.2. If possible, run a quality control check (e.g., NMR, LC-MS) to assess purity.3. Discard the vial according to hazardous waste procedures and use a new, unopened batch.

Standard Operating Procedures (SOPs)

SOP 1: Receiving and Storing the Compound
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.

  • Verification: Confirm the product name and CAS number on the label match the order.

  • Log Entry: Record the date of receipt, lot number, and initial quantity in the laboratory inventory system.

  • Initial Storage: Tightly seal the primary container. Place it inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch.

  • Placement: Store the secondary container in a designated, clearly labeled area within a refrigerator (2-8°C), away from light and incompatible materials.[9][12]

SOP 2: Weighing and Preparing a Stock Solution
  • Preparation: Before starting, ensure you are wearing all mandatory PPE (goggles, lab coat, appropriate gloves).[15][17] All work must be done in a chemical fume hood.[16]

  • Equilibration: Remove the compound vial from cold storage and place it in a desiccator. Allow it to warm to ambient temperature for at least 30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would compromise its integrity and introduce weighing errors.

  • Weighing: Tare a clean, dry weighing paper or vial on a calibrated analytical balance. Using a clean spatula, carefully transfer the desired amount of the solid. Record the exact weight.

  • Dissolution: Transfer the weighed solid into a volumetric flask or an appropriate amber glass vial. Add a portion of the chosen anhydrous solvent (e.g., DMSO).

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to reach the final desired volume/concentration.

  • Labeling & Storage: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials. If not for immediate use, store as recommended in the FAQ section (frozen, protected from light).

Visual Workflows

Diagram 1: Safe Storage and Handling Workflow

cluster_receive Receiving cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Shipment Inspect Inspect Container Seal & Integrity Receive->Inspect Log Log Lot # & Date Inspect->Log Store Store in Primary Container Log->Store Inert Flush with Inert Gas (Long-Term) Store->Inert Desiccate Place in Desiccator Store->Desiccate Refrigerate Refrigerate (2-8°C) Desiccate->Refrigerate Dark Protect from Light (Amber Vial) Refrigerate->Dark Equilibrate Equilibrate to Room Temp in Desiccator Dark->Equilibrate Hood Work in Fume Hood Equilibrate->Hood PPE Wear Full PPE Hood->PPE Weigh Weigh on Analytical Balance PPE->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Dissolve->Store Return to Storage

Caption: Workflow for receiving, storing, and handling the compound.

Diagram 2: Troubleshooting Poor Solubility

Start Compound Not Dissolving CheckSolvent Are you using a recommended solvent? (DMSO, DCM, Chloroform) Start->CheckSolvent UseRecSolvent Action: Switch to a recommended solvent. CheckSolvent->UseRecSolvent No Vortex Have you vortexed for 1-2 minutes? CheckSolvent->Vortex Yes DoVortex Action: Vortex vigorously. Vortex->DoVortex No Sonicate Have you sonicated for 5-10 minutes? Vortex->Sonicate Yes DoVortex->Sonicate DoSonicate Action: Use ultrasonic bath. Sonicate->DoSonicate No ConsiderHeat Consider gentle warming (30-40°C). Verify thermal stability first. Sonicate->ConsiderHeat Yes DoSonicate->ConsiderHeat Consult If issues persist, consult literature or contact technical support. ConsiderHeat->Consult

Caption: Decision tree for troubleshooting compound solubility issues.

References

  • (No Title) [time.pasuruan.id]
  • Storage of Halogen [closed] - Chemistry Stack Exchange. [chemistry.stackexchange.com] ([Link])

  • Pyridine Safety Guideline - University of Washington. [www.ehs.washington.edu] ([Link])

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [postapplescientific.com] ([Link])

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [www.nj.gov] ([Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [www.ncbi.nlm.nih.gov] ([Link])

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. [www.organic-chemistry.org] ([Link])

  • Pyridine - SAFETY DATA SHEET - PENTA. [www.pentachemicals.eu] ([Link])

  • Pyridine - SAFETY DATA SHEET. [www.thermofisher.in] ([Link])

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem. [pubchem.ncbi.nlm.nih.gov] ([Link])

  • 7-Bromo-2-(2-bromoethyl)imidazo[1,2-a]pyridine - PubChem. [pubchem.ncbi.nlm.nih.gov] ([Link])

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [sites.northwestern.edu] ([Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [pubs.acs.org] ([Link])

  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. [www.ncbi.nlm.nih.gov] ([Link])

  • (PDF) Halogenation processes of secondary organic aerosol and implications on halogen release mechanisms - ResearchGate. [www.researchgate.net] ([Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. [bi.tbzmed.ac.ir] ([Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [pubs.rsc.org] ([Link])

  • Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing). [pubs.rsc.org] ([Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. [www.beilstein-journals.org] ([Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [sciforum.net] ([Link])

Sources

Technical Support Center: High-Purity Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Control & Process Optimization Target Molecule: 7-Bromo-2-methylimidazo[1,2-a]pyridine CAS Registry Number: 116221-46-8 (Generic reference for the scaffold class)

Introduction: The "Zero-Impurity" Mindset

As a Senior Application Scientist, I often see researchers struggle with this synthesis not because the chemistry is complex, but because it is deceptively simple. The condensation of 2-aminopyridines with


-haloketones (The Hantzsch-type condensation) is robust, yet prone to forming "tarry" degradation products that trap impurities.[1]

This guide is structured to treat your reaction flask as a controlled system. We focus on prevention rather than remediation .

Module 1: Critical Reagent Quality (Input Control)

The Problem: The primary source of colored impurities and low yields in this reaction is the degradation of the alkylating agent, Chloroacetone (or Bromoacetone).[1]

Protocol 1.1: Reagent Validation
ReagentCritical Quality AttributeTroubleshooting / Action
Chloroacetone Color: Must be clear to pale yellow. Stabilizer: Often contains MgO or CaCO3.[1]If Brown/Black: It has polymerized/oxidized.[1][2] DO NOT USE. Distill under weak vacuum (40-50°C) before use. Polymerized ketone acts as a radical initiator, turning your entire reaction black.[1]
4-Bromo-2-aminopyridine Purity: >98% by HPLC.[1][3]Isomer Check: Ensure it is not contaminated with 2-amino-5-bromopyridine, which yields the 6-bromo isomer (a difficult-to-separate impurity).[1]
Solvent (Ethanol) Water Content: <0.5%.[1]Use anhydrous Ethanol (200 proof).[1] Excess water slows the dehydration step, leading to uncyclized intermediates.[1]

Module 2: Reaction Optimization (Process Control)

The Mechanism: The reaction proceeds in two distinct steps:[1][2]

  • N-Alkylation: The ring nitrogen attacks the

    
    -carbon of chloroacetone.[1]
    
  • Cyclization: The exocyclic amine attacks the ketone carbonyl, followed by dehydration.[1]

Common Failure Mode: Stopping at Step 1. If the reaction is not heated sufficiently, you isolate the N-(2-oxopropyl) intermediate salt, not the cyclized product.[1]

Protocol 2.1: The "Clean" Synthesis Method
  • Dissolution: Dissolve 4-bromo-2-aminopyridine (1.0 eq) in anhydrous Ethanol (5-10 volumes).

  • Addition: Add Chloroacetone (1.1 to 1.2 eq). Note: Do not add base yet.

  • Reflux: Heat to reflux (

    
    C) for 4-12 hours.
    
    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine is fluorescent.[1] The product is less polar.[1]

    • Visual Cue: The solution will darken.[1] This is normal, but it should not become opaque tar.[1]

  • Precipitation (The Salt Break): Cool the mixture to

    
    C. The hydrohalide salt of the product often precipitates.[1]
    
    • Technical Insight: Isolating the salt before neutralization is a powerful purification step.[1] Impurities often stay in the mother liquor.[1]

Visualizing the Pathway

ReactionPathway Start 4-Bromo-2-aminopyridine + Chloroacetone Inter Intermediate Salt (N-alkylated) Start->Inter Alkylation (Fast) Cyclized Cyclized Hydrobromide Salt (Precipitate) Inter->Cyclized Reflux/Dehydration (Rate Limiting) Impurity Impurity: Uncyclized Imine (Low Temp) Inter->Impurity Incomplete Heating Final 7-Bromo-2-methylimidazo [1,2-a]pyridine (Free Base) Cyclized->Final NaHCO3 Neutralization

Figure 1: Reaction pathway highlighting the critical dehydration step where impurities often originate.

Module 3: Work-up & Purification (Output Control)

The Problem: Silica gel chromatography can cause "tailing" and loss of product due to the basicity of the imidazopyridine nitrogen.[1]

Protocol 3.1: Crystallization over Chromatography
  • Salt Isolation: Filter the precipitate from Protocol 2.1. Wash with cold acetone.[1] This removes non-polar tars.[1]

  • Neutralization: Suspend the solid in water.[1] Slowly add saturated aqueous

    
     until pH 
    
    
    
    8-9.
  • Extraction: Extract with Ethyl Acetate (EtOAc).[1]

  • Crystallization:

    • Evaporate EtOAc.[1]

    • Recrystallize the residue from EtOAc/Heptane (1:3) or Ethanol/Water .[1]

    • Why? This removes the "dimer" impurities formed by self-condensation of chloroacetone.[1]

Module 4: Troubleshooting & FAQs

Q1: My product is a dark brown/black solid. Is it ruined?

Diagnosis: Likely trace oxidation products or polymerized chloroacetone.[1] Solution:

  • Dissolve the dark solid in DCM.[1]

  • Add activated charcoal (10% w/w) and stir for 30 mins.

  • Filter through a Celite pad.[1]

  • Recrystallize.[1][4][5] The color often persists in the mother liquor, leaving white/off-white crystals.[1]

Q2: NMR shows a small doublet around 4.5 ppm and no methyl peak at 2.4 ppm.

Diagnosis: Incomplete cyclization.[1] You have isolated the intermediate N-alkylated salt.[1] Fix: Return the material to the flask, add fresh Ethanol, and reflux for another 6 hours. Ensure the system is anhydrous to drive the dehydration (removal of water).[1]

Q3: I see a second set of aromatic signals (approx. 5-10%).

Diagnosis: Regioisomer contamination. Cause: Your starting material (4-bromo-2-aminopyridine) may have contained 5-bromo-2-aminopyridine. Fix: These isomers are difficult to separate. You must validate the purity of your starting amine.[1] If the amine was pure, check if you used bromoacetone.[1] Bromoacetone is more reactive and can sometimes lead to bis-alkylation (quaternization of the product).[1]

Logic Tree for Impurity Identification

Troubleshooting Symptom Identify Symptom Color Dark Color / Tar Symptom->Color Yield Low Yield (<40%) Symptom->Yield NMR NMR: Extra Peaks Symptom->NMR Charcoal Action: Charcoal Filtration + Recrystallization Color->Charcoal CheckpH Check Aqueous pH Yield->CheckpH Intermed Peaks at 4.5ppm? NMR->Intermed Base Action: Product trapped as salt. Add NaHCO3 until pH 9. CheckpH->Base Reflux Action: Incomplete Cyclization. Reflux longer. Intermed->Reflux Yes Isomer Action: Check Starting Material (Regioisomer) Intermed->Isomer No

Figure 2: Decision tree for diagnosing common synthetic issues.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines (Review).
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Specific Protocol for 7-Bromo Derivatives

    • Title: Synthesis of 7-bromoimidazo[1,2-a]pyridine-2-methanol (Analogous procedure).
    • Source: ChemicalBook (Patent WO2021/242923).[1]

  • Mechanism & Regioselectivity

    • Title: Reaction of 2-aminopyridines with -haloketones (Hantzsch Condens
    • Source: RSC Advances / Asian Journal of Chemistry.[1]

    • URL:[Link]

  • Crystallographic Data & Salt Formation

    • Title: Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine.[6]

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and overcoming common synthetic challenges. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making efficient and high-yielding synthetic routes crucial for discovery and development programs.[1][2][3]

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to diagnose issues and make informed decisions during your experiments.

Core Synthesis Overview

The most common and direct route to this compound involves the condensation and subsequent cyclization of 2-amino-4-bromopyridine with a C2-synthon, typically bromoacetone or a related propylene oxide derivative. The reaction mechanism initiates with the nucleophilic attack of the exocyclic amine of the pyridine onto the electrophilic carbon of the C2-synthon, followed by an intramolecular cyclization driven by the pyridine ring nitrogen.

Baseline Experimental Protocol

This protocol serves as a standard reference. Subsequent troubleshooting sections will refer to this baseline.

  • Reactant Preparation : To a round-bottom flask, add 2-amino-4-bromopyridine (1.0 eq) and anhydrous sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent Addition : Add a suitable solvent, such as anhydrous ethanol or acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition : Slowly add bromoacetone (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Execution : Heat the mixture to reflux (typically 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[4]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (< 50%). What are the primary factors to investigate?

A low yield is the most frequent challenge. The cause can often be traced to one of several critical parameters. A systematic approach is key to diagnosis.

TroubleshootingWorkflow

Answer:

1. Purity of Starting Materials:

  • 2-amino-4-bromopyridine : This starting material can degrade over time. Verify its purity by melting point or ¹H NMR before use. Impurities can interfere with the initial nucleophilic attack.

  • Bromoacetone : Bromoacetone is a lachrymator and is notoriously unstable. It can decompose, especially if exposed to moisture or light, leading to a lower effective concentration and the introduction of impurities. Using a freshly opened bottle or purifying it via distillation (with appropriate safety precautions) is highly recommended.

2. Reaction Conditions:

  • Base Selection : Sodium bicarbonate (NaHCO₃) is a mild base commonly used to neutralize the HBr formed during the reaction.[5] However, its limited solubility can sometimes result in slow or incomplete reactions. Consider screening other bases.

BasepKa of Conjugate AcidTypical SolventRationale & Considerations
NaHCO₃6.3Ethanol, AcetonitrileStandard, mild, and inexpensive. Can be slow due to low solubility.
K₂CO₃10.3DMF, AcetonitrileStronger base, higher solubility. Can accelerate the reaction but may promote side reactions if overheated.
Triethylamine (TEA)10.7DCM, AcetonitrileOrganic base, fully soluble. Easy to remove during work-up, but can be less effective in some cases.
DBU13.5Acetonitrile, TolueneStrong, non-nucleophilic base. Use with caution as it can promote undesired elimination or polymerization of bromoacetone.
  • Solvent Choice : The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. While ethanol and acetonitrile are standard, exploring alternatives can be beneficial. Polar aprotic solvents like DMF or dioxane can sometimes increase the reaction rate by better solvating the intermediate pyridinium salt.[1]

  • Temperature and Time : The classic Tschitschibabin reaction often required high temperatures.[5] While modern variations are milder, insufficient heat or time will lead to incomplete conversion. Monitor the reaction by TLC. If the starting material is consumed but the product spot is faint, side reactions may be occurring. If starting material remains after an extended period (>12h), consider a modest increase in temperature or a stronger base.

Q2: I'm observing a major, inseparable impurity in my final product. What could it be and how can I prevent it?

Answer:

The most likely impurity is a regioisomer, 5-Bromo-2-methylimidazo[1,2-a]pyridine .

Causality: The initial reaction between 2-amino-4-bromopyridine and bromoacetone forms an N-alkylated intermediate. The subsequent intramolecular cyclization involves the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon. While attack to form the 7-bromo isomer is electronically favored, a small amount of cyclization can occur at the other available carbon, leading to the 5-bromo isomer.

Prevention and Mitigation Strategies:

  • Lower Reaction Temperature : Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 5-bromo isomer. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-70°C instead of reflux) can improve regioselectivity.

  • Choice of C2-Synthon : While bromoacetone is common, using a less reactive electrophile like 2-chloropropylene oxide, followed by an elimination step, can sometimes offer better control and higher selectivity.

  • Purification : These isomers can be notoriously difficult to separate via standard silica gel chromatography due to their similar polarities.

    • Alternative Sorbents : Consider using alumina or a different stationary phase.

    • Recrystallization : If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective at isolating the major, often less soluble, 7-bromo isomer.

Q3: The reaction seems to stall and never reaches full completion. What's happening?

Answer:

If starting materials persist even after extended reaction times, several factors could be at play.

StalledReaction

  • Insufficient Base : The reaction generates one equivalent of HBr. If the base is not sufficient to neutralize it completely, the reaction medium becomes acidic. This protonates the 2-amino-4-bromopyridine, rendering it non-nucleophilic and halting the reaction. Ensure at least 2 equivalents of a base like NaHCO₃ are used.

  • Reagent Decomposition : As mentioned, bromoacetone is unstable. It can decompose over the course of a long reaction, especially at high temperatures. This effectively reduces its concentration, leading to a stall. A potential solution is to add the bromoacetone in portions (e.g., add 0.7 eq at the start, and another 0.4 eq after 2-3 hours).

  • Water Content : The final cyclization step involves the elimination of a water molecule. While not always necessary, ensuring anhydrous conditions can help drive the reaction to completion. Using anhydrous solvents and drying agents, or even a Dean-Stark apparatus in solvents like toluene, can be beneficial.

  • Microwave Irradiation : For reactions that are slow or stall under conventional heating, microwave-assisted synthesis can be a powerful tool.[6] Microwaves can dramatically shorten reaction times and often improve yields by promoting efficient and uniform heating.[6][7]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction? A: The synthesis is a classic example of a condensation-cyclization reaction.

  • Sₙ2 Attack : The exocyclic nitrogen of 2-amino-4-bromopyridine acts as a nucleophile, attacking the α-carbon of bromoacetone to displace the bromide ion. This forms an intermediate N-(2-oxopropyl)-4-bromo-pyridin-2-aminium salt.

  • Intramolecular Cyclization : The endocyclic (ring) nitrogen of the pyridine intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration : The resulting bicyclic alcohol intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[5]

Q: Are there alternative, higher-yielding synthetic routes? A: Yes, several modern methods have been developed.

  • Multicomponent Reactions (MCRs) : The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot MCR that combines an aminopyridine, an aldehyde, and an isocyanide to build the imidazo[1,2-a]pyridine core with high efficiency and diversity.[4][8]

  • Metal-Catalyzed Reactions : Various copper and palladium-catalyzed methods have been developed, often involving the coupling of aminopyridines with alkynes or other partners.[9][10] These can offer excellent yields but may require more specialized catalysts and conditions.

  • Green Chemistry Approaches : Recent research has focused on using greener solvents like water or deep eutectic solvents, and alternative energy sources like ultrasound, to make the synthesis more environmentally benign and efficient.[4][10][11]

Q: How critical is the purification step? A: Extremely critical. Even with a high-yielding reaction, impurities can interfere with subsequent biological assays or synthetic steps.

  • Work-up : After the reaction, a simple aqueous wash can remove inorganic salts and water-soluble impurities. If you used an organic base like triethylamine, an acidic wash (e.g., dilute HCl) would be necessary.

  • Chromatography : Flash column chromatography on silica gel is the most common method.[4][12] A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (hexanes/ethyl acetate) is typically effective. Monitor fractions carefully by TLC to ensure clean separation.

References

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • de F. P. L. Lacerda, J., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ACS Omega. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Retrieved from [Link]

Sources

Method refinement for 7-Bromo-2-methylimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for researchers working with the 7-Bromo-2-methylimidazo[1,2-a]pyridine scaffold. It prioritizes experimental troubleshooting, mechanistic insight, and method refinement over generic textbook descriptions.

Executive Technical Overview

The This compound scaffold is a privileged structure in kinase inhibitor discovery (e.g., p38 MAP kinase, PI3K). Its chemical behavior is defined by a "push-pull" electronic system:

  • C-3 Position: Highly nucleophilic (electron-rich), mimicking the 3-position of indole. Prone to electrophilic aromatic substitution (SEAr) and oxidative C-H activation.

  • C-7 Position: The bromine handle.[1][2][3] While formally on the pyridine ring, the bridgehead nitrogen (

    
    ) donates electron density into the 
    
    
    
    -system, rendering the C-7 position electron-rich relative to a standard bromopyridine. This makes oxidative addition (the first step of Pd-catalysis) kinetically slower, requiring specialized ligands.
  • 2-Methyl Group: Sterically blocks the C-2 position, preventing side reactions and forcing functionalization to C-3 or C-7.

Module 1: Core Synthesis & Cyclization

Objective: High-yield formation of the bicyclic core from 2-amino-4-bromopyridine.

Troubleshooting Guide

Q: My cyclization yield is consistently low (<50%), and the product is dark/tarry. What is happening? A: This is typically caused by the polymerization of chloroacetone or the instability of the free base product in air.

  • Root Cause 1 (Reagent): Chloroacetone is a lachrymator and polymerizes upon storage. If it is dark brown, distill it or purchase fresh stabilized reagent.

  • Root Cause 2 (pH Control): The reaction produces HBr/HCl. If run in neutral ethanol without a base, the acidic environment can degrade the product or stall the reaction.

  • Refinement: Use the "Buffered Reflux" method. Add 1.5 - 2.0 equivalents of

    
     or 
    
    
    
    to the ethanol/DME solvent system. This sequesters the acid in situ.

Q: I see a persistent impurity by TLC that is very close to the product. How do I remove it? A: This is often the imino-intermediate that failed to undergo the final dehydration/cyclization step.

  • Fix: Drive the reaction to completion by adding a catalytic amount of Lewis acid (e.g.,

    
    , 5 mol%) or simply extending the reflux time.
    
  • Purification: The product is basic. Wash the organic layer with mild aqueous acid (1M HCl) to pull the product into the aqueous phase, wash the organic phase (removes non-basic impurities), then basify the aqueous phase (pH 10) and extract with DCM.

Optimized Protocol: Core Synthesis
ParameterStandard ConditionRefined Condition Reason
Solvent EthanolDME (Dimethoxyethane) Higher boiling point (

), better solubility for intermediates.
Base None/Triethylamine

(Solid)
Prevents salt formation without causing basic hydrolysis side reactions.
Temp


Ensures complete dehydration of the intermediate carbinolamine.

Module 2: C-7 Cross-Coupling (The "Hard" Step)

Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-7 Bromine.

Mechanism & Logic

The C-7 position is electronically deactivated for oxidative addition due to resonance donation from the bridgehead nitrogen (


). Standard catalysts like 

often fail or require excessive heating, leading to dehalogenation.
Visualization: Reactivity Flow

Reactivity Start 7-Bromo-2-methyl imidazo[1,2-a]pyridine Decision Target Reaction? Start->Decision Suzuki Suzuki Coupling (C-7 Arylation) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-7 Amination) Decision->Buchwald C-N Bond CH_Act C-H Activation (C-3 Functionalization) Decision->CH_Act C-3 Mod Issue_S Issue: Slow Oxidative Addition Risk: Protodehalogenation Suzuki->Issue_S Issue_B Issue: Pd Chelation by N1 Buchwald->Issue_B Fix_S Refinement: Use e-rich Ligands (XPhos, SPhos) Issue_S->Fix_S Solution Fix_B Refinement: Pre-catalysts (Pd-G3/G4) Strong Base (NaOtBu) Issue_B->Fix_B Solution

Caption: Divergent reactivity pathways. Note the specific electronic challenges at C-7 requiring ligand refinement.

Troubleshooting Guide

Q: I am observing significant "protodehalogenation" (Br replaced by H) during Suzuki coupling. Why? A: This occurs when the oxidative addition is slow, or the transmetallation is stalled. The Pd-aryl intermediate scavenges a hydride (often from the solvent, e.g., ethanol or isopropanol).

  • Refinement 1 (Solvent): Switch from alcohol-based systems to Dioxane/Water (4:1) or Toluene/Water . Avoid secondary alcohols.

  • Refinement 2 (Catalyst): Switch to

    
     . The bidentate ferrocene ligand creates a wide bite angle, stabilizing the Pd center and accelerating reductive elimination over hydride elimination.
    

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: The imidazo[1,2-a]pyridine nitrogen (


) can coordinate to Palladium, poisoning the catalyst.
  • Refinement: Use a "Pre-catalyst" system like XPhos Pd G3 or BrettPhos Pd G3 . These release the active Pd(0)-Ligand species only upon heating, preventing early poisoning. The bulky biaryl ligands also prevent

    
    -coordination.
    
Optimized Protocol: C-7 Suzuki Coupling
  • Reagents: Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
      (2.0 eq, solid, micronized).
    
  • Catalyst:

    
      (1-3 mol%) OR XPhos Pd G2  (1 mol%).
    
  • Solvent: 1,4-Dioxane : Water (10:1). Degas thoroughly with Argon.

  • Conditions:

    
     for 2-4 hours.
    
  • Note:

    
     is preferred over carbonates for sensitive substrates as it buffers the pH slightly better in aqueous mixtures.
    

Module 3: C-3 Functionalization

Objective: Regioselective functionalization of the nucleophilic C-3 position.

Q: Can I perform C-3 functionalization before C-7 coupling? A: Yes, but with caution.

  • Electrophilic Substitution (NBS/NIS): You can brominate/iodinate C-3. However, you will then have a di-halo system. The C-3 halogen is more reactive to Pd-oxidative addition than the C-7 halogen. If you want to couple at C-7 first, do not put a halogen at C-3 yet.

  • C-H Arylation: You can perform direct C-H arylation at C-3 using

    
     and 
    
    
    
    . The C-7 Br is generally stable under these specific conditions (lower temp, no strong base), but there is a risk of coupling at C-7 if the temperature exceeds
    
    
    .

Q: How do I formylating C-3 (Vilsmeier-Haack) without affecting the C-7 Br? A: Standard Vilsmeier conditions (


/DMF) work excellently. The C-7 Br is inert to these conditions.
  • Tip: The intermediate iminium salt might precipitate. Do not filter it; hydrolyze the whole mixture with aqueous sodium acetate.

Quantitative Data Summary

Reaction TypeCommon IssueRecommended CatalystRecommended LigandBase/Additive
Suzuki (C-7) Low Conversion, Dehalogenation

or Pd-G3
dppf, XPhos

/

Buchwald (C-7) Catalyst Poisoning

or Pd-G3
BrettPhos, RuPhos

C-H Arylation (C-3) Regioselectivity



, PivOH
Formylation (C-3) Hydrolysis of productNone (Electrophilic)None

, DMF

References

  • Bagdi, A. K., et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Organic & Biomolecular Chemistry.

  • Guchhait, S. K., et al. (2011). "Region-selective synthesis of 3-aminoimidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Goossen, L. J., et al. (2010). "Pd-catalyzed synthesis of biaryls via C-H functionalization." Science.

  • Li, J., et al. (2019). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Sigma-Aldrich. "7-Bromoimidazo[1,2-a]pyridine Product Page & Safety Data."

Sources

Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-2-methylimidazo[1,2-a]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating drug discovery programs. This document will provide you with field-proven insights to enhance the efficiency and success of your coupling reactions.

Introduction: The Challenges of Coupling with Imidazo[1,2-a]pyridines

The this compound substrate, while a versatile building block, presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the imidazopyridine ring system and the presence of a pyridine nitrogen can lead to catalyst inhibition or deactivation.[1] The nitrogen atom can act as a ligand, coordinating to the palladium center and interfering with the catalytic cycle.[1] Therefore, careful optimization of reaction parameters, especially catalyst loading, is crucial to achieve high yields and purity.

This guide will focus on three key transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Heck (C-C) couplings.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common in pharmaceutical compounds.[2][3]

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura reaction with this compound?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for coupling of heteroaryl halides.[4] For instance, Suzuki coupling reactions of various bromoimidazo[1,2-a]pyridines have been successfully performed using 1 mol% of Pd(PPh₃)₄.[5] If the reaction is sluggish or incomplete, increasing the catalyst loading to the higher end of this range may be beneficial. However, higher catalyst loading can lead to increased costs and more challenging purification. Therefore, optimization to lower the catalyst loading is often a key goal in process development.

Q2: I'm observing low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings of imidazopyridines can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Integrity of Reagents: Ensure the quality and purity of your this compound, boronic acid/ester, and solvent. Boronic acids, in particular, can degrade upon storage.[1][6]

  • Exclusion of Oxygen: Palladium(0) catalysts are sensitive to air. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] Oxygen can promote the homocoupling of boronic acids, a common side reaction.[1]

  • Inefficient Catalyst System: The choice of ligand and base is critical. For electron-rich heteroaromatic halides, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[7] The base is crucial for the transmetalation step; common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]

  • Catalyst Deactivation: The imidazopyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of more sterically hindered ligands can sometimes mitigate this effect.

Q3: I'm seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a frequent side reaction in Suzuki couplings. To minimize it, consider the following:

  • Proper Degassing: As mentioned, oxygen can promote the homocoupling of boronic acids.[1] Ensure your reaction mixture is thoroughly degassed.

  • Stoichiometry: Using a slight excess of the this compound can sometimes reduce the likelihood of boronic acid homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

Optimizing Catalyst Loading for Suzuki-Miyaura Coupling: A Workflow

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Reaction Analysis cluster_troubleshooting Troubleshooting cluster_success Successful Reaction Start Start with 1-2 mol% Pd Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) Base: K₂CO₃ or Cs₂CO₃ (2 equiv.) Solvent: Dioxane/H₂O or DMF Temperature: 80-100 °C Analysis Monitor reaction by LC-MS/TLC Assess conversion and side products Start->Analysis LowConversion Low Conversion? Analysis->LowConversion SideProducts Significant Side Products? LowConversion->SideProducts No IncreaseLoading Increase Catalyst Loading (e.g., to 3-5 mol%) LowConversion->IncreaseLoading Yes OptimizeTemp Optimize Temperature LowConversion->OptimizeTemp If still low ChangeLigand Screen Ligands (e.g., XPhos, SPhos) SideProducts->ChangeLigand Yes (Homocoupling) ChangeBase Screen Bases (e.g., K₃PO₄) SideProducts->ChangeBase Yes (Decomposition) Success High Yield and Purity Proceed to scale-up or further studies SideProducts->Success No IncreaseLoading->Analysis ChangeLigand->Analysis ChangeBase->Analysis OptimizeTemp->Analysis

Caption: A general workflow for optimizing catalyst loading in Suzuki-Miyaura coupling.

Typical Suzuki-Miyaura Reaction Conditions
ParameterRecommended Range/ValueRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos-Pd-G2Pd(PPh₃)₄ is a classic choice, while modern pre-catalysts like XPhos-Pd-G2 can be more active for challenging substrates.[5]
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol% and adjust based on conversion and cost-effectiveness.
Ligand PPh₃, XPhos, SPhosBulky, electron-rich ligands can improve reaction efficiency with heteroaryl halides.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)The choice of base can significantly impact the reaction rate and yield.[2]
Solvent Dioxane/H₂O, DMF, TolueneAprotic polar solvents are generally effective. The addition of water can sometimes be beneficial.
Temperature 80 - 130 °CHigher temperatures can increase reaction rates but may also lead to more side products. Microwave irradiation can be effective.[5][8]

Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of many biologically active molecules.[9][10]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: What are the key considerations for catalyst and ligand selection in the Buchwald-Hartwig amination of this compound?

A1: The choice of ligand is paramount in Buchwald-Hartwig amination.[11] For heteroaromatic bromides, bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or those from the Buchwald ligand series (e.g., SPhos, XPhos) are often necessary to promote efficient catalytic turnover.[12] The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts that are air-stable and readily form the active Pd(0) species are also excellent choices.

Q2: My Buchwald-Hartwig amination is giving low yields. What should I check first?

A2: Similar to the Suzuki reaction, low yields can be due to several factors.[10]

  • Base Strength: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11] Weaker bases may not be sufficient to deprotonate the amine or the intermediate palladium complex.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The polarity of the solvent can influence the reaction rate.[13]

  • Amine Nucleophilicity: The electronics and sterics of the amine coupling partner will affect its reactivity. More nucleophilic amines will generally react more readily.

  • Catalyst Poisoning: The imidazopyridine substrate itself can act as a ligand and inhibit the catalyst. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes overcome this issue.

Q3: Can I use weaker bases for the Buchwald-Hartwig amination of sensitive substrates?

A3: Yes, for substrates that are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often in combination with a more active catalyst system or at higher temperatures. However, this usually requires more extensive optimization.

Troubleshooting Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions Problem Low Yield in Buchwald-Hartwig Amination Cause1 Inactive Catalyst System Problem->Cause1 Cause2 Incorrect Base Strength Problem->Cause2 Cause3 Catalyst Inhibition Problem->Cause3 Cause4 Substrate Decomposition Problem->Cause4 Solution1 Screen Ligands (Xantphos, SPhos, etc.) Increase Ligand:Pd Ratio Cause1->Solution1 Solution2 Use Stronger Base (NaOtBu, LiHMDS) Ensure Anhydrous Conditions Cause2->Solution2 Solution3 Increase Catalyst Loading Use a Pre-catalyst Cause3->Solution3 Solution4 Lower Reaction Temperature Screen Solvents Cause4->Solution4

Caption: A troubleshooting guide for low yields in Buchwald-Hartwig amination.

Part 3: Heck Coupling: Vinylation and Arylation of Alkenes

The Heck reaction is a valuable tool for the formation of C-C bonds between an aryl halide and an alkene.[14][15][16]

Frequently Asked Questions (FAQs) for Heck Coupling

Q1: What are the typical reaction conditions for a Heck reaction with this compound?

A1: Heck reactions are typically carried out at elevated temperatures (80-140 °C) in polar aprotic solvents like DMF, NMP, or acetonitrile.[17] The catalyst is often a simple palladium salt like Pd(OAc)₂ with a phosphine ligand, or Pd(PPh₃)₄. A base, typically an amine like triethylamine (Et₃N) or a carbonate like K₂CO₃, is required to neutralize the HX formed during the reaction.[17]

Q2: I'm getting a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?

A2: Regioselectivity in Heck reactions can be influenced by both steric and electronic factors.[14]

  • Ligand Choice: The use of bidentate phosphine ligands can sometimes improve regioselectivity compared to monodentate ligands.

  • Alkene Substitution: The substitution pattern of the alkene plays a major role. Generally, the aryl group will add to the less substituted carbon of the double bond.

  • Additives: In some cases, the addition of silver or thallium salts can influence the regioselectivity, although this is less common in modern Heck reactions.

Q3: My Heck reaction is not going to completion. What can I do?

A3: Incomplete conversion in Heck reactions can be addressed by:

  • Increasing Temperature: Heck reactions often require high temperatures to proceed at a reasonable rate.[17]

  • Catalyst Loading: If the reaction stalls, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.

  • Choice of Base: Ensure the base is not sterically hindered to the point where it cannot effectively neutralize the generated acid.

  • Solvent: A more polar solvent can sometimes accelerate the reaction.

Typical Heck Reaction Parameters
ParameterRecommended Range/ValueRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄These are common and effective palladium sources for Heck reactions.
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are typically used to stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, NaOAc (1.5-2 equiv.)An amine or inorganic base is necessary to regenerate the active catalyst.[17]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred.[17]
Temperature 80 - 140 °CHeck reactions are often thermally driven.[17]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

  • Sharma, M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5037. [Link]

  • Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5403. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & Al-Ghamdi, Y. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of Saudi Chemical Society, 19(5), 558-562. [Link]

  • Al-Masum, M., & Al-Ghamdi, Y. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(7), 9948-9961. [Link]

  • Knausz, D., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1459. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Al-Masum, M. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13414–13417. [Link]

  • Berteina-Raboin, S., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2008(15), 253-263. [Link]

  • Kumar, S., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(15), 6335–6344. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • JagPhos I and JagPhos II: A Set of Complementary Imidazopyridine Monophosphine Ligands for Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions. (2024). ResearchGate. [Link]

  • Guisado, J., et al. (2019). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 24(18), 3266. [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(15), 1457-1478. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3888–3891. [Link]

  • Al-Masum, M., & Al-Ghamdi, Y. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]

  • Asgari, P., & Sharifi, T. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19190. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • Mondal, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gower, N. S., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(8), 14537–14552. [Link]

  • Berteina-Raboin, S. (2015). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemInform, 46(36). [Link]

  • Singh, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22384. [Link]

  • Gautam, D., et al. (2022). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry, 46(47), 22841-22848. [Link]

  • Shields, J. D., et al. (2020). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed C-N and C-O cross-coupling reactions. Dalton Transactions, 41(1), 58-74. [Link]

  • Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Vechtomova, Y. L., et al. (2015). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 80(1), 315–323. [Link]

  • Panda, J., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. ChemistrySelect, 6(43), 11849-11877. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Glasgow. [Link]

  • Li, Y., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 13(33), 8842-8845. [Link]

  • Sharma, S., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(12), 629. [Link]

  • Sharma, U., & Kumar, N. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 18(1), 15-33. [Link]

  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(19), 3733–3736. [Link]

  • Singh, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. [Link]

  • Rawat, R., et al. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][5][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Reddy, T. R., et al. (2017). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 7(5), 2636-2640. [Link]

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Technical Support Center: Purification of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-bromo-2-aminopyridine starting material. Product ID: 7-Br-2-Me-IP Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Challenge: The synthesis of 7-bromo-2-methylimidazo[1,2-a]pyridine (typically via condensation of 4-bromo-2-aminopyridine with chloroacetone) often suffers from incomplete conversion. The remaining starting material (SM), 4-bromo-2-aminopyridine, is structurally similar to the product: both are basic, crystalline, pyridine-based heterocycles.

Why Standard Methods Fail:

  • pKa Overlap: Both the SM and Product have pKa values in the 4.0–6.0 range (lowered by the electron-withdrawing bromine), making simple acid-base extraction inefficient.

  • Co-elution: On silica gel, the exocyclic amine of the SM and the bridgehead nitrogen of the product both interact strongly with silanols, causing peak tailing and co-elution.

Diagnostic Decision Matrix

Use the following logic flow to determine the optimal purification strategy for your specific crude profile.

Purification_Decision_Tree Start Analyze Crude Mixture (H-NMR / LCMS) CheckSM Starting Material (SM) Content % Start->CheckSM HighSM SM > 10% CheckSM->HighSM LowSM SM < 10% CheckSM->LowSM TraceSM SM < 2% (Trace) CheckSM->TraceSM Recryst STRATEGY A: Recrystallization (Ethanol/Water) HighSM->Recryst Bulk Removal Scavenge STRATEGY B: Chemical Scavenging (Anhydride/Isocyanate) LowSM->Scavenge Chemoselective Column STRATEGY C: Buffered Chromatography (DCM/MeOH + NH3) TraceSM->Column Final Polish Recryst->CheckSM Re-evaluate Scavenge->Column If high purity req.

Figure 1: Decision matrix for purification based on impurity load.

Technical Troubleshooting (Q&A)

Q1: I tried column chromatography (DCM/MeOH), but the starting material streaks into my product. How do I fix this?

Root Cause: The exocyclic primary amine on the starting material (


) acts as a hydrogen bond donor/acceptor with the acidic silanols on the silica gel. This causes severe peak tailing.
Solution:  You must "deactivate" the silica or the amine.
  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Alternatively, run your column using DCM:MeOH:NH

    
    OH (95:4:1). The ammonia competes for the silanol sites, sharpening the bands for both the SM and the product, often allowing separation.
    
Q2: Why isn't acid-base extraction working?

Root Cause: The pKa difference is too narrow.

  • 4-bromo-2-aminopyridine: pKa

    
     4.0–5.0 (lowered from 6.86 by Br).
    
  • This compound: pKa

    
     4.5–5.5.
    Insight:  Because the pKa values overlap, there is no pH "window" where one is fully protonated (water-soluble) and the other is fully neutral (organic-soluble). You will lose significant yield trying to wash away the SM.
    
Q3: Recrystallization from ethanol yielded mixed crystals. What solvent system should I use?

Recommendation: Switch to Ethyl Acetate / Hexanes . The imidazo[1,2-a]pyridine product is planar and packs well, but it is significantly more lipophilic than the starting material.

  • Dissolve crude in minimal hot Ethyl Acetate.

  • Add hot Hexanes dropwise until turbidity persists.

  • Cool slowly to room temperature, then to 4°C. Note: If SM is >15%, recrystallization often co-precipitates the impurity. Use Strategy B (Scavenging) first.

Detailed Protocols

Strategy B: Chemical Scavenging (The "Gold Standard")

This is the most reliable method for removing 2-5% residual starting material. It relies on the fact that the Starting Material has a primary amine , while the Product is a tertiary amine system .

Mechanism: We react the mixture with an electrophile (Phthalic Anhydride) which selectively attacks the exocyclic amine of the SM, converting it into a carboxylic acid derivative. This derivative can then be easily washed away with a mild base.

Reagents:

  • Phthalic Anhydride (1.5 - 2.0 equivalents relative to the impurity content, not the product).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Base: Aqueous Sodium Bicarbonate (NaHCO

    
    ).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (containing Product + SM) in DCM (10 mL per gram).

  • Scavenging: Add Phthalic Anhydride (calculate approx. 2 equiv based on estimated SM % from NMR).

    • Tip: If SM content is unknown, add 10 mol% relative to the total mass.

  • Reaction: Stir at reflux (40°C) for 1-2 hours. Monitor by TLC. The SM spot should disappear and be replaced by a baseline spot (the phthalimide-acid).

  • Workup (The Separation):

    • Cool the mixture.

    • Wash the organic layer vigorously with saturated aqueous NaHCO

      
        (2x).
      
    • Chemistry: The NaHCO

      
       deprotonates the newly formed carboxylic acid on the scavenged impurity, pulling it into the aqueous layer. The Product remains in the DCM.
      
  • Isolation: Dry the DCM layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
Strategy C: Buffered Chromatography

If scavenging is not an option, use this specific mobile phase to resolve the spots.

Mobile Phase: Dichloromethane / Methanol / Ammonium Hydroxide (28% aq). Ratio: Start at 98:1:1 and gradient to 95:4:1.

ComponentFunction
DCM Main carrier solvent.
MeOH Increases polarity to elute the product.
NH

OH
Critical: Suppresses ionization of the SM and blocks silica silanols, preventing tailing.

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Review)

    • Source: Organic Chemistry Portal.
    • Context: General mechanisms for condensation of 2-aminopyridines with alpha-haloketones.
    • URL:[Link]

  • pKa of Aminopyridines

    • Source: Quora / Albert A. et al., J. Chem. Soc (1948).[1]

    • Context: Establishes the baseline basicity of 2-aminopyridine (pKa 6.86) vs 4-aminopyridine (pKa 9.17), supporting the difficulty in acid-base extraction.
    • URL:[Link]

  • Source: Sigma-Aldrich / Merck Technical Bulletin.
  • Source: ChemicalBook / Patent WO2021/242923.

Sources

Technical Support Center: Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery and development programs.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of 4-bromo-2-aminopyridine with an α-haloketone like bromoacetone. This reaction is a variation of the classic Tschitschibabin (or Chichibabin) synthesis of imidazo[1,2-a]pyridines.[4]

Q1: My reaction is sluggish or shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the starting materials or suboptimal reaction conditions.

  • Causality: The starting material, 4-bromo-2-aminopyridine, contains an electron-withdrawing bromine atom. This substituent deactivates the pyridine ring, making the endocyclic nitrogen less nucleophilic and slowing down the initial alkylation step with bromoacetone.[5][6][7] Compared to unsubstituted 2-aminopyridine, longer reaction times or higher temperatures may be necessary.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate. A temperature range of 50-80°C is a good starting point.[5] However, be mindful of potential side reactions at excessive temperatures.

    • Solvent Choice: While polar protic solvents like ethanol or even water can be effective, switching to a higher-boiling polar aprotic solvent such as DMF or DMSO can sometimes improve solubility and reaction rates.[5]

    • Use of a Base (with caution): The reaction generates HBr as a byproduct, which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can neutralize the acid and drive the reaction forward.[8] However, a strong base may promote self-condensation of bromoacetone.

    • Microwave Irradiation: If available, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[9]

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

A2: The formation of side products is a common issue, especially if the reaction conditions are not carefully controlled.

  • Likely Side Products:

    • Unreacted Starting Materials: Due to the deactivating effect of the bromine, you may see significant amounts of unreacted 4-bromo-2-aminopyridine.

    • Self-condensation of Bromoacetone: Bromoacetone can undergo self-condensation, especially in the presence of a base or at high temperatures, leading to complex polymeric materials.

    • Formation of a Hydroxylated Impurity: In the presence of water, bromoacetone can hydrolyze to hydroxyacetone, which can then react to form the corresponding 2-methyl-imidazo[1,2-a]pyridin-7-ol.

    • Double Alkylation: Although less common, it is possible for the exocyclic amino group to be alkylated, leading to a more complex mixture.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of bromoacetone to ensure complete consumption of the more valuable 4-bromo-2-aminopyridine.

    • Temperature Control: Avoid excessively high temperatures which can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time.

    • Purification: Column chromatography on silica gel is often necessary for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[1] Recrystallization from a suitable solvent like ethanol or methanol can also be used to obtain a highly pure product.[6]

Q3: My final product is a dark, oily substance instead of the expected solid. How can I improve the product's physical form?

A3: The presence of impurities often leads to the product appearing as a dark oil.

  • Underlying Issues:

    • Residual solvent (e.g., DMF, DMSO) can be difficult to remove and may trap the product in an oily state.

    • The presence of polymeric side products from the self-condensation of bromoacetone can also result in a tar-like consistency.

  • Solutions:

    • Thorough Work-up: After the reaction, a proper aqueous work-up is crucial. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some polar impurities.[1]

    • Purification: As mentioned, column chromatography is highly effective in removing colored impurities and side products.[1]

    • Trituration/Recrystallization: If chromatography is not sufficient or if the product is still an oil after solvent removal, try triturating the crude material with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization. Subsequent recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can yield a crystalline solid.

Reaction Mechanism and Workflow

The synthesis of this compound follows a well-established mechanism for this class of heterocycles.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on common methodologies for the synthesis of substituted imidazo[1,2-a]pyridines.[10][11]

Materials:

  • 4-Bromo-2-aminopyridine

  • Bromoacetone

  • Ethanol (or DMF)

  • Sodium bicarbonate (optional)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-aminopyridine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent like ethanol (approximately 10 mL per gram of aminopyridine). If using a base, add sodium bicarbonate (1.5 eq).

  • Addition of Bromoacetone: Add bromoacetone (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or to 60-80°C if using DMF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues during the synthesis.

troubleshooting_workflow start Reaction Start tlc Monitor by TLC start->tlc low_conversion Low Conversion? tlc->low_conversion multiple_spots Multiple Spots? low_conversion->multiple_spots No increase_temp Increase Temperature Add Mild Base low_conversion->increase_temp Yes oily_product Oily Product? multiple_spots->oily_product No check_reagents Check Reagent Purity Optimize Stoichiometry multiple_spots->check_reagents Yes recrystallize Recrystallize / Triturate oily_product->recrystallize Yes success Pure Product oily_product->success No increase_temp->tlc purify Column Chromatography check_reagents->purify purify->oily_product recrystallize->success

Caption: A systematic workflow for troubleshooting common synthesis issues.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale / Justification
Starting Material 4-Bromo-2-aminopyridineIntroduces the 7-bromo substituent.
Reagent Bromoacetone (1.1 eq)Provides the carbons for the imidazole ring and the 2-methyl group.
Solvent Ethanol, DMFPolar solvents to facilitate the reaction of the ionic intermediates.
Temperature 60-80 °COvercomes the deactivating effect of the bromine substituent.
Base (Optional) NaHCO₃, Et₃NNeutralizes the HBr byproduct, preventing protonation of the starting material.
Purification Column ChromatographyEffective for removing side products and unreacted starting materials.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • Kushwaha, N. D. et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Kushwaha, N. D. et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1834-1836.
  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. LOCKSS.
  • 7-bromo-3-methylimidazo[1,2-a]pyridine. PubChem.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflamm
  • Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
  • Bagdi, A. K. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines. ACS Omega.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

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Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-2-methylimidazo[1,2-a]pyridine and 7-Chloro-2-methylimidazo[1,2-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazo[1,2-a]pyridine core, a privileged structure found in numerous marketed drugs, presents a versatile platform for the synthesis of novel therapeutic agents. The choice of the halogen substituent at the 7-position, a key site for diversification, significantly impacts the reactivity and synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 7-Bromo-2-methylimidazo[1,2-a]pyridine and 7-Chloro-2-methylimidazo[1,2-a]pyridine in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by established mechanistic principles and collated experimental data to inform rational synthetic design.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The fundamental difference in reactivity between 7-bromo- and 7-chloro-2-methylimidazo[1,2-a]pyridine in palladium-catalyzed cross-coupling reactions lies in the rate-determining step: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted trend for halide reactivity in this step is I > Br > Cl, a principle dictated by the decreasing strength of the C-X bond down the halogen group. This translates to the C-Br bond being more readily cleaved by the palladium catalyst than the more robust C-Cl bond, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and related structures. The superior reactivity of the bromo-substituted scaffold is evident in the milder conditions and often higher yields reported in the literature compared to their chloro counterparts.

FeatureThis compound Derivative6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (Analog)
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner 4-Cyanophenyl boronic acidThien-2-yl boronic acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃Na₂CO₃
Solvent Toluene:Ethanol (4:1)Dioxane
Temperature Microwave irradiationReflux
Yield 55%[1][2]Not explicitly stated, but successful reaction reported[3]

Note: The data for the chloro-substituted compound is for a closely related imidazo[1,2-b]pyridazine analog, as direct data for 7-chloro-2-methylimidazo[1,2-a]pyridine was not available in the searched literature. The trend of lower reactivity for chloro-heteroaromatics is well-established.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, crucial for the synthesis of a vast array of biologically active molecules. Similar to the Suzuki coupling, the enhanced reactivity of the C-Br bond in this compound facilitates this transformation under conditions that may be challenging for the corresponding chloro derivative.

FeatureThis compound (Representative)7-Chloro-2-methylimidazo[1,2-a]pyridine (Predicted)
Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner Primary/Secondary AminePrimary/Secondary Amine
Catalyst System Pd₂(dba)₃ / (±)-BINAPRequires more specialized, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands)
Base NaOtBuStronger, non-coordinating bases often required
Solvent TolueneToluene or Dioxane
Temperature 80-110 °CTypically higher temperatures and longer reaction times
Yield Generally moderate to high yields achievableLower yields expected under similar conditions to the bromo-analog

Mechanistic Insights: The Catalytic Cycles

The underlying reason for the observed reactivity differences can be visualized through the catalytic cycles of these reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the Suzuki-Miyaura and Buchwald-Hartwig reactions on related halo-imidazo[1,2-a]pyridine scaffolds. These protocols serve as a validated starting point for optimization with the specific substrates.

Suzuki-Miyaura Coupling of a Bromo-imidazo[4,5-b]pyridine Derivative[1][2]

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants To a microwave vial add: - 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine (1.0 eq) - 4-Cyanophenyl boronic acid (1.5 eq) - K₂CO₃ (2.5 eq) - Pd(PPh₃)₄ (0.08 eq) Solvent Add toluene:ethanol (4:1) Reactants->Solvent Heating Seal the vial and heat under microwave irradiation. Solvent->Heating Cooling Cool the reaction mixture to room temperature. Heating->Cooling Extraction Dilute with an organic solvent and wash with water and brine. Cooling->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄. Extraction->Drying Purification Concentrate and purify by column chromatography. Drying->Purification caption Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A representative experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a microwave vial, add the 6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine (1.0 equivalent), 4-cyanophenyl boronic acid (1.5 equivalents), potassium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.08 equivalents).[1][2]

  • Add a 4:1 mixture of toluene and ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture under microwave irradiation until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-cyanophenyl)-2-phenyl-N3-methylimidazo[4,5-b]pyridine.[1][2]

Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative[4]

Buchwald_Hartwig_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants To a Schlenk tube add: - 2-Bromopyridine derivative (1.0 eq) - Amine (1.2 eq) - NaOtBu (1.4 eq) - Pd₂(dba)₃ (0.02 eq) - (±)-BINAP (0.03 eq) Solvent Add anhydrous toluene Reactants->Solvent Inert_Atmosphere Degas and backfill with an inert gas (e.g., Argon). Solvent->Inert_Atmosphere Heating Heat the reaction mixture at 80-110 °C. Inert_Atmosphere->Heating Cooling Cool the reaction mixture to room temperature. Heating->Cooling Quenching Quench with water. Cooling->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification caption Experimental Workflow: Buchwald-Hartwig Amination

Caption: A representative experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the 2-bromopyridine derivative (1.0 equivalent), the desired amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equivalents).[4]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aminopyridine.

Conclusion and Recommendations

The choice between 7-bromo- and 7-chloro-2-methylimidazo[1,2-a]pyridine as a synthetic precursor is a critical decision that balances reactivity and cost.

  • This compound is the substrate of choice for achieving efficient palladium-catalyzed cross-coupling reactions under milder conditions. Its higher reactivity in the rate-determining oxidative addition step generally leads to higher yields, shorter reaction times, and a broader tolerance of functional groups. This makes it ideal for late-stage functionalization and the synthesis of complex molecules where preserving sensitive functionalities is paramount.

  • 7-Chloro-2-methylimidazo[1,2-a]pyridine , while less reactive, offers a significant cost advantage, making it an attractive starting material for large-scale synthesis. However, its successful implementation in Suzuki-Miyaura and Buchwald-Hartwig reactions often necessitates the use of more specialized and expensive catalyst systems, including electron-rich and sterically hindered phosphine ligands, higher catalyst loadings, stronger bases, and elevated reaction temperatures.

For researchers in the early stages of drug discovery and those working on complex, multi-step syntheses, the superior reactivity of the bromo-derivative often justifies the additional cost. For process development and large-scale manufacturing, a thorough cost-benefit analysis, including the price of the starting material and the requisite catalyst system, is essential to determine the most economically viable synthetic route.

References

  • Chaudhran P. A., Sharma A. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. 2024;54(7):2148–2165. doi: 10.1080/10408347.2022.2158720.
  • Dixon L. I., Carroll M. A., Gregson T. J., Ellames G. J., Harrington R. W., Clegg W. Unprecedented Regiochemical Control in the Formation of Aryl[1,2-a]Imidazopyridines from... Org. Biomol. Chem. 2023;21(36):7267–7289. doi: 10.1039/D3OB00849E.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. 2020;25(21):5192. doi: 10.3390/molecules25215192.
  • Samanta, S., & Bera, S. (2019). Iodine Mediated Oxidative Cross Coupling of 2-Aminopyridine and Aromatic Terminal Alkyne: A Practical Route to Imidazo[1,2- a ]Pyridine Derivatives. Organic & Biomolecular Chemistry, 17(26), 6441–6449.
  • Gupta, A., et al. (2020). Synthesis of novel 2,5,7-triaryl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127284.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dwivedi, N., et al. (2018). Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Alkynes with 2-Aminopyridines: A Facile Access to Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 83(15), 8436-8445.
  • Cacchi, S., et al. (2009). Copper-Catalyzed Intramolecular Cyclization of N-(2-Pyridinyl)enaminones: A New Route to 3-Acylimidazo[1,2-a]pyridines. Organic Letters, 11(18), 4164-4167.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. 2023;101(10): 765-772.
  • Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2024;124(2): 835-965.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. 2024;2024(1):M1837.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Retrieved February 7, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2021;26(23):7205.
  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Connect Journals. Retrieved February 7, 2026, from [Link]

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A Senior Scientist's Guide to Privileged Scaffolds: Evaluating Alternatives to 7-Bromo-2-methylimidazo[1,2-a]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous therapeutic agents across a wide range of diseases.[1][2] Its synthetic tractability and versatile biological activity make it a cornerstone of many drug discovery campaigns.[3][4] Specifically, functionalized variants like 7-Bromo-2-methylimidazo[1,2-a]pyridine serve as invaluable starting points for building complex molecules, particularly in the highly competitive field of kinase inhibition.[5]

However, reliance on a single, well-explored scaffold presents challenges related to intellectual property (IP) saturation and the potential for inherent off-target activity or suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The strategic evolution of a discovery program often necessitates "scaffold hopping"—the rational replacement of a core structure with a bioisosteric or alternative heterocyclic system to unlock new chemical space, improve drug-like properties, and establish a novel IP position.

This guide provides an in-depth comparison of the this compound scaffold against two prominent alternatives in kinase inhibitor design: the Indazole and Pyrazolo[1,5-a]pyrimidine cores. We will dissect these scaffolds based on synthetic strategy, biological activity, and physicochemical profiles, supported by actionable experimental protocols for their evaluation.

The Incumbent: Understanding the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle recognized for its ability to engage in key interactions with a multitude of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[1][6] This broad utility has cemented its status as a privileged structure.[2][7]

1.1. The Role as a Versatile Chemical Building Block

This compound is more than just a scaffold; it is a strategic synthetic intermediate. The bromine atom at the C7 position serves as a highly reliable "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) at this vector. The 2-methyl group provides a fixed substitution, often occupying a small hydrophobic pocket in the target protein.

1.2. Biological Context: A Potent Kinase Hinge-Binder

In the context of kinase inhibition, the nitrogen atoms of the imidazo[1,2-a]pyridine core are adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. This interaction is a cornerstone of inhibitor potency and selectivity. For instance, derivatives of this scaffold have been developed as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[8] The core acts as an anchor, positioning appended substituents to occupy adjacent hydrophobic pockets and solvent-exposed regions.

The Rationale for Change: The Imperative for Scaffold Hopping

While effective, the very popularity of the imidazo[1,2-a]pyridine scaffold creates compelling reasons to explore alternatives:

  • Intellectual Property (IP) Freedom: The chemical space around popular scaffolds is often densely patented. Introducing a novel core can provide a clear path to patentability for a new chemical series.

  • Modulating Physicochemical Properties: The imidazo[1,2-a]pyridine core has a specific basicity (pKa), lipophilicity, and metabolic profile. An alternative scaffold can offer a different set of intrinsic properties, potentially overcoming challenges like poor solubility, rapid metabolism, or hERG channel affinity.

  • Improving Kinase Selectivity: Different hinge-binding scaffolds can subtly alter the geometry of inhibitor binding, leading to improved selectivity against a panel of off-target kinases and a better safety profile.

  • Overcoming "Scaffold-Specific" Liabilities: In some cases, a core scaffold may be associated with a specific toxicity mechanism (e.g., formation of reactive metabolites). Hopping to a different core can mitigate this risk.

The Contenders: Indazole and Pyrazolo[1,5-a]pyrimidine

We will evaluate two common, yet distinct, alternatives that have proven successful in kinase inhibitor design.

3.1. The Indazole Core

Indazoles are bicyclic aromatic heterocycles that are classical bioisosteres of purines. They are renowned in kinase inhibition (e.g., Pazopanib, Axitinib). The N1 or N2 nitrogen can act as a hydrogen bond acceptor, while the adjacent NH serves as a donor, effectively mimicking the hinge-binding motif. Functionalization at positions C3, C5, or C6 allows for synthetic elaboration analogous to the C7 position of the imidazo[1,2-a]pyridine.

3.2. The Pyrazolo[1,5-a]pyrimidine Core

This scaffold is another potent hinge-binder. It is more electron-deficient than the imidazo[1,2-a]pyridine core, which can influence its metabolic stability and interaction strength with protein targets.[8] Like the other scaffolds, it offers multiple sites for substitution (e.g., C2, C5, C7) to build out SAR and optimize properties.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear comparison, we present representative data for hypothetical inhibitors based on each scaffold targeting a generic kinase, "Kinase X." This data is illustrative of typical trends observed in drug discovery programs.

4.1. Synthetic Accessibility

All three scaffolds are readily prepared from commercial starting materials, but their core syntheses and functionalization strategies differ. The 7-bromo group on the incumbent provides a direct and highly reliable point for diversification via cross-coupling. Indazoles and pyrazolo[1,5-a]pyrimidines also have well-established routes to halogenated intermediates suitable for similar diversification.

G cluster_0 Imidazo[1,2-a]pyridine Route cluster_1 Indazole Route cluster_2 Pyrazolo[1,5-a]pyrimidine Route A1 2-Amino-4-bromopyridine A3 Cyclocondensation A1->A3 A2 α-Haloketone A2->A3 A4 7-Bromo-imidazo[1,2-a]pyridine A3->A4 B1 Substituted 2-Fluorobenzonitrile B3 Cyclization B1->B3 B2 Hydrazine B2->B3 B4 Functionalized Indazole B3->B4 C1 3-Aminopyrazole C3 Condensation/Cyclization C1->C3 C2 1,3-Dicarbonyl C2->C3 C4 Pyrazolo[1,5-a]pyrimidine Core C3->C4 G Start Project Goal: Develop a Novel Kinase Inhibitor Q1 Is Novel IP the Primary Driver? Start->Q1 Q2 Is Poor Solubility or hERG a Key Issue with Current Leads? Q1->Q2 No Rec1 Prioritize Indazole or Pyrazolo[1,5-a]pyrimidine to access new chemical space. Q1->Rec1 Yes Q3 Is Poor Metabolic Stability the Main Hurdle? Q2->Q3 No Rec3 Strongly consider Indazole or Pyrazolo[1,5-a]pyrimidine for improved physicochemical properties. Q2->Rec3 Yes Rec4 Pyrazolo[1,5-a]pyrimidine is an excellent choice due to its -inherent stability. Q3->Rec4 Yes Rec5 Continue optimization on the current scaffold. Focus on substituent modification. Q3->Rec5 No Rec2 Start with Imidazo[1,2-a]pyridine (well-established SAR), but plan for backup scaffolds.

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Halogen Impact on Bioactivity: A Comparative Analysis of 7-Bromo-2-methylimidazo[1,2-a]pyridine and its Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this scaffold offers a powerful tool to modulate the pharmacological profile of the resulting derivatives. Among the various possible modifications, halogenation, particularly at the 7-position, has emerged as a key strategy for fine-tuning the therapeutic potential of these compounds. This guide provides a comparative analysis of the biological activity of 7-Bromo-2-methylimidazo[1,2-a]pyridine and its chlorinated analogs, offering insights into their structure-activity relationships (SAR) and supported by experimental data and protocols for researchers in drug discovery and development.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic ring, is a bioisostere of purine, allowing it to interact with a variety of biological targets.[3] Its rigid structure and the presence of nitrogen atoms provide opportunities for hydrogen bonding and other non-covalent interactions within enzyme active sites and receptors. The 2-methyl substitution is a common feature in many biologically active imidazo[1,2-a]pyridines, often contributing to favorable binding interactions.

The Critical Role of Halogenation at the 7-Position

The introduction of a halogen atom at the 7-position of the 2-methylimidazo[1,2-a]pyridine scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. Halogens, such as bromine and chlorine, are electron-withdrawing and can alter the electron density of the aromatic system, affecting its reactivity and interaction with biological macromolecules. Furthermore, their lipophilicity can impact cell membrane permeability and oral bioavailability.

The choice between a bromo and a chloro substituent is not trivial. While both are halogens, they differ in size, electronegativity, and polarizability, leading to distinct effects on the overall molecular properties and biological profile of the compound.

Comparative Biological Activity: Anticancer and Antimicrobial Effects

While a direct head-to-head comparison of this compound and its 7-chloro analog under identical experimental conditions is not extensively available in the public literature, we can synthesize a comparative overview by examining data from various studies on related halogenated imidazo[1,2-a]pyridines.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[7][8]

While specific data for 7-bromo and 7-chloro-2-methylimidazo[1,2-a]pyridine is limited, studies on other halogenated imidazo[1,2-a]pyridines suggest that the nature and position of the halogen are critical for anticancer potency. For instance, a study on a series of imidazo[1,2-a]pyridine-based compounds demonstrated that halogen substitution on the phenyl ring at the 2-position influences the anticancer activity.

To illustrate the typical outcomes of such investigations, the following table summarizes hypothetical IC50 values for 7-bromo and 7-chloro analogs against common cancer cell lines, based on trends observed in related compound series.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)Data not available
A549 (Lung)Data not available
HCT116 (Colon)Data not available
7-Chloro-2-methylimidazo[1,2-a]pyridineMCF-7 (Breast)Data not available
A549 (Lung)Data not available
HCT116 (Colon)Data not available

Note: The table is a template for data presentation. Specific experimental values for the direct comparison of these two compounds are not currently available in the cited literature.

The causal reasoning behind the differential activity often lies in the electronic and steric properties of the halogen. The larger size of the bromine atom compared to chlorine can lead to different binding conformations within a target protein. Conversely, the higher electronegativity of chlorine can result in stronger dipole-dipole or hydrogen bond interactions.

Antimicrobial Activity

Imidazo[1,2-a]pyridines also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[9][10] Halogenation has been shown to be a viable strategy to enhance the antimicrobial potency of this class of compounds.

A study on the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides provided a valuable insight into the effect of 7-position substitution. The replacement of a 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity against Mycobacterium tuberculosis.[5] This suggests that for this particular scaffold and biological target, an electron-donating group at the 7-position may be more favorable than an electron-withdrawing group.

General trends in antimicrobial studies of halogenated compounds suggest that brominated derivatives can sometimes exhibit superior activity compared to their chlorinated counterparts, potentially due to increased lipophilicity facilitating cell wall penetration.[11][12]

Below is a representative table for summarizing antimicrobial data:

CompoundMicrobial StrainMIC (µg/mL)
This compoundStaphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
7-Chloro-2-methylimidazo[1,2-a]pyridineStaphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Note: This table illustrates how comparative data would be presented. Specific MIC values for a direct comparison of these two compounds are not available in the provided search results.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of the anticancer and antimicrobial activities of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells in 96-well plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Add compounds to wells incubation1->treatment compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT solution (5 mg/mL) incubation2->add_mtt incubation3 8. Incubate for 4h add_mtt->incubation3 add_dmso 9. Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance 10. Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 11. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for another 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against microbial strains.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare serial dilutions of test compounds in 96-well plates inoculation 3. Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep 2. Prepare microbial inoculum (e.g., 0.5 McFarland standard) inoculum_prep->inoculation incubation 4. Incubate for 18-24h at 37°C inoculation->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection mic_determination 6. Determine MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the inoculum to the final desired concentration in the broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microplate containing the test compounds. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The available data, although not a direct comparison, allows for the formulation of a preliminary SAR for 7-halogenated-2-methylimidazo[1,2-a]pyridines.

Key SAR Insights

SAR_Halogen cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_activity Biological Activity scaffold 2-Methylimidazo[1,2-a]pyridine bromo 7-Bromo scaffold->bromo Influences chloro 7-Chloro scaffold->chloro Influences anticancer Anticancer Activity bromo->anticancer Potentially enhances (Lipophilicity) antimicrobial Antimicrobial Activity bromo->antimicrobial May enhance (Cell penetration) chloro->anticancer Potentially enhances (Electronegativity) chloro->antimicrobial Activity can be context-dependent

Caption: Structure-Activity Relationship of 7-halogenation.

  • Electronic Effects: The electron-withdrawing nature of both bromine and chlorine at the 7-position can modulate the pKa of the imidazo[1,2-a]pyridine ring system, which can influence its interaction with biological targets. The observation that a 7-chloro substituent diminishes anti-mycobacterial activity compared to a 7-methyl group suggests that reducing the electron density at this position may be detrimental for this specific activity.[5]

  • Steric and Lipophilic Effects: Bromine is larger and more lipophilic than chlorine. This increased lipophilicity may enhance membrane permeability, potentially leading to improved antimicrobial activity, as has been observed in other classes of compounds.[11] However, the larger size of bromine could also introduce steric hindrance, preventing optimal binding to a target protein.

  • Future Directions: A direct, parallel synthesis and biological evaluation of 7-bromo- and 7-chloro-2-methylimidazo[1,2-a]pyridine, along with other 7-substituted analogs, is crucial to definitively elucidate the SAR. Such studies should include a broad panel of cancer cell lines and microbial strains to obtain a comprehensive understanding of their therapeutic potential. Further investigations into their mechanisms of action will also be vital for guiding future drug development efforts.

References

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  • Singh, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry, 66(9), 5985-6015. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2375-2391. [Link]

  • Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 349, 140985. [Link]

  • Janeczko, T., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5408. [Link]

  • AstraZeneca AB. (2013). Imidazo[1,2-a]pyridine compounds for use in treating cancer. US Patent 8,513,276. [Link]

  • Kamal, A., et al. (2017). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... RSC Advances, 7(84), 53637-53645. [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]

  • Janeczko, T., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5408. [Link]

  • Moraski, G. A., et al. (2016). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. Molecules, 21(11), 1529. [Link]

  • Nagarajan, K., et al. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 41(20), 12056-12065. [Link]

  • Shah, F. U., et al. (2021). A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. Journal of Molecular Liquids, 334, 116035. [Link]

  • Kralj, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

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Sources

Illuminating the Binding Landscape: A Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antitubercular effects.[1][2][3] This guide provides a comparative molecular docking analysis of various imidazo[1,2-a]pyridine-based inhibitors against several key therapeutic targets. By examining the predicted binding modes, interaction energies, and correlating them with experimental data, we aim to provide valuable insights for the rational design of next-generation inhibitors.

The Power of In Silico Prediction in Drug Design

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with its biological target (receptor), typically a protein. This understanding allows for the prediction of binding affinity and the identification of key molecular interactions, which can then be used to guide the synthesis of more potent and selective inhibitors.

Comparative Docking Analysis: A Multi-Target Perspective

In this guide, we will explore the docking of imidazo[1,2-a]pyridine derivatives against three distinct and therapeutically relevant targets: tubulin in cancer, QcrB in Mycobacterium tuberculosis, and the spike protein/ACE2 interface in SARS-CoV-2.

Targeting the Cytoskeleton: Imidazo[1,2-a]pyridines as Tubulin Inhibitors

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. A study on imidazo[1,2-a]quinoxaline derivatives identified a potent inhibitor, 1A2, with a remarkable affinity for the colchicine-binding domain of tubulin.[5]

Experimental Data:

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesIn Vitro Activity (IC50)
1A2Tubulin (Colchicine site)-11.45CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, LYS2544.33–6.11 µM (against various cancer cell lines)
Colchicine (Reference)Tubulin (Colchicine site)-9.15Not specified in detail in the provided abstractNot specified in the provided abstract

Analysis:

The significantly lower docking score of 1A2 compared to the natural ligand colchicine suggests a stronger predicted binding affinity.[5] The interactions with a range of hydrophobic and charged residues within the colchicine-binding pocket likely contribute to this high affinity. This in silico prediction is well-supported by the potent in vitro anticancer activity of compound 1A2.[5]

Experimental Protocol: A Standard Molecular Docking Workflow

The following steps outline a general protocol for performing a molecular docking study, similar to what would have been used for the analyses discussed in this guide.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the imidazo[1,2-a]pyridine inhibitor.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Generate multiple low-energy conformers of the ligand.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket.

    • Create a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the grid box.

    • The program will score and rank the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.).

    • Compare the docking scores of different inhibitors to predict their relative binding affinities.

    • Correlate the docking results with experimental biological activity data for validation.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Protein Preparation (Add H, Minimize) PDB->PDB_prep Ligand Ligand Structure (2D) Ligand_prep Ligand Preparation (3D Conversion, Conformer Gen.) Ligand->Ligand_prep Grid Grid Generation (Define Binding Site) PDB_prep->Grid Dock Docking Simulation (Pose Generation & Scoring) Ligand_prep->Dock Grid->Dock Results Analyze Docking Results (Scores, Interactions) Dock->Results Validation Experimental Validation (IC50, MIC) Results->Validation SAR Structure-Activity Relationship (SAR) Validation->SAR

Caption: A generalized workflow for molecular docking studies.

Combating Tuberculosis: Targeting QcrB with Imidazo[1,2-a]pyridines

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The QcrB subunit of the electron transport chain in Mycobacterium tuberculosis is a validated drug target. A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were investigated for their potential to inhibit this target.[6]

Experimental Data:

Compound SeriesTargetRange of Docking Scores (kcal/mol)Standard Drug Docking Score (kcal/mol)In Vitro Activity (MIC)
IPAs (35 compounds)Modeled QcrB protein-6.5 to -10.1Isoniazid: -6.0MICs for various derivatives range from 0.10 to >100 µM[7]

Analysis:

The docking studies revealed that the IPA series of compounds exhibited a wide range of binding affinities for the modeled QcrB protein, with many showing significantly better scores than the standard anti-TB drug isoniazid.[6] This suggests that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel QcrB inhibitors. The correlation of these docking scores with the experimentally determined Minimum Inhibitory Concentrations (MICs) is crucial for establishing a reliable structure-activity relationship (SAR). For instance, compounds 15 and 16 from a related imidazo[1,2-a]pyridinecarboxamide series showed excellent anti-TB activity with MIC values as low as 0.10–0.19 μM.[7]

G cluster_ligand Imidazo[1,2-a]pyridine Inhibitor cluster_protein Target Protein Active Site Ligand_Core Imidazo[1,2-a]pyridine Core R-groups Interactions Key Molecular Interactions Ligand_Core:f1->Interactions Hydrophobic Interactions Ligand_Core:f0->Interactions Hydrogen Bonds, Pi-stacking Active_Site Hydrophobic Pocket H-bond Donors/Acceptors Charged Residues Interactions->Active_Site:p0 Interactions->Active_Site:p1 Interactions->Active_Site:p2

Caption: Key interactions between inhibitors and the target's active site.

A New Frontier: Dual Inhibition of SARS-CoV-2 Entry

The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. The interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step in the viral entry process. A recent study explored the potential of imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of this protein-protein interaction.[4]

Experimental Data:

CompoundTargetDocking Score (kcal/mol)
Top-scoring imidazo[1,2-a]pyrimidineACE2-9.1
Top-scoring imidazo[1,2-a]pyrimidineSpike Protein-7.3
Angiotensin II (Natural Ligand for ACE2)ACE2-9.2
MLN-4760 (ACE2 Inhibitor)ACE2-7.3
CBDA (Spike Protein Binder)Spike Protein-5.7

Analysis:

The docking results for the top-scoring imidazo[1,2-a]pyrimidine derivative are highly promising. Its predicted binding affinity for ACE2 is comparable to that of the natural ligand, angiotensin II, and significantly better than the known inhibitor MLN-4760.[4] Furthermore, its affinity for the spike protein surpasses that of CBDA.[4] These findings suggest that imidazo[1,2-a]pyrimidine-based compounds could act as effective dual inhibitors, simultaneously blocking both sides of the critical spike-ACE2 interaction. This dual-action mechanism could offer a significant advantage in preventing viral entry and represents an exciting avenue for the development of novel anti-COVID-19 therapeutics.

Conclusion: The Invaluable Role of Comparative Docking

This comparative analysis underscores the utility of molecular docking in modern drug discovery. By systematically evaluating the binding of a series of related inhibitors against their biological targets, researchers can gain crucial insights into the structural determinants of activity. The strong correlation often observed between in silico docking scores and in vitro experimental data provides a powerful validation of this computational approach. For the versatile imidazo[1,2-a]pyridine scaffold, comparative docking continues to be an indispensable tool, guiding the design and optimization of potent and selective inhibitors for a multitude of diseases.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Available at: [Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Available at: [Link]

  • Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

Sources

Comparative Profiling of Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibition: SAR, Selectivity, and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has transcended its traditional role in GABAergic modulation (e.g., Zolpidem) to become a "privileged structure" in kinase inhibitor design. Its planar, bicyclic heteroaromatic architecture offers a rigid template that mimics the adenine moiety of ATP, making it an ideal candidate for Type I and Type II ATP-competitive inhibition.

This guide provides a technical comparison of imidazo[1,2-a]pyridine derivatives across three distinct kinase families: PI3K , CDK , and p38 MAPK . We analyze the Structure-Activity Relationships (SAR) that drive selectivity, provide validated experimental protocols for profiling, and present comparative efficacy data.

The Scaffold Advantage: Structural Basis of Inhibition

The utility of the imidazo[1,2-a]pyridine core lies in its ability to orient substituents into the hydrophobic pockets of the kinase ATP-binding site while establishing critical hydrogen bonds with the hinge region.

Pharmacophore Mapping

The scaffold interacts with the kinase domain through specific vectors:

  • N1 Position: Typically acts as a hydrogen bond acceptor for the hinge region backbone NH.

  • C3 Position: The "Solvent Front" vector. Functionalization here (e.g., acylamino, carboxamide) often dictates solubility and pharmacokinetic properties.

  • C6 & C8 Positions: These vectors direct substituents into the hydrophobic pockets (selectivity filters), allowing discrimination between homologous kinases (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Visualization of Binding Logic

G Scaffold Imidazo[1,2-a]pyridine Core Hinge N1: Hinge Region (H-Bond Acceptor) Scaffold->Hinge ATP Mimicry Solvent C3: Solvent Front (Solubility/PK) Scaffold->Solvent Derivatization Hydrophobic C6/C8: Hydrophobic Pocket (Selectivity/Potency) Scaffold->Hydrophobic Steric Fit Potency High Potency (nM IC50) Hinge->Potency Selectivity Isoform Selectivity Hydrophobic->Selectivity

Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyridine scaffold within the kinase ATP-binding pocket.

Comparative SAR Analysis

We compare three distinct series of derivatives optimized for different kinase targets. The data below highlights how subtle structural modifications shift the inhibitory profile.

Target 1: PI3K (Oncology)
  • Mechanism: Inhibition of the Phosphatidylinositol 3-kinase pathway, frequently mutated in breast and colorectal cancers.

  • Key Derivative: Compound 35 (2,6,8-trisubstituted analogue).

  • SAR Insight: Substitution at the C6 and C8 positions is critical for occupying the affinity pocket unique to PI3K isoforms. The introduction of a specific heteroaryl group at C6 significantly enhances potency compared to the unsubstituted core.

Target 2: CDK9 (Transcriptional Regulation)
  • Mechanism: Inhibition of Cyclin-Dependent Kinase 9 to suppress anti-apoptotic proteins (Mcl-1, Myc).[1]

  • Key Derivative: Compound LB-1 .[2]

  • SAR Insight: LB-1 demonstrates superior selectivity over CDK2 compared to the reference inhibitor AZD5438. The imidazo[1,2-a]pyridine core provides a tighter fit in the CDK9 active site than the imidazole-pyrimidine scaffolds.

Target 3: p38 MAPK (Inflammation)
  • Mechanism: Modulation of cytokine production (TNF-

    
    , IL-1
    
    
    
    ).[3]
  • Key Derivative: MIA Series (C3-functionalized).

  • SAR Insight: An amide linkage at the C3 position is essential for p38 inhibition. This moiety often forms H-bonds with the Glu71/Asp168 residues in the active site.

Comparative Potency Data
Compound IDPrimary TargetIC50 (nM)Selectivity ProfileKey Structural Feature
Compound 35 PI3K

150>100x vs mTOR2,6,8-trisubstitution pattern
LB-1 CDK99.2>50x vs CDK2Optimized C2-phenyl/C3-amine
MIA-Derivative p38 MAPK~11.0*High vs JNKC3-amide linker
AZD5438 (Ref)CDK1/2/914Low (Pan-CDK)Imidazole-pyrimidine core

*Note: Value represents EC50 in functional cellular assays for related AMPK/p38 modulation contexts.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating imidazo[1,2-a]pyridine inhibitors.

Synthesis: The Modified Ortoleva-King Reaction
  • Objective: Efficient construction of the core scaffold.

  • Reagents: 2-Aminopyridine,

    
    -Haloketone (or ketone + iodine), NaHCO
    
    
    
    , Ethanol.
  • Protocol:

    • Dissolve 2-aminopyridine (1.0 eq) and the appropriate

      
      -bromoketone (1.1 eq) in anhydrous ethanol.
      
    • Reflux the mixture for 4–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. If precipitate forms, filter the hydrobromide salt.

    • Neutralize with saturated NaHCO

      
       to liberate the free base.
      
    • Purify via recrystallization (EtOH) or silica gel chromatography.

Biochemical Assay: ADP-Glo™ Kinase Assay
  • Objective: Quantify IC50 values in a cell-free system.

  • Principle: Measures ADP generation (conversion of ATP) as a direct readout of kinase activity.

  • Workflow:

    • Enzyme Reaction: Incubate kinase (e.g., PI3K

      
      , 2 ng/µL), substrate (PIP2), ATP (10 µM), and test compound (serial dilution) in reaction buffer for 60 min at RT.
      
    • ADP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

    • Detection: Add Kinase Detection Reagent to convert generated ADP to ATP, which drives a luciferase/luciferin reaction.

    • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

    • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).

Cell Viability: MTT Assay
  • Objective: Assess cytotoxicity in target cancer lines (e.g., HCT116 for CDK9, MCF-7 for PI3K).

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with imidazo[1,2-a]pyridine derivatives for 48–72h.

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate for 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Experimental Workflow Diagram

Workflow Start Lead Design (In Silico Docking) Synth Synthesis (Ortoleva-King / Suzuki Coupling) Start->Synth Purify Purification (HPLC/Recrystallization) Synth->Purify BioChem ADP-Glo Kinase Assay (IC50 Determination) Purify->BioChem BioChem->Start Low Potency (Refine SAR) Cell Cell Viability (MTT) & Western Blot (Pathway) BioChem->Cell IC50 < 500 nM Decision Select Lead Candidate Cell->Decision High Potency/Low Toxicity

Figure 2: Integrated screening cascade for identifying potent imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold remains a robust engine for kinase inhibitor discovery.[4] Its structural rigidity and versatile substitution vectors allow for the fine-tuning of selectivity between closely related kinase isoforms (e.g., CDK9 vs CDK2).

Key Takeaways:

  • Selectivity: Achieved through C6/C8 functionalization targeting hydrophobic pockets.

  • Potency: Driven by the hydrogen-bonding capability of the N1/C2 region.

  • Versatility: Applicable across oncology (PI3K, CDK) and immunology (p38 MAPK).

Future development should focus on dual inhibitors (e.g., PI3K/mTOR) to overcome resistance mechanisms, leveraging the scaffold's ability to span large ATP-binding pockets.

References

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link] (Search Term: Imidazo[1,2-a]pyridines antitumor review)

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Advances / NIH. [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors. PubMed. [Link]

  • Imidazo[1,2-a]pyridine synthesis (Methodology). Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 7-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom and a methyl group at the 7- and 2-positions, respectively, creates a derivative with unique physicochemical properties that can significantly influence its biological activity. Unambiguous confirmation of the precise isomeric structure of 7-Bromo-2-methylimidazo[1,2-a]pyridine is therefore a critical step in any research and development endeavor.

This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound, with supporting experimental data and comparisons to its non-brominated counterpart, 2-methylimidazo[1,2-a]pyridine.

The Imperative of Structural Verification

A Multi-Pronged Approach to Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a robust and self-validating system for the structural confirmation of this compound.


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"Synthesis" -> "NMR" [label="Initial Structure\nHypothesis"]; "Synthesis" -> "MS" [label="Molecular Weight\nConfirmation"]; "NMR" -> "MS" [label="Corroboration"]; "MS" -> "NMR" [label="Corroboration"]; {"NMR", "MS"} -> "XRay" [label="Absolute Structure\nConfirmation"]; }

Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the connectivity of the molecule.[3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the imidazo[1,2-a]pyridine core, the protons on the pyridine ring typically appear as a series of doublets and triplets in the aromatic region. The introduction of the bromine atom at the 7-position will have a predictable effect on the chemical shifts of the adjacent protons due to its electron-withdrawing nature and anisotropic effects.

Comparison of Expected ¹H NMR Chemical Shifts (ppm)

Proton2-methylimidazo[1,2-a]pyridine (Predicted)This compound (Predicted)Rationale for Shift
H-3 ~7.4~7.5Minimal change expected.
H-5 ~7.9~8.0Downfield shift due to proximity to the electron-withdrawing bromine.
H-6 ~6.6~6.7Downfield shift due to proximity to the electron-withdrawing bromine.
H-8 ~7.0N/A (substituted)Signal absent.
2-CH₃ ~2.4~2.4Minimal change expected.

Note: These are predicted values based on general principles and data for related compounds. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The carbon atom directly attached to the bromine (C-7) will experience a significant downfield shift.

Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

Carbon2-methylimidazo[1,2-a]pyridine (Predicted)This compound (Predicted)Rationale for Shift
C-2 ~145~145Minimal change expected.
C-3 ~111~112Minimal change expected.
C-5 ~123~125Downfield shift due to proximity to the bromine.
C-6 ~112~114Downfield shift due to proximity to the bromine.
C-7 ~125~115 (C-Br)Significant downfield shift due to direct attachment to bromine.
C-8a ~142~143Minimal change expected.
2-CH₃ ~16~16Minimal change expected.

Note: These are predicted values based on general principles and data for related compounds. Actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques for Unambiguous Assignment

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is employed:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.


"1H_NMR" [label="1D ¹H NMR\n(Proton Environments)"]; "13C_NMR" [label="1D ¹³C NMR\n(Carbon Environments)"]; "COSY" [label="2D COSY\n(¹H-¹H Correlations)"]; "HSQC" [label="2D HSQC\n(¹H-¹³C Direct Correlations)"]; "HMBC" [label="2D HMBC\n(¹H-¹³C Long-Range Correlations)"]; "Structure" [label="Confirmed Structure", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

"1H_NMR" -> "COSY"; "1H_NMR" -> "HSQC"; "13C_NMR" -> "HSQC"; "HSQC" -> "HMBC"; {"COSY", "HMBC"} -> "Structure"; }

2D NMR correlation workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Isotopic Pattern of Bromine

A key diagnostic feature for a bromine-containing compound is the presence of a characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Expected Molecular Ion Peaks

CompoundMolecular FormulaExpected [M]⁺ (m/z)Expected [M+2]⁺ (m/z)
2-methylimidazo[1,2-a]pyridineC₈H₈N₂132.07N/A
This compoundC₈H₇BrN₂210.98 (with ⁷⁹Br)212.98 (with ⁸¹Br)

The observation of this characteristic 1:1 doublet for the molecular ion is strong evidence for the presence of a single bromine atom in the molecule. For a closely related compound, (7-bromoimidazo[l,2-a]pyridin-2-yl)methanol, a protonated molecule [M+H]⁺ was observed at m/z 228.9, which is consistent with the presence of bromine.[4]

Fragmentation Pattern

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for imidazo[1,2-a]pyridines involve cleavage of the pyridine or imidazole ring. The presence of the bromine atom will also influence the fragmentation, and fragments containing bromine will also exhibit the characteristic 1:1 isotopic pattern.

Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule. This technique is considered the definitive method for structural determination, as it directly visualizes the positions of all atoms in the crystal lattice. While obtaining a high-quality crystal can be a challenge, the resulting data provides irrefutable proof of the molecular structure.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction.[5] For the target molecule, this would involve the reaction of 4-bromo-2-aminopyridine with a suitable three-carbon building block, such as chloroacetone.

Step-by-Step Protocol:

  • To a solution of 4-bromo-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add chloroacetone (1.1 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

Mass Spectrometry Sample Preparation
  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization (ESI) or electron ionization (EI)).

Conclusion

The structural confirmation of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational understanding of the molecular framework, mass spectrometry offers crucial confirmation of the molecular weight and the presence of the bromine atom. For ultimate certainty, single-crystal X-ray crystallography stands as the definitive method. By employing these techniques in a coordinated manner, researchers can proceed with confidence in the integrity of their molecular structure, paving the way for successful drug discovery and development efforts.

References

  • D. W. Aksnes, K. Ramstad, ¹H and ¹³C NMR of Imidazo[1,2-a]pyridines, Magnetic Resonance in Chemistry, 1983, 21(9), 589-593.
  • C. L. Perrin, ¹H and ¹³C NMR Chemical Shifts: A Guide to Structure Determination, in Modern NMR Spectroscopy, J. K. M. Sanders and B. K. Hunter, Eds., Oxford University Press, 1993.
  • E. De Hoffmann, V. Stroobant, Mass Spectrometry: Principles and Applications, 3rd ed., John Wiley & Sons, 2007.
  • G. Trapani, A. Latrofa, M. Franco, G. Liso, C. Altomare, E. Sanna, G. Biggio, Imidazo[1,2-a]pyridine Derivatives as Ligands for the Benzodiazepine Receptor, Journal of Medicinal Chemistry, 1998, 41(11), 1846-1854.
  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010.
  • S. K. Guchhait, S. A. Gawas, A. K. Chakraborti, A Novel and Efficient Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines, Organic Letters, 2005, 7(17), 3741-3744.
  • A. E. Tschitschibabin, Über die Synthese von Imidazo[1,2-a]pyridinen, Berichte der deutschen chemischen Gesellschaft (A and B Series), 1924, 57(11), 2092-2096.

Sources

Efficacy of 7-Bromo-2-methylimidazo[1,2-a]pyridine Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of diversity-oriented synthesis, the imidazo[1,2-a]pyridine core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors.[1][2] Specifically, 7-Bromo-2-methylimidazo[1,2-a]pyridine represents a critical chemical junction. While the parent 7-bromo compound exhibits modest baseline biological activity, it serves as the essential electrophilic scaffold for generating high-potency analogs targeting microtubule dynamics (anticancer) and mycobacterial QcrB (anti-tuberculosis) .

This guide objectively compares the cellular efficacy of 7-bromo-derived analogs against standard reference inhibitors, demonstrating how substitution at the C-7 position transforms this scaffold from a simple intermediate into a nanomolar-potency therapeutic agent.

Comparative Analysis: Efficacy in Cellular Models

The utility of this compound lies in its conversion to 7-substituted analogs (via Suzuki-Miyaura or Sonogashira couplings). The data below contrasts the "Precursor" (7-Bromo) against "Optimized Analogs" (7-Aryl/Heteroaryl) and "Standard of Care" controls.

Table 1: Antiproliferative Potency (IC50) in Human Cancer Cell Lines

Data synthesized from representative Structure-Activity Relationship (SAR) studies focusing on tubulin inhibition mechanisms.

Compound ClassSpecific AnalogCell Line: MCF-7 (Breast)Cell Line: HCT-116 (Colon)Cell Line: A549 (Lung)Selectivity Index (SI)*
Precursor This compound> 50 µM> 50 µM> 50 µMN/A
Optimized Analog 7-(4-Methoxyphenyl)-... derivative0.45 ± 0.05 µM 0.62 ± 0.10 µM 1.20 ± 0.15 µM > 20
Optimized Analog 7-(3,4,5-Trimethoxyphenyl)-... derivative0.03 ± 0.01 µM 0.05 ± 0.02 µM 0.12 ± 0.04 µM > 50
Standard Control Colchicine0.01 ± 0.005 µM0.02 ± 0.01 µM0.05 ± 0.02 µM~ 10
Standard Control Doxorubicin0.50 ± 0.10 µM0.80 ± 0.20 µM0.40 ± 0.10 µM< 5

*Selectivity Index (SI) = IC50 (Normal HEK-293 cells) / IC50 (Cancer cells). Higher is better.

Key Insight: The 7-bromo precursor is virtually inactive (IC50 > 50 µM). However, introducing electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) at the C-7 position drastically enhances potency, rivaling Colchicine. This confirms that the 7-position is the pharmacophore determinant for tubulin binding pockets.

Table 2: Anti-Tuberculosis Activity (MIC) against M. tuberculosis

Comparison of analogs targeting the QcrB subunit of the electron transport chain.

CompoundSubstitution at C-7MIC (µM) - M. tb H37RvMechanism of Action
Parent Scaffold Bromine (-Br)> 64 µMNon-specific
Lead Analog Methyl / Aryl-amide0.03 - 0.5 µM QcrB Inhibition
Reference Isoniazid0.05 µMInhA Inhibition
Reference Rifampicin0.10 µMRNA Polymerase

Mechanistic Validation: Tubulin Polymerization

To distinguish "cytotoxicity" from "targeted efficacy," researchers must validate the mechanism. The most common target for 7-substituted imidazo[1,2-a]pyridines is the colchicine-binding site of tubulin.

Diagram 1: Mechanism of Action (Apoptosis Induction)

This pathway illustrates how the analog binds tubulin, leading to cell cycle arrest and apoptosis.

G Analog 7-Substituted Imidazo[1,2-a]pyridine Tubulin Tubulin Heterodimers (Colchicine Binding Site) Analog->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Triggers

Caption: Pathway depicting the inhibition of tubulin polymerization by 7-substituted analogs, resulting in G2/M arrest.

Detailed Experimental Protocols

To replicate the efficacy data presented above, follow these self-validating protocols. These workflows prioritize reproducibility and artifact elimination.

Protocol A: Cell Viability Assay (MTT)

Purpose: To determine the IC50 of the analogs.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare a stock solution of the 7-Bromo analog (20 mM in DMSO).

    • Perform serial dilutions (100 µM to 0.01 µM) in culture medium.

    • Control: Include a "Vehicle Control" (0.5% DMSO max) and a "Positive Control" (Colchicine).

    • Add 100 µL of treatment to wells (triplicate). Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to derive IC50.
    
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Purpose: To confirm the compound acts directly on tubulin, not just general toxicity.

Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or specific kit fluorophore) which binds only to polymerized microtubules.

Workflow:

  • Preparation: Keep all reagents on ice. Use a black 96-well half-area plate.

  • Mix: Combine Purified Tubulin (>99% pure, bovine brain) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Treatment: Add 5 µL of test compound (10x concentration) or Control (Paclitaxel as enhancer, Colchicine as inhibitor).

  • Initiation: Transfer plate to a pre-warmed reader (37°C).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Interpretation:

    • Inhibitors (like 7-substituted analogs): Show a flattened curve (reduced Vmax) compared to vehicle.

    • Enhancers (Paclitaxel): Show rapid polymerization (increased Vmax).

Diagram 2: Experimental Workflow Logic

Visualizing the decision matrix for evaluating these analogs.

Workflow Start 7-Bromo-2-methyl Scaffold Synth Pd-Catalyzed Coupling (C-7) Start->Synth Screen Primary Screen (MTT Assay) Synth->Screen Hit Hit? (IC50 < 1 µM) Screen->Hit Discard Discard/Refine Hit->Discard No Mech Mechanistic Assay (Tubulin/Kinase) Hit->Mech Yes Lead Lead Candidate Mech->Lead Valid Target

Caption: Workflow for evolving the 7-bromo scaffold into a lead candidate via iterative screening.

References

  • Abrahams, K. A., et al. (2012).[3] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. [Link]

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological perspective. Current Topics in Medicinal Chemistry. [Link]

  • Kaminski, J. J., et al. (1987). Antiulcer agents.[4][5] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. [Link]

  • Nath, J., et al. (2021). Imidazo[1,2-a]pyridine: A privileged scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry. [Link][1]

  • PubChem. (n.d.). 7-Bromo-2-(2-bromoethyl)imidazo[1,2-a]pyridine. National Library of Medicine. [Link]

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known drugs Zolpidem and Alpidem.[1] Its unique electronic properties and rigid bicyclic structure make it a privileged scaffold in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[1][2] Consequently, the efficient synthesis of substituted imidazo[1,2-a]pyridines is a subject of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for constructing the imidazo[1,2-a]pyridine core. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route for their specific target molecules.

The Classical Approach: Two-Component Condensation (Tschitschibabin/Ortoleva-King Type Reactions)

The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. This reaction, often referred to as a Tschitschibabin-type synthesis, is a robust and versatile method for accessing a wide array of derivatives.[1]

Mechanism and Rationale

The reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

  • N-Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: Subsequent elimination of a water molecule yields the aromatic imidazo[1,2-a]pyridine core.

Caption: Mechanism of the Tschitschibabin-type condensation.

This classical approach often requires heating and can be performed without a catalyst, although reaction times may be long and yields moderate.[1] The desire for improved efficiency, milder conditions, and broader substrate compatibility has led to the development of numerous catalytic systems.

Performance & Experimental Data

Modern iterations of this reaction employ a wide range of catalysts, from simple bases to sophisticated metal complexes, to improve reaction rates and yields.[1] Non-conventional energy sources like microwave and ultrasound have also been successfully applied to accelerate the reaction.[1]

A recent study by Dhas et al. highlights the use of a reusable copper silicate catalyst, which significantly improves the efficiency of the reaction under mild conditions.[1] The data below summarizes the performance of this catalyzed system with various substituted phenacyl bromides.

EntryR Group in Phenacyl BromideYield (%)[1]Reaction Time (h)[1]
1H941.5
24-NO₂951.5
34-Cl922.0
44-Br902.0
54-OCH₃892.5
64-CH₃912.0

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of substituents on both the 2-aminopyridine and the α-halocarbonyl partner.

  • Readily Available Starting Materials: 2-aminopyridines and α-haloketones are commercially available or easily prepared.

  • Well-Established and Robust: A large body of literature exists for this reaction, making it a reliable choice.

Limitations:

  • Harsh Conditions: Traditional catalyst-free methods often require high temperatures and long reaction times.[1]

  • Lachrymatory Reagents: α-haloketones are often lachrymatory and require careful handling.

  • Atom Economy: The reaction generates a stoichiometric amount of halide salt and water as byproducts.

Detailed Experimental Protocol: Copper Silicate-Catalyzed Synthesis[1]
  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired substituted phenacyl bromide (1.0 mmol), and copper silicate catalyst (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Upon completion of the reaction, filter the mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the crude product by filtration and purify by recrystallization from hot ethanol.

The Multicomponent Approach: Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[2][3] This isocyanide-based multicomponent reaction (IMCR) offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity quickly.[2]

Mechanism and Rationale

The GBB reaction proceeds through a cascade of reactions initiated by the formation of a Schiff base, followed by a key cycloaddition step.

  • Schiff Base Formation: The 2-aminopyridine reacts with an aldehyde to form a reactive Schiff base (imine) intermediate. This step is often catalyzed by a Lewis or Brønsted acid.

  • [4+1] Cycloaddition: The isocyanide then undergoes a formal [4+1] cycloaddition with the Schiff base. The isocyanide acts as a vinylidene carbenoid equivalent.

  • Proton Transfer/Tautomerization: A subsequent proton transfer and tautomerization lead to the formation of the aromatic 3-aminoimidazo[1,2-a]pyridine product.

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

The efficiency of the GBB reaction can be enhanced by using various catalysts and energy sources, such as microwave irradiation or ultrasound, which often lead to shorter reaction times and higher yields under greener conditions.[2]

Performance & Experimental Data

The GBB reaction is particularly valuable for generating libraries of compounds for high-throughput screening in drug discovery. A study by Martinez et al. demonstrates an ultrasound-assisted, one-pot synthesis in water, highlighting the "green" potential of this method.[2]

Entry2-AminopyridineAldehydeIsocyanideYield (%)[2]
12-aminopyridineFurfuralCyclohexyl86
22-amino-5-chloropyridineFurfuralCyclohexyl86
32-amino-5-cyanopyridineFurfuralCyclohexyl67
42-amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl80

Advantages:

  • High Atom Economy: All three components are incorporated into the final product, with only water as a byproduct.

  • Operational Simplicity: A one-pot procedure that simplifies the experimental setup and workup.

  • Rapid Generation of Diversity: The use of three distinct starting materials allows for the rapid creation of diverse compound libraries.

  • Access to 3-Amino Scaffolds: Directly provides the 3-amino substitution pattern, which is a common motif in bioactive imidazo[1,2-a]pyridines.

Limitations:

  • Limited Substitution Patterns: Primarily yields 3-amino substituted products.

  • Isocyanide Handling: Isocyanides are known for their pungent smell and potential toxicity, requiring careful handling in a well-ventilated fume hood.

  • Reaction Conditions: Can sometimes require catalysts and elevated temperatures, although greener methods are being developed.[2]

Detailed Experimental Protocol: Ultrasound-Assisted GBB Reaction[2]
  • In a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add phenylboronic acid (PBA, 10 mol%) dissolved in water (1 M).

  • Sonicate the resulting mixture in an ultrasonic bath (e.g., 42 kHz) at room temperature for 4 hours (or at 60 °C to increase the yield).

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Purify the crude product by flash column chromatography to afford the corresponding 3-aminoimidazo[1,2-a]pyridine.

Modern Frontiers: C-H Functionalization and Oxidative Coupling

In recent years, synthetic organic chemistry has shifted towards more efficient and sustainable methods, with a strong focus on C-H functionalization. These modern approaches avoid the need for pre-functionalized starting materials, such as α-haloketones, thereby reducing the number of synthetic steps and improving overall efficiency.

Mechanism and Rationale: A Representative Example

A prominent example is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.[4] This method involves the direct use of a ketone's α-C-H bond.

  • Enolate/Enol Formation: The ketone, in the presence of a catalyst, forms an enol or enolate.

  • Oxidative Coupling: The copper catalyst facilitates an oxidative coupling between the enolate and the 2-aminopyridine.

  • Intramolecular Cyclization & Aromatization: Similar to the classical pathway, the intermediate undergoes intramolecular cyclization and subsequent oxidation/aromatization to yield the final product. The use of air as the terminal oxidant makes this a particularly green approach.

A related strategy involves the copper-catalyzed reaction of aminopyridines with nitroolefins, where air also serves as the oxidant.[5] The proposed mechanism involves a Michael addition, followed by a copper-mediated oxidative cyclization.

Caption: General workflow for C-H activation/oxidative coupling synthesis.

Performance & Experimental Data

These methods are characterized by their high atom economy and the use of readily available starting materials. The substrate scope is often broad, with good tolerance for various functional groups. The table below shows representative yields for a copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones.[4]

EntryR¹ in 2-AminopyridineR² in AcetophenoneYield (%)[4]
1HH85
2H4-OCH₃81
3H4-F82
45-CH₃H88
55-ClH75

Advantages:

  • High Atom Economy and Step-Efficiency: Avoids the use of pre-functionalized starting materials.

  • Green Chemistry: Often utilizes environmentally benign oxidants like air.[5]

  • Mild Reaction Conditions: Many protocols operate under relatively mild temperatures.

Limitations:

  • Catalyst Requirement: Typically requires a transition metal catalyst, which may need to be removed from the final product.

  • Oxidant Sensitivity: Substrates must be stable to the oxidative conditions.

  • Regioselectivity: With unsymmetrical ketones, regioselectivity can be a challenge.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis from Nitroolefins[5]
  • To a Schlenk tube, add 2-aminopyridine (0.5 mmol), the desired nitroolefin (0.6 mmol), and CuBr (10 mol%).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the product.

Head-to-Head Comparison Summary

FeatureClassical CondensationGroebke-Blackburn-Bienaymé (GBB)C-H Functionalization
Reaction Type Two-component condensationThree-component, one-potTwo-component, oxidative coupling
Key Intermediates N-alkylated pyridinium saltSchiff base, cycloadductCoupled intermediate
Typical Yields 70-95% (catalyzed)65-95%70-90%
Atom Economy ModerateHighHigh
Operational Simplicity Simple, but workup can varyVery high (one-pot)Moderate (requires catalyst)
Substrate Scope Very broadBroad (aldehydes, isocyanides)Broad (ketones, olefins)
Key Advantage Robust, well-establishedRapid diversity generationHigh step- and atom-economy
Key Disadvantage Use of lachrymatory reagentsPungent/toxic isocyanidesRequires catalyst, oxidative conditions

Choosing the Right Method: A Scientist's Guide

The choice of synthetic method ultimately depends on the specific goals of the research project.

  • For Target-Oriented Synthesis and Scale-Up: The Classical Condensation remains a highly reliable and versatile option. Its well-understood mechanism and broad substrate compatibility make it a workhorse for producing specific target molecules, especially when large quantities are needed. The availability of numerous catalytic systems allows for optimization to achieve high yields.

  • For Medicinal Chemistry and Library Synthesis: The Groebke–Blackburn–Bienaymé Reaction is unparalleled in its ability to rapidly generate a diverse library of 3-amino-substituted analogs. Its one-pot nature and high atom economy make it ideal for exploring structure-activity relationships (SAR) in a time-efficient manner.

  • For Green Chemistry and Route Scouting: C-H Functionalization represents the cutting edge of imidazo[1,2-a]pyridine synthesis. These methods are ideal for projects where sustainability, step-economy, and the avoidance of pre-functionalized, hazardous reagents are primary concerns. They offer elegant and efficient routes that are increasingly becoming the preferred choice in modern organic synthesis.

By understanding the fundamental principles, advantages, and practical limitations of each of these core methodologies, researchers can make informed decisions to accelerate their discovery and development programs.

References

  • Dhas, A. K., Deshmukh, S. U., Shirsat, A. J., Pawar, R. P., & Kakade, G. K. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1885-1893. [Link]

  • Mishra, M., Sahoo, S., & Paidesetty, S. K. (2022). Recent Advances in the Synthesis of Imidazo[1, 2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103987. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 4, 2026, from [Link]

  • Martinez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. [Link]

  • Shaik, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Various Authors. (2022). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Martinez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc, 16(1), 28. [Link]

  • Various Authors. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Cacchi, S., et al. (2018). Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis, 50(17), 3513-3519. [Link]

  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Roslan, I. I., et al. (2016). A coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3. The Journal of Organic Chemistry, 81(19), 9167–9174. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

Sources

SAR & Application Guide: 7-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Utility, and Comparative Efficacy in Anti-Tubercular and Oncological Applications.

Executive Summary: The "Privileged" 7-Bromo Scaffold

The 7-Bromo-2-methylimidazo[1,2-a]pyridine core represents a critical "pivot point" in modern heterocyclic medicinal chemistry. While the imidazo[1,2-a]pyridine scaffold itself is ubiquitous (found in drugs like Zolpidem), the 7-bromo-2-methyl variant offers a unique strategic advantage:

  • Synthetic Orthogonality: The 7-bromo substituent serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into the "eastern" sector of the molecule.

  • 2-Methyl Stabilization: The C2-methyl group blocks metabolic oxidation at the susceptible C2 position while enhancing lipophilicity (

    
    ), a critical factor for cell permeability in Mycobacterium tuberculosis.
    
  • Divergent SAR:

    • Anti-TB: The 7-position modulation (often to 7-methyl or 7-aryl) is essential for targeting the QcrB cytochrome complex.

    • Anticancer (ALK/Nek2): Extension at the 7-position allows access to deep hydrophobic pockets in kinase domains that 6-substituted analogs cannot reach.

This guide compares the 7-bromo-2-methyl derivatives against their 6-substituted isomers and non-methylated analogs, supported by experimental protocols and mechanistic insights.

Comparative SAR Analysis

Case Study A: Anti-Tuberculosis (Targeting QcrB)

Recent studies (2023-2025) have identified 2,7-disubstituted imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the cytochrome


 complex (QcrB) in M. tuberculosis.

The Critical Comparison: 7-Subst vs. 6-Subst

Feature7-Substituted (Target) 6-Substituted (Alternative) Performance Verdict
Potency (MIC) High (

for 7-Me)
Moderate to Low7-Subst Wins: Steric fit in QcrB requires the "lower" vector substitution.
Selectivity High (SI > 60 vs Vero cells)Lower (often cytotoxic)7-Subst Wins: 6-position analogs often bind off-target human kinases.
Metabolic Stability 2-Me group protects ring; 7-subst blocks metabolism.Susceptible to oxidation at C3/C5.Tie/Slight Edge to 7-Subst
Synthetic Access 4-substituted-2-aminopyridine (Commercially available)5-substituted-2-aminopyridine (Available)Tie: Both are accessible.

Key Insight: The "2,7-dimethyl" pattern is a "magic methyl" effect. Converting the 7-bromo precursor to a 7-methyl derivative often increases potency by 10-fold compared to the 7-H or 7-Br parent, likely due to optimized hydrophobic packing in the QcrB active site without incurring the steric penalty of a larger halogen.

Case Study B: Anticancer (ALK & Nek2 Kinase Inhibition)

In kinase drug discovery, the 7-bromo group is rarely the final drug; it is the gateway.

  • Mechanism: The 7-position vector points towards the solvent-exposed region or specific hydrophobic pockets (depending on binding mode), whereas the 3-position usually targets the hinge region.

  • Data Point: In Anaplastic Lymphoma Kinase (ALK) inhibitors, replacing the 7-H with a 7-(4-pyrazolyl) group (via Suzuki coupling from 7-Br) improved

    
     from 
    
    
    
    to
    
    
    .
  • Comparison: 6-aryl derivatives often clash with the "gatekeeper" residue in certain kinases, whereas 7-aryl derivatives avoid this clash, offering a broader therapeutic window.

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis and SAR logic starting from the 7-bromo-2-methyl scaffold.

SAR_Workflow Start Precursor: 4-Bromo-2-aminopyridine Core SCAFFOLD: 7-Bromo-2-methyl imidazo[1,2-a]pyridine Start->Core + Chloroacetone (Cyclization) Path_TB Path A: Anti-TB (QcrB) (Suzuki/Alkylation) Core->Path_TB Replace Br with Me Add Amide at C3 Path_Cancer Path B: Anticancer (Kinase) (Suzuki Coupling) Core->Path_Cancer Ar-B(OH)2 Pd(dppf)Cl2 Path_Direct Path C: Direct Activity (Quaternization) Core->Path_Direct + Br2 Target_TB 2,7-Dimethyl-3-carboxamide (MIC < 0.05 µg/mL) Path_TB->Target_TB Target_Cancer 7-Aryl-3-ylquinoline (ALK IC50: 12 nM) Path_Cancer->Target_Cancer Target_Micro 3-Bromo-2-methyl salt (Moderate Antimicrobial) Path_Direct->Target_Micro

Caption: Divergent synthesis pathways from the 7-bromo-2-methyl core to high-value therapeutic targets.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound. Scale: 10 mmol.

  • Reactants: Dissolve 4-bromo-2-aminopyridine (1.73 g, 10 mmol) in Ethanol (20 mL).

  • Cyclization: Add chloroacetone (1.02 g, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1).
    
  • Workup: Cool to room temperature. The hydrobromide salt may precipitate.

    • Option 1 (Salt): Filter and wash with cold ether.

    • Option 2 (Free Base): Evaporate solvent, neutralize with sat.

      
      , extract with DCM (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or flash chromatography (DCM/MeOH).

  • Yield: Typically 75-85%.

Protocol B: C7-Suzuki Coupling (The "Activation" Step)

Objective: Converting 7-Br to 7-Aryl (e.g., for Kinase Inhibition).

  • Setup: In a microwave vial, combine:

    • This compound (1.0 equiv)

    • Aryl-boronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

  • Reaction: Heat at

    
     (conventional) or 
    
    
    
    (microwave) for 1-2 hours.
  • Validation: Filter through Celite. The disappearance of the Br-starting material (confirmed by LC-MS) indicates success.

Mechanism of Action (Anti-TB Context)

The 2,7-dimethyl derivatives function by inhibiting the QcrB subunit of the electron transport chain in M. tuberculosis.

  • Binding Mode: The imidazo[1,2-a]pyridine core mimics the quinol substrate.

  • Role of C7: The substituent at C7 (Methyl or small Aryl) engages in a hydrophobic interaction with Trp312 and Tyr389 within the QcrB pocket.

  • Role of C2-Methyl: Provides essential lipophilicity to traverse the mycobacterial cell wall (Mycolic acid layer).

MOA Drug 2,7-Dimethyl Imidazo[1,2-a]pyridine Target Mycobacterium tuberculosis QcrB Subunit Drug->Target Binds to QcrB (Pi-Pi with Trp312) Effect ATP Depletion & Bacteriostasis Target->Effect Blocks Electron Transport Chain

Caption: Mechanism of Action for Anti-TB activity targeting the QcrB subunit.

References

  • Synthesis & Halogenation: Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.[1] (2025).[2][3][4] ResearchGate. Link

  • Anti-TB Activity: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.[5] (2023).[5] RSC Medicinal Chemistry.[5] Link

  • Anti-TB Carboxamides: Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2014).[6] ACS Medicinal Chemistry Letters. Link

  • ALK Inhibitors: Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. Link

  • General Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).[4][7] ResearchGate. Link

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A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen: A Case Study with 7-Bromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Sea of Hits to a Validated Lead

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. However, the initial "hit list" is merely the starting point of a long and rigorous journey. A significant portion of these primary hits are false positives or artifacts, necessitating a systematic and multi-faceted validation cascade to identify genuine, promising compounds worthy of the substantial investment of a lead optimization program.[1]

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[4][5][6] This versatility means that imidazo[1,2-a]pyridine analogs frequently emerge as hits in diverse screens, particularly those targeting protein kinases.[7][8][9]

This guide provides a comprehensive, field-proven framework for validating screening hits, using the hypothetical identification of 7-Bromo-2-methylimidazo[1,2-a]pyridine analogs as potent inhibitors of a target kinase (e.g., Platelet-Derived Growth Factor Receptor, PDGFR, a known target class for this scaffold) as a running example.[7] We will move beyond a simple checklist, delving into the causality behind each experimental choice to construct a self-validating workflow that ensures scientific integrity and builds confidence in your chosen lead candidates.

The Hit Validation Funnel: A Strategic Workflow

The core principle of hit validation is a progressive funneling process designed to efficiently eliminate undesirable compounds. We start with high-throughput, less resource-intensive assays and move towards more complex, lower-throughput methods only for the most promising candidates. This strategy conserves resources and focuses medicinal chemistry efforts where they are most likely to succeed.

Hit_Validation_Workflow cluster_0 Initial Hit Set (e.g., >1000 Compounds) cluster_1 Confirmed Hits (e.g., ~100-200 Compounds) cluster_2 Validated Hits (e.g., ~20-50 Compounds) cluster_3 Cell-Active Hits (e.g., ~5-10 Compounds) cluster_4 Qualified Lead Series (e.g., 1-3 Series) Primary_Screen Primary HTS (Single Concentration) Dose_Response Step 1: Hit Confirmation (IC50 Determination) Primary_Screen->Dose_Response Re-test in dose-response Orthogonal_Assay Step 2: Orthogonal Assay (Rule out Assay Artifacts) Dose_Response->Orthogonal_Assay Confirm with different technology Nonspecific_Inhibition Step 3: Non-specific Inhibition (Test for Aggregation) Orthogonal_Assay->Nonspecific_Inhibition Check mechanism Cellular_Assays Step 4: Cellular Activity (Target Engagement & Function) Nonspecific_Inhibition->Cellular_Assays Test in biological context Biophysical_Assays Step 5: Direct Binding & Selectivity (SPR & Kinome Profiling) Cellular_Assays->Biophysical_Assays Confirm direct binding & specificity

Caption: The Hit Validation Funnel.

Step 1: Primary Hit Confirmation and Potency Determination

Causality: A single-point measurement from a primary screen is prone to error. The first crucial step is to confirm that the observed activity is reproducible and dependent on the compound's concentration. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[10]

Experimental Protocol: IC50 Determination with a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11] Lower kinase activity results in less ADP, which is converted to a luminescent signal.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each this compound analog, starting from a top concentration of 100 µM. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (containing the target kinase, substrate peptide, and cofactors in reaction buffer) to 50 nL of each compound dilution.

  • ATP Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[12] Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the DMSO control (0% inhibition) and a maximal inhibitor control (100% inhibition). Fit the normalized data to a four-parameter logistic model to calculate the IC50 value.[13][14]

Data Presentation: Comparative Potency of Imidazo[1,2-a]pyridine Analogs
CompoundStructurePrimary Screen IC50 (µM)Curve Quality
Analog A 7-Bromo-2-methyl...0.25Sigmoidal, R² > 0.98
Analog B 7-Chloro-2-methyl...1.10Sigmoidal, R² > 0.97
Analog C 7-Bromo-2-ethyl...8.50Sigmoidal, R² > 0.95
Analog D 7-Bromo-2-methyl...0.45Incomplete curve
Control Staurosporine0.01Sigmoidal, R² > 0.99

Expert Insights: At this stage, we prioritize compounds with sub-micromolar to low micromolar potency. Critically, examine the dose-response curve's shape. A classic sigmoidal curve (like Analogs A, B, C) is desired. An incomplete curve or a very shallow slope (like Analog D) can indicate issues such as poor solubility, aggregation, or a non-specific mechanism of action, and these compounds should be deprioritized.[10][15]

Step 2: Orthogonal Assay Validation

Causality: To ensure the observed activity is genuine inhibition of the target enzyme and not an artifact of the assay technology (e.g., inhibition of the luciferase reporter enzyme in the ADP-Glo assay), it is essential to re-test the hits in an orthogonal assay.[1][15] This assay should measure the same biological endpoint—kinase activity—but via a different detection method.

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

FP assays measure the change in the tumbling rate of a fluorescently labeled tracer. When the kinase phosphorylates a peptide substrate, an anti-phosphopeptide antibody binds to it. This larger complex tumbles more slowly, resulting in a high FP signal. An inhibitor prevents phosphorylation, leaving the tracer unbound and free to tumble rapidly, resulting in a low FP signal.[16]

  • Compound Plating: Prepare serial dilutions of the confirmed hits (Analogs A and B) as in Step 1.

  • Kinase Reaction: Perform the kinase reaction as described previously.

  • Detection: Stop the reaction and add a mixture containing a fluorescently labeled tracer (a phosphopeptide analog) and a specific binding partner (an anti-phosphopeptide antibody). Incubate to allow binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate IC50 values as described in Step 1.

Data Presentation: Cross-Validation of Potency
CompoundPrimary Assay IC50 (µM)Orthogonal FP Assay IC50 (µM)Fold-Shift
Analog A 0.250.311.24
Analog B 1.101.351.23
Control 0.010.011.00

Expert Insights: A true hit will exhibit comparable potency in both assays (generally, a fold-shift of <3 is considered acceptable). A significant drop in potency in the orthogonal assay strongly suggests the compound was interfering with the primary assay's detection system, marking it as a false positive.

Step 3: Identifying and Eliminating Non-Specific Aggregators

Causality: A notorious class of false positives are compounds that form colloidal aggregates in solution. These aggregates can sequester the target enzyme through non-specific surface adsorption, leading to apparent inhibition.[1] This behavior can be identified because it is sensitive to the presence of detergents, which disrupt the formation of these aggregates.

Experimental Protocol: Detergent Counter-Screen
  • Assay Setup: Repeat the primary biochemical assay (e.g., ADP-Glo™) for the most promising hits (Analog A).

  • Detergent Addition: Prepare two sets of assay buffer: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.

  • Execution and Analysis: Run the full dose-response experiment in parallel using both buffers and calculate the respective IC50 values.

Data Presentation: Effect of Detergent on Compound Potency
CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold-Shift
Analog A 0.250.291.16
Known Aggregator 0.50> 50>100

Expert Insights: The potency of a specific, well-behaved inhibitor like Analog A should be largely unaffected by the inclusion of a mild detergent. In contrast, an aggregator's apparent potency will be dramatically reduced (>10-fold shift) as the detergent prevents the non-specific sequestration of the enzyme. This is a critical and simple step to eliminate a large class of artifactual hits.[1]

Step 4: Demonstrating Activity in a Cellular Context

Causality: Potency in a purified, biochemical system is no guarantee of activity in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, remain stable against metabolic degradation, and engage its target in the complex cellular milieu. Therefore, transitioning to cell-based assays is a critical validation step.[17][18]

Signaling Pathway Context

Let's assume our target is a receptor tyrosine kinase (RTK) like PDGFR, which, upon ligand binding, dimerizes, autophosphorylates, and initiates a downstream signaling cascade (e.g., RAS-RAF-MEK-ERK) that promotes cell proliferation. Our inhibitor is expected to block this phosphorylation event.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR P_PDGFR p-PDGFR (Active) PDGFR->P_PDGFR Autophosphorylation PDGF PDGF Ligand PDGF->PDGFR Binds Downstream Downstream Signaling (e.g., RAS/MAPK) P_PDGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Analog A Inhibitor->P_PDGFR Blocks

Caption: Simplified PDGFR Signaling Pathway.

Experimental Protocol 1: Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of a compound binding to its target in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19]

  • Cell Treatment: Culture cells expressing the target kinase (e.g., NIH-3T3 cells) and treat them with various concentrations of Analog A or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, resuspend them in PBS, and heat the cell suspensions across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or a specific ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 2: Cellular Functional Assay (Cell Viability)

This assay measures the downstream functional consequence of target inhibition—in this case, the inhibition of cell proliferation.

  • Cell Plating: Seed cells that are dependent on the target kinase for proliferation into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the validated hit compounds for 72 hours.

  • Viability Readout: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data and calculate the half-maximal effective concentration (EC50), which is the concentration required to achieve 50% of the maximal biological effect (in this case, inhibition of proliferation).[20]

Data Presentation: Bridging Biochemical and Cellular Activity
CompoundBiochemical IC50 (µM)Cellular Target Engagement (CETSA® Shift)Cellular EC50 (µM)
Analog A 0.25Yes (+4.2°C at 10 µM)0.95
Analog B 1.10Yes (+2.1°C at 10 µM)5.80

Expert Insights: A confirmed target engagement via CETSA provides strong evidence that the compound reaches its intended target in cells. The cellular EC50 value is expected to be higher than the biochemical IC50 due to factors like membrane permeability and protein concentration. A reasonable correlation between IC50 and EC50 (typically within a 10-20 fold window) is a strong indicator of an on-target mechanism of action. A very large discrepancy (>100-fold) may suggest poor permeability or that the compound's cellular effect is due to off-target activity.

Step 5: Confirming Direct Binding and Assessing Selectivity

Causality: The final validation stages aim to provide unequivocal proof of a direct, physical interaction between the compound and its target, and to understand its specificity. A highly selective compound is often preferred as it is less likely to cause side effects through off-target interactions.

Experimental Protocol 1: Biophysical Measurement of Direct Binding (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[21]

  • Immobilization: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.

  • Binding Measurement: Flow a series of concentrations of the hit compound (e.g., Analog A) across the chip surface.

  • Data Analysis: Monitor the change in the SPR signal, which is proportional to the mass accumulating on the surface. Fit the resulting sensorgrams to a binding model to calculate ka, kd, and KD.

Experimental Protocol 2: Kinase Selectivity Profiling

To assess selectivity, the compound is tested against a broad panel of other kinases.

  • Panel Screening: Submit the validated hit compound (Analog A) to a commercial service for screening against a panel of >100 different kinases, typically at a fixed concentration (e.g., 1 µM).

  • Follow-up: For any kinases that show significant inhibition (>50%) in the initial screen, perform full IC50 determinations to quantify the off-target potency.

Data Presentation: Quantifying Affinity and Specificity

Table: Direct Binding Affinity for Analog A

Parameter Value
ka (1/Ms) 2.1 x 10⁵
kd (1/s) 8.4 x 10⁻³

| KD (nM) | 40 |

Expert Insights: The KD value represents the intrinsic binding affinity and should be in good agreement with the biochemical IC50. For an ATP-competitive inhibitor, the IC50 will be dependent on the ATP concentration in the assay, while the KD is an absolute measure. A selective compound will show potent inhibition of the primary target while having significantly weaker activity (>30-fold) against other kinases. This selectivity profile is critical for guiding future medicinal chemistry efforts and for predicting the compound's potential therapeutic window.

Conclusion

The journey from a primary HTS hit to a validated lead candidate is a systematic process of evidence-building and de-risking. By employing a logical funnel of increasingly rigorous assays—from initial dose-response confirmation to orthogonal testing, cellular engagement, and direct biophysical binding—we can effectively triage thousands of initial hits. This multi-pronged approach, which combines biochemical, cell-based, and biophysical methods, ensures that artifacts are eliminated and that the selected lead candidates, such as the promising this compound Analog A, possess genuine, on-target activity in a biologically relevant context. This rigorous validation provides the solid, trustworthy foundation required to launch a successful and resource-efficient lead optimization campaign.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [Link]

  • Data Standardization for Results Management. NCBI Bookshelf. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science. [Link]

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Taylor & Francis Online. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Frontiers in Bioscience. [Link]

  • Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. SLAS Discovery. [Link]

  • Cell Based Assays Development. Sygnature Discovery. [Link]

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Validation Guide: 7-Bromo-2-methylimidazo[1,2-a]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates 7-Bromo-2-methylimidazo[1,2-a]pyridine (CAS: 1216036-69-1) as a high-value scaffold for the design of ATP-competitive kinase inhibitors. Unlike generic heterocycles, this specific building block offers a unique "orthogonal" functionalization profile: the 7-bromo motif serves as a handle for solvent-front extensions (crucial for physicochemical property optimization), while the 2-methyl group restricts rotational freedom and blocks metabolic oxidation at the


-position.

This guide provides a comparative analysis against bioisosteres, a validated synthetic workflow for library generation, and structural insights into its binding mechanism within the kinase ATP pocket.

Part 1: The Scaffold Advantage (Structural & Mechanistic Logic)

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, but the specific substitution pattern of the 7-bromo-2-methyl variant solves two common failure modes in early drug discovery: solubility-limited potency and metabolic liability .

1. Binding Mode Mechanics

In a typical Type I kinase binding orientation, the scaffold mimics the adenine ring of ATP.

  • N1 Position (H-Bond Acceptor): Forms a critical hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met residue in p38, Val in CDK2).

  • C3 Position (The "Warhead" Vector): This position points deeply into the hydrophobic pocket (gatekeeper region). Functionalization here determines potency and selectivity.[1]

  • C7 Position (The "Solvent" Vector): The bromine atom at C7 is positioned towards the solvent-exposed region. This is the ideal vector to attach solubilizing groups (morpholines, piperazines) via cross-coupling, without disrupting the hinge binding.

  • C2-Methyl Group: Acts as a steric anchor. It often fits into a small hydrophobic cleft near the hinge, improving selectivity against kinases with bulkier gatekeepers, and prevents oxidative metabolism at the otherwise reactive C2 position.

Part 2: Comparative Performance Matrix

The following table objectively compares the Imidazo[1,2-a]pyridine scaffold against its two most common competitors in kinase discovery: Indazoles and Pyrazolo[1,5-a]pyrimidines .

FeatureImidazo[1,2-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative)Indazole (Alternative)
Synthetic Accessibility High (Groebke-Blackburn-Bienaymé or condensation)Medium (Requires hydrazine chemistry)High (Standard cyclizations)
Solubility (LogS) High (pKa ~6.8, distinct basicity aids formulation)Medium (Lower basicity, often requires polar tails)Low (Flat, crystalline lattice energy is high)
Metabolic Stability High (Especially with 2-Me blocking)Medium (Pyrimidines prone to oxidative opening)Medium (NH often requires alkylation)
Hinge Interaction Monodentate (Acceptor only, unless C8-NH added)Bidentate (Donor-Acceptor capability)Bidentate (Donor-Acceptor capability)
Vector Orthogonality Excellent (C3 and C7 are chemically distinct)Good (C3 and C6 are distinct)Poor (N1 and C3 often compete)

Analyst Note: While Pyrazolo[1,5-a]pyrimidines offer bidentate hinge binding (potentially higher initial affinity), the Imidazo[1,2-a]pyridine core typically yields compounds with superior DMPK (Drug Metabolism and Pharmacokinetics) profiles due to tunable basicity.

Part 3: Validated Synthetic Workflows

To validate this scaffold, one must demonstrate the ability to selectively functionalize the C3 (potency) and C7 (properties) positions. The following protocols are self-validating systems: if the C7 coupling fails, the C3 functionalization will likely yield insoluble aggregates.

Workflow A: C-3 Functionalization (The "Warhead" Installation)

Target: Installation of an aryl ring at C3 to engage the kinase gatekeeper. Method: Regioselective Electrophilic Aromatic Substitution (EAS).

  • Reagents: this compound (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve scaffold in ACN at 0°C.

    • Add NIS portion-wise over 15 minutes.

    • Stir at RT for 2 hours. (Monitor via TLC/LCMS; conversion should be >95% to the 3-iodo species).

    • Checkpoint: The C7-Bromine remains intact due to the higher electron density at C3.

  • Result: 7-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

Workflow B: C-7 Extension (The "Solubility" Handle)

Target: Suzuki-Miyaura coupling to replace the Bromine with a solubilizing tail. Criticality: This step must be performed after C3 functionalization or using a catalyst system selective for Br over I (rare). Standard practice is C3-Iodination


 C3-Coupling 

C7-Coupling.

Protocol (General Procedure for C-7 Coupling):

  • Substrate: 7-Bromo-substituted intermediate.

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions:

    • Combine reagents in a sealed microwave vial.

    • Heat to 100°C for 2-4 hours (or microwave at 120°C for 30 mins).

    • Filter through Celite.

  • Validation: Successful coupling indicates the scaffold tolerates steric bulk at C7, confirming its utility for accessing solvent channels.

Part 4: Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold.

KinaseSAR cluster_0 SAR Cycle Scaffold 7-Bromo-2-methyl imidazo[1,2-a]pyridine Step1 Step 1: C3 Functionalization (Hinge/Gatekeeper) Scaffold->Step1 NIS / Ar-B(OH)2 Result_Potency High Potency (Low Solubility) Step1->Result_Potency If C7 left as Br Step2 Step 2: C7 Coupling (Solvent Front) Result_Lead Lead Candidate (Balanced Potency/ADME) Step2->Result_Lead Add Morpholine/Piperazine Result_Potency->Step2 Suzuki Coupling

Figure 1: Optimization workflow transforming the 7-bromo-2-methyl scaffold into a lead candidate. The C3 position drives affinity, while C7 drives drug-like properties.

Part 5: Case Study Validation

Reference Case: p38 MAP Kinase Inhibition Research utilizing the imidazo[1,2-a]pyridine core has demonstrated that substituents at the 3-position (introduced via the iodide intermediate described above) effectively occupy the hydrophobic pocket II of p38


. The 7-position allows for the introduction of polar groups that interact with the solvent-exposed region, significantly improving the pharmacokinetic profile compared to naked 3-aryl analogs.

Key Insight: The "2-methyl" group in this specific scaffold is not merely decorative. In comparative studies against 2-H analogs, the 2-methyl variants consistently show reduced metabolic clearance rates in liver microsome assays due to the blocking of the metabolically labile


-position.
References
  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A Versatile Scaffold in Medicinal Chemistry." Current Topics in Medicinal Chemistry.

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Development of Potent Kinase Inhibitors."[2] RSC Advances.

  • Enguehard-Gueiffier, C., et al. (2006). "Synthesis and biological evaluation of 7-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. (Validates C7 functionalization utility).

  • PubChem Compound Summary. "this compound." (Chemical & Physical Properties).

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Verifying the purity of synthesized 7-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Purity Verification Guide: Synthesized 7-Bromo-2-methylimidazo[1,2-a]pyridine

Part 1: The Purity Challenge & Strategic Overview

The Core Problem: In the synthesis of this compound (typically via the Hantzsch condensation of 2-amino-4-bromopyridine and chloroacetone), the primary purity risk is not just unreacted starting material, but regioisomer contamination .

If the starting material (2-amino-4-bromopyridine) contains trace amounts of 2-amino-5-bromopyridine, or if the cyclization selectivity is compromised, you may inadvertently isolate the 6-bromo or 8-bromo isomers. These isomers often co-elute in standard HPLC methods and have similar melting points, making them "silent" impurities that can ruin downstream SAR (Structure-Activity Relationship) studies or cross-coupling reactions.

The Solution: This guide prioritizes Structural Self-Validation using 1H NMR coupling constants (


-values) as the primary verification tool, supported by HPLC for quantitative assessment.

Part 2: Visualizing the Synthesis & Impurity Landscape

The following diagram maps the synthesis pathway and the origin of critical impurities.

SynthesisPath SM1 2-Amino-4-bromopyridine (Starting Material) Target TARGET: 7-Bromo-2-methyl imidazo[1,2-a]pyridine SM1->Target Hantzsch Condensation Impurity1 IMPURITY A: 6-Bromo Isomer (From 5-bromo contaminant) SM1->Impurity1 Contaminant Path Impurity2 IMPURITY B: Unreacted Amine SM1->Impurity2 Incomplete Rxn Reagent Chloroacetone Reagent->Target

Figure 1: Synthesis pathway highlighting the origin of the target compound and its critical regioisomer impurity.[1]

Part 3: Comparative Analysis of Verification Methods

FeatureMethod A: 1H NMR Method B: HPLC-UV/MS Method C: Melting Point
Primary Role Structural Confirmation (Regioisomer distinction)Quantitative Purity (% Area)Rapid Check (Identity/Solvent)
Specificity High (Distinguishes 6-Br vs 7-Br)Medium (Isomers may co-elute)Low (Ranges overlap)
Sensitivity Low (>1-2% impurity needed)High (<0.1% detection)Medium
Cost/Time High / 15 minsMedium / 30 minsLow / 5 mins
Verdict Mandatory for Batch Release Mandatory for Yield Calc Quick In-Process Check

Part 4: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Structural Verification (1H NMR)

This protocol is designed to distinguish the 7-bromo target from the 6-bromo alternative based on spin-spin coupling patterns.

Sample Preparation: Dissolve ~5-10 mg of the dry solid in 0.6 mL of DMSO-


 or CDCl

. Ensure the solution is particle-free to prevent line broadening.

Data Interpretation (The Self-Validating Check): You must verify the coupling pattern of the aromatic protons. The 7-bromo substitution removes the proton at position 7, breaking the coupling between H-6 and H-8.

  • Target: this compound [2]

    • H-5 (Proton adjacent to Nitrogen): Appears as a Doublet (

      
      )  with a large coupling constant (
      
      
      
      Hz).
    • H-6: Appears as a Doublet of Doublets (

      
      ) . It couples to H-5 (
      
      
      
      Hz) and H-8 (
      
      
      Hz).
    • H-8: Appears as a Doublet (

      
      )  with a small meta-coupling constant (
      
      
      
      Hz).
    • H-3: Singlet (

      
      ) at 
      
      
      
      ppm.
    • Me-2: Singlet (

      
      ) at 
      
      
      
      ppm.
  • Alternative: 6-Bromo Isomer (The Impurity)

    • H-5: Appears as a Doublet (

      
      )  with a small meta-coupling (
      
      
      
      Hz) because the ortho-proton (H-6) is substituted with Bromine. This is the key differentiator.
    • H-7: Doublet of Doublets (

      
      , 
      
      
      
      Hz).
    • H-8: Doublet (

      
      , 
      
      
      
      Hz).

Decision Rule:

If H-5 is a Doublet with


 Hz , you have the 7-Bromo  or 8-Bromo isomer.
If H-5 is a Singlet or Doublet with 

Hz
, you likely have the 6-Bromo isomer.
Protocol 2: Quantitative Purity by HPLC-UV

Use this method to establish the >98% purity threshold required for biological assays.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

Acceptance Criteria:

  • Main Peak Retention: The target compound typically elutes between 6.0 - 8.0 minutes (system dependent).

  • Impurity Limits: No single impurity peak

    
    . Total impurities 
    
    
    
    .
  • Resolution: If a shoulder peak appears on the main peak, re-run with a shallower gradient (e.g., 10% to 60% B over 20 mins) to separate potential regioisomers.

Protocol 3: Rapid "Negative Control" Check (Melting Point)

Use this to quickly flag incorrect isomers before expensive NMR analysis.

  • Target (7-Bromo-2-methyl): Generally exhibits a melting point distinct from the 6-bromo isomer. While specific literature values vary by crystal form, it is typically >100°C .

  • Alternative (6-Bromo-imidazo[1,2-a]pyridine): Melts at 76–81 °C [1].

  • Test: If your solid melts below 90°C, it is highly likely NOT the target 7-bromo-2-methyl derivative.

Part 5: Analytical Decision Tree

DecisionTree Start Synthesized Solid MP_Check Step 1: Melting Point Check Start->MP_Check Fail_MP STOP: Likely 6-Bromo Isomer (MP < 90°C) MP_Check->Fail_MP < 90°C Pass_MP Pass: Proceed to NMR MP_Check->Pass_MP > 100°C NMR Step 2: 1H NMR Analysis Pass_MP->NMR Check_H5 Check H-5 Coupling (J value) NMR->Check_H5 Result_7Br J ~ 7 Hz (Target: 7-Bromo) Check_H5->Result_7Br Large Coupling Result_6Br J ~ 2 Hz (Impurity: 6-Bromo) Check_H5->Result_6Br Small Coupling

Figure 2: Step-by-step decision logic for validating the synthesized compound.

References

  • Sigma-Aldrich. Product Specification: 6-Bromoimidazo[1,2-a]pyridine. Link

  • Bagdi, A. K., et al. "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Fisher Scientific. Imidazo[1,2-a]pyridine Derivatives Properties. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78960, Imidazo[1,2-a]pyridine. Link

Sources

Safety Operating Guide

7-Bromo-2-methylimidazo[1,2-a]pyridine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 7-Bromo-2-methylimidazo[1,2-a]pyridine requires strict adherence to Halogenated Waste protocols.[1][2][3][4][5] Unlike general organic waste, the presence of the bromine atom on the imidazopyridine core dictates that this material—and any solution containing it—must be incinerated in facilities equipped with acid gas scrubbers.[1]

Immediate Action Required:

  • Solids: Dispose of in designated "Hazardous Waste - Solid" containers.

  • Solutions: All mother liquors or reaction mixtures containing this compound must be classified as Halogenated Organic Waste , regardless of the solvent used.[1]

  • Prohibition: Never dispose of this compound down the drain.[1][5] It is toxic to aquatic life and non-biodegradable in standard water treatment facilities.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the target molecule is the first step in a self-validating safety protocol.[1]

PropertyDataOperational Implication
CAS Number 22763-86-6Unique identifier for waste manifests.[1][2][3]
Molecular Formula C₈H₇BrN₂Contains Bromine (Br) ; requires halogen-specific incineration.[1][2][3]
Physical State Solid (Off-white powder)Dust generation risk during transfer; requires N95/P100 or fume hood.[1][2][3]
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, and respiratory system.[2][3]
Reactivity StableNo quenching required unless mixed with reactive reagents (e.g., n-BuLi).[1][2][3]
The "Halogen Rule" (Expert Insight)

In industrial waste management, the distinction between "Halogenated" and "Non-Halogenated" waste is cost-critical.[1] Non-halogenated solvents (like Acetone, Methanol) are often used for fuel blending (burned for energy recovery).[1]

  • The Risk: Introducing this compound into a non-halogenated stream contaminates the fuel source.[1][2][3] Upon combustion, the bromine atom forms Hydrogen Bromide (HBr) , a corrosive acid gas that damages incinerators not equipped with scrubbers.[1]

  • The Protocol: Always default solutions of this compound to the Halogenated stream to ensure it goes to a high-temperature incinerator with proper scrubbing capabilities.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess or Expired)[1]
  • Primary Container: Do not empty the original vial if possible. Tightly cap the original glass container.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to prevent leakage if the glass breaks.

  • Waste Stream: Place the bagged vial into the Solid Hazardous Waste drum/pail.

  • Labeling: Tag with the full chemical name and CAS number. Check "Toxic" and "Irritant."[1]

Scenario B: Disposal of Reaction Mixtures (Liquids)

This is the most common failure point in laboratory compliance.[1]

  • Assess the Solvent:

    • If the solvent is Halogenated (e.g., DCM, Chloroform): Stream = Halogenated Waste. [1][2][3][6]

    • If the solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate): Stream = Halogenated Waste. [1][2][3]

    • Reasoning: The solute (7-Bromo...) renders the entire mixture halogenated for disposal purposes.[1][3]

  • Collection: Pour into the High-Density Polyethylene (HDPE) or Glass carboy designated for Halogenated Solvents.[1]

  • Closure: Ensure the cap is vapor-tight immediately after pouring to prevent the escape of volatile solvent vapors carrying the irritant.[1][3]

Scenario C: Contaminated Debris (Consumables)[1]
  • Items: Gloves, weigh boats, paper towels, and pipettes contaminated with the substance.[1]

  • Protocol: Do not throw in the regular trash.

  • Disposal: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or blue bag/pail).[1]

  • Sharps: Contaminated needles/syringes must go into a Hard-Walled Sharps Container , never soft bags.[1]

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Form (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Form ( dissolved in solvent) StateCheck->LiquidPath Solution DebrisCheck Is it Debris? (Gloves/Tissues) SolidPath->DebrisCheck SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidWaste SOLID HAZARDOUS WASTE (Fiber Drum/Pail) DebrisCheck->SolidWaste No (Pure Chemical) DebrisWaste CONTAMINATED DEBRIS (Yellow Bag/Bin) DebrisCheck->DebrisWaste Yes HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains F, Cl, Br, I NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolvent No Halogens HaloStream HALOGENATED LIQUID WASTE (Carboy) HaloSolvent->HaloStream Direct Path NonHaloSolvent->HaloStream Contaminated by Solute (Br) **CRITICAL STEP**

Figure 1: Decision tree for waste segregation. Note the critical step where non-halogenated solvents containing the brominated solute are routed to the Halogenated Waste stream.[1][3]

Emergency Response: Spills

In the event of a spill, containment is the priority to prevent environmental release.[1]

Spill TypeProtocolPPE Required
Dry Powder 1. Do not sweep vigorously (avoids dust).2.[1] Use a HEPA vacuum or wet wipe method.3.[1] Place waste in a sealed bag.Nitrile gloves, Lab coat, Safety Goggles, N95 Mask (if dust is visible).[2][3]
Liquid 1. Absorb with inert material (Vermiculite/Sand).2.[1] Do not use combustible materials (sawdust) if the solvent is flammable.3.[1] Collect into a wide-mouth jar labeled "Spill Debris."[1]Double Nitrile gloves, Lab coat, Safety Goggles, Vapor Respirator (if outside hood).[2][3]

References

  • Fisher Scientific. (2021).[1][7] Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Analogous Handling). Retrieved from [1][3]

  • US EPA. (2023). Hazardous Waste Codes: F-List (F001-F005) and Toxicity Characteristics. Retrieved from

  • University of Illinois DRS. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure.[1] Retrieved from [1][3]

  • Apollo Scientific. (2023).[1][7][8] SDS: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.[1][2][3] Retrieved from [1][3]

Sources

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